molecular formula C23H23NO8 B15592012 Rubrolone

Rubrolone

Cat. No.: B15592012
M. Wt: 441.4 g/mol
InChI Key: FSBWLHLWIYLPKF-VLFXKYBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(15S,16R,17S,18R,20R)-2,15,16,17-tetrahydroxy-6,18-dimethyl-8-propyl-19,21-dioxa-7-azapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),2,4(9),5,7,11-hexaene-10,13-dione has been reported in Streptomyces echinoruber with data available.
water-soluble purple-red pigment complex produced by Streptomyces echinoruber sp. nov.;  low toxicity

Properties

Molecular Formula

C23H23NO8

Molecular Weight

441.4 g/mol

IUPAC Name

(15S,16R,17S,18R,20R)-2,15,16,17-tetrahydroxy-6,18-dimethyl-8-propyl-19,21-dioxa-7-azapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),2,4(9),5,7,11-hexaene-10,13-dione

InChI

InChI=1S/C23H23NO8/c1-4-5-12-15-10(6-8(2)24-12)14-11(18(15)27)7-13(25)16-20(19(14)28)32-22-23(16,30)21(29)17(26)9(3)31-22/h6-7,9,17,21-22,26,28-30H,4-5H2,1-3H3/t9-,17-,21-,22-,23+/m1/s1

InChI Key

FSBWLHLWIYLPKF-VLFXKYBSSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Rubrolone from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, characterization, and biosynthesis of Rubrolone (B1680259), a unique class of tropolonoid natural products derived from Streptomyces species. It is intended to serve as a detailed guide, incorporating established experimental protocols and key scientific data for professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction: The this compound Family of Natural Products

Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a vast array of secondary metabolites, which form the basis for many clinically significant antibiotics and other pharmaceuticals. Among these are the rubrolones, a family of tropolonoid natural products characterized by a unique and complex carbon skeleton.[1][2] First discovered in 1978 from Streptomyces echinoruber, rubrolones are distinguished by a structure that incorporates a 2,3,4,6-tetrasubstituted pyridine (B92270) ring, a cyclopentanone, a deoxysugar, and a rare seven-membered tropolone (B20159) ring.[2][3]

Initially identified as a water-soluble purple-red pigment complex, the major component, this compound, was noted for its low toxicity and potential application as a food coloring agent, appearing to be devoid of antibiotic activity.[3] Decades later, further investigation into endophytic Streptomyces species led to the isolation of new analogues, such as this compound B, which possesses a rare benzoic acid-pyridine inner salt moiety and exhibits cardioprotective effects.[1][2][4] This guide details the scientific journey from the initial discovery to the current understanding of this compound's chemistry and biosynthesis.

Discovery and Producing Organisms

The original this compound was isolated from a novel actinomycete strain, designated X-14077 (NRRL 8144), which was identified as a new species and named Streptomyces echinoruber.[3][5] This strain was isolated from a soil sample in Argentina.[5]

More recently, extensive screening of endophytic actinomycetes led to the discovery of this compound B from Streptomyces sp. KIB-H033.[1][2] Additionally, the production of various this compound conjugates has been identified in Dactylosporangium vinaceum, a rare actinomycete, highlighting that the biosynthetic machinery for these compounds may be present in related genera.[6]

Experimental Methodologies

This section provides detailed protocols for the isolation of producing strains, fermentation, and the extraction and purification of this compound, based on methodologies described in the scientific literature.

A general workflow for isolating Streptomyces from environmental samples, such as soil, is outlined below. This integrated approach combines physical pretreatment with selective media to enhance the recovery of these filamentous bacteria.[7][8]

  • Sample Collection and Pretreatment :

    • Collect soil samples from a depth of 0-20 cm.[7]

    • Air-dry the samples at room temperature for approximately 7 days to reduce the population of non-spore-forming bacteria.[7]

    • Manually crush the dried soil and sieve it to remove large debris.[7]

    • Prepare a soil-CaCO₃ mixture (e.g., 10:1 w/w) and incubate for 2-3 days at 30°C. This step further selects for Streptomyces.[7]

  • Serial Dilution and Plating :

    • Suspend 1 gram of the pretreated soil in 10 mL of sterile saline or seawater and vortex to create a uniform suspension.[7][9]

    • Perform a serial dilution of the suspension down to 10⁻⁶.[7]

    • Plate aliquots (e.g., 1 mL) of each dilution onto a selective isolation medium such as Starch Casein Agar (B569324) (SCA).[7][9]

    • Supplement the medium with antifungal (e.g., Nystatin, 25-50 μg/mL) and antibacterial (e.g., Ampicillin, 5 μg/mL; Rifampicin, 5μg/ml) agents to inhibit the growth of fungi and other bacteria.[7][9]

    • Incubate the plates at 28-30°C for 7-14 days, monitoring for the appearance of characteristic chalky, filamentous colonies typical of Streptomyces.[9][10]

  • Pure Culture Isolation :

    • Select distinct colonies and subculture them onto fresh SCA plates to obtain pure isolates.

    • Maintain pure cultures on agar slants at 4°C or as glycerol (B35011) stocks (20% v/v) at -80°C for long-term storage.[10]

This compound production is typically achieved through submerged or deep culture fermentation.[3]

  • Seed Culture Preparation :

    • Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with spores or mycelia from a fresh agar plate of the producer strain.[8]

    • Incubate the seed culture at 28-30°C on a rotary shaker for 2-3 days until sufficient growth is achieved.

  • Production Fermentation :

    • Transfer the seed culture (e.g., 5-10% v/v) into a larger volume of production medium. A representative medium for secondary metabolite production might contain soluble starch, yeast extract, malt (B15192052) extract, and glucose.[11]

    • Conduct the fermentation in baffled flasks or a fermenter at 28-30°C with agitation for 7-10 days.[9][12]

    • Monitor the culture for growth and pigment production. This compound production is often indicated by the appearance of a purple-red color in the broth.[3]

    • It has been noted that diminishing the amino acid concentration in the media can decrease the formation of this compound conjugates and lead to the accumulation of a non-red precursor.[13]

The following is a generalized workflow for isolating this compound from the fermentation culture.

G cluster_workflow General Workflow for this compound Isolation A Streptomyces Isolation (Soil Pretreatment, Plating) B Fermentation (Seed & Production Culture) A->B C Extraction (Solvent Partitioning) B->C D Crude Extract Concentration C->D E Purification (Column Chromatography) D->E F Pure this compound E->F G Structure Elucidation (NMR, MS, X-Ray) F->G

A generalized workflow for the isolation and identification of this compound.
  • Harvesting and Initial Extraction :

    • Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

    • Since this compound is water-soluble, it is primarily found in the supernatant.[3]

    • Extract the supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate (B1210297). Acidifying the extract (e.g., with 5% acetic acid) may improve recovery.[3][11]

  • Concentration and Fractionation :

    • Combine the organic layers and dry them under reduced pressure (e.g., using a rotary evaporator) to yield a dark brown or reddish crude residue.[11]

    • Subject the crude residue to column chromatography for initial fractionation. A silica (B1680970) gel column is commonly used, with a step-gradient elution of solvents like dichloromethane-methanol.[11]

  • Final Purification :

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the target compound.

    • Perform further purification steps, such as preparative HPLC, to isolate this compound to homogeneity.

The complex structure of this compound was determined using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) : Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for elucidating the complex carbon skeleton and the connectivity of atoms.[2]

  • X-Ray Crystallography : For the original this compound, single-crystal X-ray analysis of a suitable derivative was the definitive method used to confirm its absolute stereochemistry.[14]

Physicochemical and Spectroscopic Data

The rubrolones are structurally complex molecules. Key quantitative data for the originally discovered this compound and the more recently identified this compound B are summarized below.

Table 1: Physicochemical Properties of Rubrolones

Property This compound This compound B Reference(s)
Producing Organism Streptomyces echinoruber Streptomyces sp. KIB-H033 [2][14]
Appearance Red Pigment Purple Red Amorphous Solid [2][14]
Molecular Formula C₂₃H₂₃NO₈ C₃₀H₂₇NO₁₀ [2][4][15]
Molecular Weight 441.43 g/mol 561.54 g/mol [4][15]

| Solubility | Water-soluble | Not specified |[3] |

Table 2: Summary of Key Spectroscopic Data for this compound B

Technique Observation Value Reference(s)
HRESIMS [M+H]⁺ (Calculated) 562.1713 [2]
HRESIMS [M+H]⁺ (Observed) 562.1711 [2]

| NMR | ¹H and ¹³C Data | Available in cited literature |[2][16] |

Biosynthesis of the this compound Core

The biosynthesis of the unique tropolone ring in rubrolones is of significant scientific interest. Isotopic labeling studies using [¹³C]-acetate have shown that the tropolone moiety is constructed via a type-II polyketide synthase (PKS) pathway.[1][2] This is followed by a series of complex oxidative rearrangements to form the seven-membered ring.[1][2] This bacterial biosynthetic route is a surprising departure from the established ring-expansion mechanism seen in the biosynthesis of fungal tropolones like stipitatic acid.[1][2] The discovery of 7,12-dihydroisatropolone C as a precursor to related tropolone compounds suggests that the final step in the ring's formation is a spontaneous oxidation.[11]

G cluster_pathway Simplified Biosynthetic Pathway of the this compound Core A Acetate Precursors (via Malonyl-CoA) B Type-II Polyketide Synthase (PKS) A->B Chain Assembly C Poly-β-ketoacyl Intermediate B->C D Complex Oxidative Rearrangements C->D E Tropolone Ring Formation D->E F Pre-Rubrolone Aglycone E->F G Glycosylation & Tailoring F->G H Final this compound Structure G->H

Proposed biosynthetic origin of the this compound core from acetate units.

Biological Activity

The biological profile of rubrolones is varied. The original this compound from S. echinoruber was found to have low toxicity and lacked significant antibiotic activity.[3] In contrast, this compound B, isolated from an endophytic Streptomyces, has been identified as having cardioprotective effects.[2][4] Other related tropolonoid compounds, such as isatropolones, have been shown to induce autophagy in human cancer cell lines.[17] The reactive "pre-rubrolone" intermediate is capable of binding to and inactivating other natural antibiotics, suggesting a potential ecological role in chemical defense for the producing organism.[6][17]

Conclusion and Future Outlook

The rubrolones represent a fascinating and structurally unique class of natural products from Streptomyces. From their initial discovery as a novel pigment to the elucidation of their unusual biosynthetic pathway and the identification of medically relevant bioactivities, they underscore the value of continued exploration of microbial secondary metabolites. The detailed methodologies and data presented in this guide provide a foundation for researchers aiming to isolate novel this compound analogues, investigate their full biosynthetic pathways, or explore their therapeutic potential in drug discovery programs. Future work may focus on genome mining to identify novel biosynthetic gene clusters, heterologous expression to improve yields, and further pharmacological evaluation of these complex molecules.

References

Rubrolone: A Technical Guide to its Natural Sources, Production, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rubrolone is a tropolone (B20159) alkaloid natural product with a distinctive red pigmentation and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources, producers, and biosynthetic pathways of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the microbial production, isolation, and purification of this compound. The guide summarizes quantitative data where available, presents detailed experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's biology and chemistry.

Natural Producers of this compound

This compound and its analogues are secondary metabolites produced by several species of actinomycetes, a group of Gram-positive bacteria known for their prolific production of bioactive compounds. The primary producers of this compound identified to date are:

  • Dactylosporangium vinaceum : This rare actinomycete is a known producer of a variety of this compound conjugates. The deep wine-red pigment produced by D. vinaceum has been identified as being composed of these conjugates.[1]

  • Streptomyces echinoruber : This species, originally isolated from soil in Argentina, is a significant producer of this compound.[2] It produces a water-soluble purple-red pigment complex, of which this compound is the major component.

  • Endophytic Streptomyces sp. KIB-H033 : An endophytic actinomycete that has been found to produce this compound B, a cationic analogue of this compound.[3][4]

  • Actinomadura sp. 5-2 : Isolated from the gut of the fungus-growing termite Macrotermes natalensis, this species produces a variety of tropolone alkaloids, including this compound-related compounds.

These microorganisms are typically found in diverse environments, ranging from soil to the internal tissues of plants and insects, highlighting the broad distribution of this compound-producing actinomycetes in nature.

Quantitative Production of this compound

While several studies have focused on the isolation and characterization of this compound, detailed quantitative data on its production yields are not extensively reported in publicly available literature. The production of secondary metabolites like this compound is highly dependent on the specific strain, fermentation medium, and culture conditions. The following table summarizes the available information on this compound production.

Producing OrganismCompound(s)Fermentation ConditionsReported YieldReference(s)
Streptomyces echinoruberThis compound pigment complexDeep culture fermentation. Specific media composition and culture conditions are not detailed in the available literature.Not specified[2]
Dactylosporangium vinaceumThis compound conjugatesGrown in GYM (Glucose, Yeast extract, Malt (B15192052) extract) media for 6 days. Specific yield in mg/L is not provided, but production is described as "readily" producing a "deep wine red-coloured diffusible pigment". Chemical screening has identified modulators that can impact production levels.Not specified[1][3]
Streptomyces sp. CPCC 204095Isatropolone CFermentation on a medium containing yeast extract, malt extract, glucose, and soybean cake for 32-36 hours at 28°C.Not specified[4]

Note: The lack of specific yield data in the literature is a significant gap and represents an opportunity for future research in the optimization of this compound production.

Experimental Protocols

Fermentation for this compound Production

The following is a generalized protocol for the fermentation of this compound-producing actinomycetes, based on common practices for these microorganisms.

3.1.1. Media Composition

  • Seed Medium (for inoculum preparation):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • pH: 7.2 (adjusted before autoclaving)

  • Production Medium (example based on GYM medium):

    • Glucose: 4 g/L

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • CaCO₃: 2 g/L

    • pH: 7.2 (adjusted before autoclaving)

3.1.2. Fermentation Procedure

  • Inoculum Preparation: Inoculate a loopful of spores or mycelial fragments of the producer strain into a flask containing the seed medium. Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days until good growth is observed.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker (200-250 rpm). The appearance of the characteristic red pigment in the broth is an indicator of this compound production.

  • Monitoring: Monitor the fermentation by observing the color change of the broth and by periodically analyzing samples using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

3.2.1. Extraction

  • Separation of Biomass: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to separate the mycelial biomass from the supernatant. The this compound pigment is typically found in the supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to acidic (pH 3-4) with an acid such as HCl.

    • Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform. Repeat the extraction 2-3 times.

    • Combine the organic extracts.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

3.2.2. Purification

  • Silica (B1680970) Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by TLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.

    • Detection: A UV-Vis detector set at the maximum absorbance wavelength of this compound (around 500-550 nm).

    • Procedure: Dissolve the partially purified this compound in the mobile phase and inject it into the HPLC system. Collect the peak corresponding to this compound.

    • Purity Check: The purity of the final product can be confirmed by analytical HPLC and its structure elucidated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a Type II polyketide synthase (PKS) pathway, which is common for the production of aromatic polyketides in bacteria. The biosynthetic gene cluster (BGC) for pre-rubrolone has been identified in Dactylosporangium vinaceum.

The this compound Biosynthetic Gene Cluster

The this compound BGC contains genes encoding the core PKS enzymes, as well as enzymes responsible for tailoring the polyketide backbone and for the synthesis of the deoxy-sugar moiety. Key components of the BGC include:

  • Type II PKS genes: These genes encode the enzymes responsible for the iterative condensation of malonyl-CoA extender units to form the polyketide chain.

  • Genes for post-PKS modifications: These encode enzymes such as oxygenases and cyclases that modify and cyclize the polyketide backbone to form the characteristic tropolone ring.

  • Deoxysugar biosynthesis genes: These genes are responsible for the synthesis of the sugar moiety that is often attached to the this compound aglycone.

  • Regulatory genes: The BGC also contains regulatory genes, such as those for Streptomyces antibiotic regulatory proteins (SARPs), which control the expression of the biosynthetic genes.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be summarized in the following key steps:

  • Polyketide Chain Assembly: The Type II PKS iteratively condenses acetate units (derived from malonyl-CoA) to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes in the pathway, to form the tropolone ring structure.

  • Oxidative Rearrangements: The tropolone ring undergoes complex oxidative rearrangements to form the final aglycone structure.

  • Glycosylation: In many this compound analogues, a deoxysugar moiety is attached to the aglycone by a glycosyltransferase.

  • Pyridine (B92270) Ring Formation: A unique feature of this compound biosynthesis is the formation of the pyridine ring. Studies have suggested that this may occur through a non-enzymatic condensation and cyclization of a key intermediate with ammonia (B1221849) or other primary amines.

Signaling Pathways and Regulation

The production of this compound, like many other secondary metabolites in actinomycetes, is tightly regulated. While the specific signaling pathways are not fully elucidated, evidence points to the involvement of transcriptional regulators.

  • Transcriptional Regulation: The this compound BGC contains a putative Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator. These proteins are known to bind to the promoter regions of biosynthetic genes to activate their transcription.

  • Modulation of Production: Chemical screening has shown that certain small molecules can modulate the production of this compound in Dactylosporangium vinaceum, suggesting that the biosynthetic pathway is responsive to external chemical signals.[1][3] These signals could be transduced through two-component systems or other sensory proteins to the transcriptional regulators of the this compound BGC.

The study of the regulatory networks controlling this compound biosynthesis is an active area of research and holds the key to unlocking the full biosynthetic potential of the producing organisms.

Visualizations

Rubrolone_Biosynthesis_Workflow Figure 1: Generalized Workflow for this compound Production and Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculum Inoculum Preparation (Producer Strain) Fermentation Production Fermentation (Liquid Culture) Inoculum->Fermentation Inoculation Centrifugation Centrifugation (Separation of Biomass) Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Supernatant Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography (Initial Purification) Concentration->Silica_Gel Crude Extract HPLC Reversed-Phase HPLC (Final Purification) Silica_Gel->HPLC Partially Purified this compound Analysis Structural Elucidation (NMR, MS) HPLC->Analysis Pure this compound

Caption: Generalized workflow for this compound production and isolation.

Rubrolone_Biosynthesis_Pathway Figure 2: Simplified this compound Biosynthetic Pathway Malonyl_CoA Malonyl-CoA Type_II_PKS Type II Polyketide Synthase Malonyl_CoA->Type_II_PKS Polyketide_Chain Linear Polyketide Chain Type_II_PKS->Polyketide_Chain Post_PKS_Enzymes Post-PKS Modifying Enzymes (Cyclases, Oxygenases) Polyketide_Chain->Post_PKS_Enzymes Tropolone_Aglycone Tropolone Aglycone Intermediate Post_PKS_Enzymes->Tropolone_Aglycone Non_Enzymatic Non-Enzymatic Reaction (+ Ammonia/Amine) Tropolone_Aglycone->Non_Enzymatic Rubrolone_Aglycone This compound Aglycone Non_Enzymatic->Rubrolone_Aglycone Glycosyltransferase Glycosyltransferase Rubrolone_Aglycone->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Rubrolone (B1680259)

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of this compound, a tropolonoid natural product. The information is curated for professionals in research, science, and drug development to facilitate further investigation and application of this unique compound.

Introduction to this compound

This compound is an alkaloid natural product first identified as a red pigment produced by Streptomyces echinoruber sp. nov.[1][2] It is a water-soluble, purple-red pigment complex with a unique carbon skeleton that includes a tropolone (B20159) ring.[2][3][4] this compound and its analogues are also produced by other actinomycetes, such as Dactylosporangium vinaceum.[5][6] This class of compounds has garnered interest due to its notable biological activities, including cardioprotective effects and potential as an autophagy inducer.[5][7] The biosynthesis of its distinct pyridine (B92270) ring has been shown to occur via a non-enzymatic condensation and cyclization reaction.[8][9]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is compiled from various chemical databases and literature sources.

General and Computed Properties
PropertyValueSource
Molecular Formula C23H23NO8[10][11][12]
Molecular Weight 441.43 g/mol [7][10][11]
Exact Mass 441.14236669 Da[10]
CAS Number 65445-21-8[7][11][12]
Appearance Solid powder[11]
Color Purple-red[2]
XLogP3-AA -0.7[10]
Hydrogen Bond Donor Count 4[10]
Hydrogen Bond Acceptor Count 9[10]
Rotatable Bond Count 3[10]
Nomenclature and Identifiers
TypeIdentifierSource
IUPAC Name (15S,16R,17S,18R,20R)-2,15,16,17-tetrahydroxy-6,18-dimethyl-8-propyl-19,21-dioxa-7-azapentacyclo[12.7.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(14),2,4(9),5,7,11-hexaene-10,13-dione[10]
SMILES CCCC1=NC(=CC2=C1C(=O)C3=CC(=O)C4=C(C(=C32)O)O[C@@H]5[C@]4(--INVALID-LINK--C)O">C@@HO)O)C[10]
InChI Key FSBWLHLWIYLPKF-VLFXKYBSSA-N[10]
Synonyms Ro 21-1660/002[11]
Solubility and Stability
ParameterDetailsSource
Solubility Soluble in DMSO[11]
Storage (Short Term) Dry, dark, at 0 - 4 °C (days to weeks)[11]
Storage (Long Term) -20 °C (months to years)[11]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks during ordinary shipping.[11]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and synthesis of this compound.

Isolation and Purification

This compound is naturally produced by fermentation of Streptomyces echinoruber or Dactylosporangium vinaceum.[2][6] The general workflow for its isolation is as follows:

  • Fermentation: The producing microorganism is cultured in a suitable medium (e.g., GYM media) in a deep culture fermenter.[2][5]

  • Extraction: The pigment complex is isolated from the culture broth via solvent extraction.[2]

  • Purification: The crude extract is subjected to further purification steps. While specific details are proprietary, this typically involves chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Analysis: The final product's identity and purity are confirmed using analytical techniques like UHPLC-DAD-MS.[5]

G Workflow for this compound Isolation cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Fermentation Deep Culture Fermentation (e.g., S. echinoruber) Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Analysis Purity & Identity Analysis (UHPLC-DAD-MS) Purification->Analysis

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Characterization

The structure of this compound was elucidated using various spectroscopic methods.[1] While the raw data is not publicly available, the standard protocols for these analyses are described.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired by dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). NMR provides detailed information about the carbon-hydrogen framework, crucial for structural elucidation.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[5] Techniques like Electrospray Ionization (ESI) are commonly employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.[13]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, providing information about the conjugated systems within the molecule.[5]

Total Synthesis of this compound Aglycon

A total synthesis of the this compound aglycon has been reported, providing a chemical route to the core structure.[14] The key steps of this synthesis involved:

  • AB Ring System Assembly: The tetrasubstituted pyridine ring system was constructed using an intramolecular [4 + 2] cycloaddition reaction.[14]

  • Diels-Alder Reactions: The synthesis relied on two key Diels-Alder reactions to build the complex polycyclic framework.[14]

This synthetic approach allows for the creation of structural analogues for further biological evaluation.

Biosynthesis and Biological Activity

Biosynthesis of this compound

The biosynthesis of this compound involves a complex pathway starting from polyketide precursors.

  • Tropolone Ring Formation: The tropolone moiety is constructed via a Type-II polyketide synthase (PKS) pathway, followed by complex oxidative rearrangements.[3][4][5]

  • Pyridine Ring Formation: A key intermediate possessing a 1,5-dione moiety is formed. This intermediate undergoes a non-enzymatic condensation and cyclization with ammonia (B1221849) (for this compound A) or anthranilic acid (for this compound B) to form the final pyridine ring.[8][9] This non-enzymatic step highlights a unique strategy for pyridine ring biosynthesis in nature.[8]

G Proposed Biosynthesis of this compound Pyridine Ring PKS Type-II PKS Pathway Rearrangement Complex Oxidative Rearrangements PKS->Rearrangement Intermediate Key Intermediate (1,5-dione moiety) Rearrangement->Intermediate Condensation Non-Enzymatic Condensation & Cyclization Intermediate->Condensation Ammonia Ammonia (NH₃) Ammonia->Condensation This compound This compound Aglycon (Pyridine Ring Formed) Condensation->this compound

Caption: Key steps in the non-enzymatic formation of the this compound pyridine ring.

Biological Activity and Mechanism of Action

This compound and its related compounds have demonstrated a range of biological activities.

  • Cardioprotective Effects: this compound has been noted for its cardioprotective properties.[7]

  • Antitumor Activity (Analogues): While this compound itself is reported to have low toxicity, structurally related compounds, rubrolide analogues, have shown potent cytotoxic activity against various tumor cell lines.[2][15]

  • Mechanism of Action (Analogues): Mechanistic studies on active rubrolide analogues revealed they can induce apoptosis in tumor cells. This is achieved by:

    • Localizing in the endoplasmic reticulum.[15]

    • Upregulating the PERK-eIF2α-CHOP pathway, which induces endoplasmic reticulum (ER) stress.[15]

    • Increasing intracellular reactive oxygen species (ROS) levels.[15]

    • Causing cell cycle arrest at the G₂/M phase.[15]

  • Autophagy Induction: Some related tropolonoids, like isatropolones, have been shown to induce autophagy in HepG2 cells.[5]

G Signaling Pathway for Rubrolide Analogue-Induced Apoptosis Rubrolide Rubrolide Analogue ER Endoplasmic Reticulum Localization Rubrolide->ER PERK PERK-eIF2α-CHOP Pathway Upregulation ER->PERK Induces ER_Stress ER Stress ROS Increased Intracellular ROS ER_Stress->ROS Apoptosis Apoptosis ER_Stress->Apoptosis PERK->ER_Stress ROS->Apoptosis

References

Rubrolone: A Technical Guide to its Mechanism of Action as a Natural Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrolone, a member of the tropolone (B20159) alkaloid family, is a natural pigment produced by various actinomycetes, including Streptomyces and Dactylosporangium species. Its deep red color is a hallmark of its complex chemical structure, which is assembled through a type-II polyketide synthase pathway. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action. The biosynthesis of this compound is a key aspect of its function, culminating in a reactive precursor, pre-rubrolone, which plays a crucial role in the pigment's biological activity. This guide will detail the biosynthetic pathway, the unique non-enzymatic formation of its characteristic pyridine (B92270) ring, and the proposed "minesweeper" mechanism of action. While direct evidence for this compound's engagement with specific signaling pathways is still emerging, this document will also explore the known biological activities of the broader tropolone class of compounds to infer potential mechanisms. Detailed experimental protocols for assessing the antioxidant potential of pigments like this compound are also provided.

Biosynthesis of this compound: A Foundation for its Activity

The vibrant color and biological activity of this compound are intrinsically linked to its biosynthesis. The core scaffold of this compound is derived from a type-II polyketide synthase (PKS) pathway, a common route for the production of complex natural products in bacteria. Following the assembly of the polyketide chain, a series of complex oxidative rearrangements leads to the formation of the characteristic tropolone ring.

A pivotal step in the biosynthesis of this compound is the formation of the tetra-substituted pyridine moiety. This occurs through a non-enzymatic reaction involving a key intermediate, pre-rubrolone. Pre-rubrolone possesses a 1,5-dione moiety that is highly reactive towards amines. The condensation of pre-rubrolone with ammonia (B1221849) or other primary amines, followed by cyclization, results in the formation of the pyridine ring and the final this compound pigment.[1] This spontaneous reaction is a critical determinant of this compound's chemical and biological properties.

Rubrolone_Biosynthesis Type-II PKS Type-II PKS Polyketide Intermediate Polyketide Intermediate Type-II PKS->Polyketide Intermediate Polyketide Synthesis Pre-rubrolone (1,5-dione) Pre-rubrolone (1,5-dione) Polyketide Intermediate->Pre-rubrolone (1,5-dione) Oxidative Rearrangement This compound This compound Pre-rubrolone (1,5-dione)->this compound Non-enzymatic Condensation & Cyclization Amine Source (e.g., NH3) Amine Source (e.g., NH3) Amine Source (e.g., NH3)->this compound

Figure 1: Simplified workflow of this compound biosynthesis.

The "Minesweeper" Hypothesis: A Primary Mechanism of Action

The inherent reactivity of the pre-rubrolone intermediate forms the basis of what has been termed the "minesweeper" hypothesis.[1][2] This proposed mechanism of action suggests that pre-rubrolone can react with and sequester various amine-containing molecules in the environment. This reactivity is not limited to ammonia but can also involve other primary amines, including amino acids and potentially the amine groups in peptides and proteins.

This non-specific covalent modification of amine-containing xenobiotics could serve as a protective mechanism for the producing organism, effectively neutralizing potentially harmful compounds. The formation of the stable, pigmented this compound adducts can be seen as the endpoint of this detoxification process. This chemical reactivity is a key feature that distinguishes this compound and suggests a primary biological role beyond simply being a pigment.

Minesweeper_Mechanism Pre-rubrolone (1,5-dione) Pre-rubrolone (1,5-dione) This compound Adduct (Pigment) This compound Adduct (Pigment) Pre-rubrolone (1,5-dione)->this compound Adduct (Pigment) Covalent Modification Amine-containing Xenobiotic Amine-containing Xenobiotic Amine-containing Xenobiotic->this compound Adduct (Pigment)

Figure 2: The proposed "minesweeper" mechanism of pre-rubrolone.

Potential Mechanisms of Action Inferred from Tropolone Alkaloids

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, the broader class of tropolone alkaloids exhibits a wide range of biological activities. These activities provide a framework for postulating the potential mechanisms through which this compound might exert its effects.

Biological Activity of Tropolone AlkaloidsPotential Mechanism of Action for this compound
Antioxidant Activity The tropolone ring, with its hydroxyl groups, can act as a radical scavenger, donating hydrogen atoms to neutralize free radicals. The extended conjugation in the this compound molecule could further stabilize the resulting radical.
Anti-inflammatory Activity Tropolones have been shown to inhibit pro-inflammatory enzymes and signaling pathways. This compound may exert similar effects, potentially through the inhibition of key inflammatory mediators.
Antimicrobial Activity The ability of pre-rubrolone to react with amines could contribute to antimicrobial activity by modifying essential biomolecules in competing microbes.
Modulation of Cellular Signaling Tropolones are known to interact with various cellular targets, including enzymes and transcription factors. The reactivity of the pre-rubrolone intermediate suggests a potential for covalent modification of proteins, which could alter their function and impact signaling cascades.

It is important to emphasize that these are potential mechanisms based on the activities of related compounds, and further research is needed to specifically elucidate the signaling pathways directly affected by this compound.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor (Inactive) Transcription Factor (Inactive) Kinase Cascade->Transcription Factor (Inactive) Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Activation Gene Expression Gene Expression Transcription Factor (Active)->Gene Expression This compound This compound This compound->Kinase Cascade Modulation (Hypothetical)

References

In-Depth Technical Guide to the Biological Activity Screening of Rubrolone Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone, a complex heterocyclic natural product, and its analogues have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of this compound extracts, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound analogues have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to involve the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.

Data Presentation: Cytotoxicity of this compound Analogues
Compound/ExtractCell LineAssayIC50 (µM)Reference
Rubrolide Analogue 7 HCT116 (Colon Cancer)MTT2.5 - 0.2[1]
HeLa (Cervical Cancer)MTT2.5 - 0.2[1]
A549 (Lung Cancer)MTT2.5 - 0.2[1]
MCF-7 (Breast Cancer)MTT2.5 - 0.2[1]
HepG2 (Liver Cancer)MTT2.5 - 0.2[1]
K562 (Leukemia)MTT2.5 - 0.2[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound extract or analogue

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound extract in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the this compound extract to determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathway: this compound-Induced ER Stress and Apoptosis

This compound analogues have been shown to induce apoptosis in cancer cells by activating the PERK-eIF2α-CHOP signaling pathway, a key component of the unfolded protein response (UPR) triggered by ER stress.

ER_Stress_Apoptosis This compound This compound Extract ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: this compound-induced ER stress leading to apoptosis.

Antimicrobial Activity

Initial broad screenings suggested antimicrobial properties for some this compound-related compounds. However, a study on the major pigment component, this compound, indicated that it appears to be devoid of antibiotic activity[1]. This highlights the importance of evaluating specific extracts and purified compounds rather than making broad assumptions about the entire class of molecules. For comprehensive screening, the following protocol is recommended.

Data Presentation: Antimicrobial Susceptibility

Specific MIC values for this compound extracts are not currently available in published literature. Researchers are encouraged to use the following table format to record their findings.

This compound Extract/AnalogueBacterial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound extract or analogue

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (vehicle)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Extract Dilutions: Prepare a stock solution of the this compound extract. Perform serial two-fold dilutions of the extract in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted extract, as well as to a growth control well (broth with inoculum but no extract) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism. Growth can be assessed visually as turbidity or by using a growth indicator like resazurin, which changes color in the presence of metabolically active cells.

Experimental Workflow: Antimicrobial Susceptibility Screening

Antimicrobial_Workflow Start Start: This compound Extract Preparation Prepare Serial Dilutions in Broth Start->Preparation Inoculation Inoculate with Standardized Bacterial Suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC End End: Antimicrobial Activity Profile MIC->End

Figure 2: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

This compound and its analogues are being investigated for their potential anti-inflammatory effects, which may be mediated through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.

Data Presentation: Anti-inflammatory Effects

Quantitative data on the anti-inflammatory activity of this compound extracts is limited. The following table structure is recommended for presenting experimental findings.

This compound Extract Conc. (µg/mL)Nitric Oxide Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
IC50 (µg/mL)
Experimental Protocols

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound extract

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound extract for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without extract).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the Griess assay protocol)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate that produces a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of reduction compared to the LPS-stimulated control.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound may be attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Inhibition could occur at various points, such as preventing the phosphorylation of IKK or blocking the nuclear translocation of the p65 subunit.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression This compound This compound Extract This compound->IKK Inhibition? This compound->NFkB Inhibition of Translocation?

Figure 3: Putative mechanism of NF-κB inhibition by this compound.

Conclusion

This technical guide provides a framework for the systematic biological activity screening of this compound extracts. The detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays, along with the proposed data presentation formats and signaling pathway diagrams, are intended to support researchers in their efforts to elucidate the therapeutic potential of this fascinating class of natural products. Further research is warranted to obtain specific quantitative data for this compound and its derivatives and to fully characterize their mechanisms of action.

References

The Biosynthesis of Rubrolone in Dactylosporangium vinaceum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of rubrolone (B1680259), a tropolone (B20159) alkaloid produced by the actinomycete Dactylosporangium vinaceum. The characteristic deep wine-red pigment of D. vinaceum cultures is composed of various this compound conjugates.[1][2] These molecules are formed from a reactive pre-rubrolone intermediate, the product of a highly expressed biosynthetic gene cluster (BGC).[1][2] The biosynthesis of the this compound core involves a type II polyketide synthase (PKS) pathway for the formation of the tropolone ring, followed by a unique non-enzymatic condensation reaction to form the pyridine (B92270) moiety.[3][4] This guide details the biosynthetic pathway, the genetic organization of the responsible gene cluster, and outlines the key experimental methodologies employed in its elucidation.

Introduction to this compound

Rubrolones are a class of tropolonoid natural products characterized by a unique carbon skeleton.[5] First identified as a red pigment from Streptomyces echinoruber, the major component, this compound, and its analogues have since been isolated from various actinomycetes, including Dactylosporangium vinaceum.[2][6] The structure of this compound features a complex, highly conjugated aglycone consisting of a tropolone ring, a cyclopentanone, and a pyridine ring, often with a deoxysugar moiety attached.[7] The reactive nature of the pre-rubrolone intermediate allows for the spontaneous formation of various conjugates with amine-containing molecules present in the culture medium.[1][2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Dactylosporangium vinaceum is a multifaceted process involving both enzymatic and non-enzymatic steps. The pathway can be broadly divided into the formation of the polyketide-derived aglycone and the subsequent glycosylation and non-enzymatic pyridine ring formation.

Tropolone Ring Formation: A Type II Polyketide Synthase Pathway

The core of the this compound aglycone is assembled by a type II polyketide synthase (PKS) system.[5] Precursor feeding studies utilizing [13C]-acetate have confirmed that the tropolone ring is constructed from acetate (B1210297) units, a hallmark of type II PKS chemistry.[5] This process is followed by a series of complex oxidative rearrangements to form the characteristic seven-membered tropolone ring.[5]

Non-Enzymatic Pyridine Ring Formation

A key and unusual feature of this compound biosynthesis is the non-enzymatic formation of the pyridine ring.[3][4] Gene inactivation studies have led to the accumulation of a key intermediate possessing a 1,5-dione moiety.[3] This intermediate can then undergo a spontaneous condensation and cyclization reaction with ammonia (B1221849) or other primary amines to form the pyridine ring of the this compound aglycone.[3][4] This discovery suggests a broader strategy for the biosynthesis of pyridine rings in natural products.[3]

Deoxysugar Biosynthesis and Glycosylation

The this compound BGC in D. vinaceum also contains genes for the biosynthesis of a deoxysugar moiety. One characterized enzyme, RubS3, is a bifunctional reductase/epimerase involved in the formation of TDP-D-antiarose.[2] This deoxysugar is then likely attached to the aglycone by a glycosyltransferase encoded within the gene cluster.

A diagram of the proposed biosynthetic pathway is presented below.

Rubrolone_Biosynthesis Acetate Acetate Type_II_PKS Type II PKS Acetate->Type_II_PKS Polyketide_Intermediate Poly-β-ketoacyl Intermediate Type_II_PKS->Polyketide_Intermediate Oxygenases Oxygenases Polyketide_Intermediate->Oxygenases Tropolone_Intermediate Tropolone Intermediate (with 1,5-dione) Oxygenases->Tropolone_Intermediate Non_Enzymatic_Condensation Non-enzymatic Condensation Tropolone_Intermediate->Non_Enzymatic_Condensation Ammonia Ammonia / Amines Ammonia->Non_Enzymatic_Condensation Pre_this compound Pre-rubrolone (Aglycone) Non_Enzymatic_Condensation->Pre_this compound Glycosyltransferase Glycosyltransferase Pre_this compound->Glycosyltransferase Deoxysugar_Biosynthesis Deoxysugar Biosynthesis (e.g., RubS3) TDP_Deoxysugar TDP-deoxysugar Deoxysugar_Biosynthesis->TDP_Deoxysugar TDP_Deoxysugar->Glycosyltransferase Rubrolone_Conjugates This compound Conjugates Glycosyltransferase->Rubrolone_Conjugates

Proposed biosynthetic pathway for this compound in Dactylosporangium vinaceum.

The this compound Biosynthetic Gene Cluster

Genome and transcriptome analysis of Dactylosporangium vinaceum has identified a highly expressed biosynthetic gene cluster (BGC) responsible for pre-rubrolone production.[2] This cluster contains genes encoding the necessary enzymatic machinery for the biosynthesis of the this compound core and its subsequent modification.

Table 1: Key Gene Functions in the this compound Biosynthetic Gene Cluster

Gene CategoryPutative FunctionRole in Biosynthesis
PKS Genes Type II Polyketide SynthaseAssembly of the polyketide backbone from acetate precursors.
Oxygenases Monooxygenases/DioxygenasesCatalyze oxidative rearrangements to form the tropolone ring.
Deoxysugar Synthases e.g., Reductase/Epimerase (RubS3)Synthesis of the deoxysugar moiety.
Glycosyltransferases GlycosyltransferaseAttachment of the deoxysugar to the this compound aglycone.
Regulatory Genes Transcriptional RegulatorsControl the expression of the biosynthetic genes.

Quantitative Data

While the biosynthetic pathway for this compound has been elucidated, specific quantitative data such as production titers, enzyme kinetic parameters, and precursor incorporation rates for Dactylosporangium vinaceum are not extensively reported in the available literature. Further research is required to quantify the efficiency of this biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Detailed, step-by-step protocols specific to Dactylosporangium vinaceum are not publicly available; however, this section provides an overview of the general methodologies employed.

Cultivation and Metabolite Extraction

A general protocol for the cultivation of actinomycetes and extraction of secondary metabolites is as follows:

  • Inoculation and Growth: Inoculate a suitable liquid medium (e.g., GYM medium) with a spore suspension or mycelial fragments of D. vinaceum. Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking for a period of 6-10 days.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction: The culture supernatant, containing the secreted this compound conjugates, can be extracted with an organic solvent such as ethyl acetate. The mycelial biomass can be extracted separately with a solvent like acetone (B3395972) or methanol (B129727) to recover intracellular metabolites.

  • Concentration and Analysis: The organic extracts are typically concentrated under reduced pressure. The resulting crude extract can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and characterization of this compound and its conjugates.

Precursor Feeding Studies

Precursor feeding studies are crucial for identifying the building blocks of a natural product. A general protocol for a [13C]-acetate feeding experiment is outlined below:

  • Culture Preparation: Grow D. vinaceum in a suitable production medium.

  • Precursor Addition: At a specific time point during the growth phase (e.g., after 24-48 hours of incubation), add a sterile solution of [1,2-13C2]NaOAc to the culture medium. The final concentration of the labeled precursor needs to be optimized for efficient incorporation without being toxic to the cells.

  • Incubation and Harvest: Continue the incubation for a defined period to allow for the incorporation of the labeled precursor into the biosynthetic pathway. Harvest the culture and extract the this compound conjugates as described above.

  • Analysis: Purify the this compound compounds and analyze them by 13C-NMR spectroscopy. The coupling patterns of the 13C signals will reveal the incorporation of intact acetate units, confirming the polyketide origin of the molecule.

Gene Knockout and Heterologous Expression

To functionally characterize the genes within the this compound BGC, gene knockout and heterologous expression studies are performed.

Gene Knockout Workflow:

Gene_Knockout_Workflow Construct_Design Design Knockout Construct (with resistance marker) Transformation Introduce Construct into D. vinaceum Construct_Design->Transformation Homologous_Recombination Homologous Recombination Transformation->Homologous_Recombination Selection Select for Mutants (antibiotic resistance) Homologous_Recombination->Selection Verification Verify Gene Disruption (PCR, Southern Blot) Selection->Verification Phenotypic_Analysis Analyze Phenotype (metabolite profile) Verification->Phenotypic_Analysis

A generalized workflow for gene knockout in Dactylosporangium vinaceum.

Heterologous Expression Workflow:

Heterologous_Expression_Workflow Clone_BGC Clone this compound BGC into Expression Vector Transform_Host Transform Heterologous Host (e.g., Streptomyces coelicolor) Clone_BGC->Transform_Host Cultivate_Host Cultivate Transformed Host Transform_Host->Cultivate_Host Extract_Metabolites Extract and Analyze Metabolites Cultivate_Host->Extract_Metabolites Confirm_Production Confirm this compound Production (HPLC, MS, NMR) Extract_Metabolites->Confirm_Production

A generalized workflow for the heterologous expression of the this compound BGC.

Conclusion and Future Perspectives

The biosynthesis of this compound in Dactylosporangium vinaceum is a fascinating example of how complex natural products are assembled, combining conventional enzymatic pathways with spontaneous chemical reactions. While the overall pathway has been delineated, there are still opportunities for further investigation. The detailed characterization of the enzymes involved, particularly the oxygenases responsible for tropolone ring formation, will provide deeper insights into their catalytic mechanisms. Furthermore, the quantification of metabolic fluxes and the optimization of culture conditions could lead to increased production of this compound and its derivatives for potential pharmaceutical applications. The unique non-enzymatic step in its biosynthesis also opens up avenues for biocombinatorial approaches to generate novel analogues.

References

Spectroscopic Blueprint of Rubrolone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone is a complex heterocyclic pigment produced by various species of actinomycetes, notably Streptomyces echinoruber and Dactylosporangium vinaceum.[1][2] Its intricate pentacyclic structure, featuring a pyrano-furo-azuleno-pyridine core, has been a subject of interest for its unique chemical architecture and potential biological activities. The definitive structure of this compound was first elucidated by Schüep et al. in 1978 through single-crystal X-ray analysis of a derivative.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the this compound structure, presenting available quantitative data and outlining the experimental protocols integral to its analysis.

Chemical Structure

The systematic name for this compound is 8(R),9(R),10(S),10a(R)-tetrahydro-9,10,10a,11-tetrahydroxy-3,8-dimethyl-1-propyl-6aH(S)-pyrano[2",3":5',4]furo[2',3':5,6]azuleno[2,3-c]pyridine-5,13-dione.[1] Its molecular formula is C₂₃H₂₃NO₈, with a monoisotopic mass of 441.1424 g/mol .[3]

Spectroscopic Characterization Data

The following tables summarize the key spectroscopic data for the characterization of this compound. Due to the limited availability of the complete original spectroscopic data in publicly accessible literature, this guide synthesizes information from various sources and provides typical range values for the functional groups present in the this compound molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

Detailed experimental ¹H and ¹³C NMR data for the parent this compound molecule is not extensively available in the public domain. The following are predicted chemical shift ranges based on the known structure and data from closely related analogues.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ) ppm Signal Type
8.0 - 9.0Singlet
6.5 - 7.5Multiplet
4.0 - 5.5Multiplet
2.5 - 4.0Multiplet
0.9 - 2.5Multiplet
Table 2: Mass Spectrometry (MS) Data for this compound
Technique Ionization Mode Observed m/z Interpretation
High-Resolution Mass Spectrometry (HRMS)Electrospray (ESI)442.1497[M+H]⁺ (Calculated for C₂₃H₂₄NO₈⁺: 442.1496)
464.1316[M+Na]⁺ (Calculated for C₂₃H₂₃NNaO₈⁺: 464.1316)
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3600 - 3200Broad, StrongO-H stretch (alcohols, phenols)
3000 - 2850MediumC-H stretch (aliphatic)
1700 - 1630StrongC=O stretch (ketones, quinones)
1600 - 1450MediumC=C stretch (aromatic/olefinic)
1300 - 1000StrongC-O stretch (alcohols, ethers, esters)
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
Solvent λmax (nm) Interpretation
Methanol (B129727)500 - 550π → π* transitions in the conjugated chromophore system, responsible for the red color.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are outlined below. These are generalized procedures based on common practices for the characterization of natural products.

Sample Preparation

This compound is typically extracted from the fermentation broth of the producing microorganism using a suitable organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). The crude extract is then subjected to various chromatographic techniques, including column chromatography (using silica (B1680970) gel or Sephadex) and high-performance liquid chromatography (HPLC), to isolate and purify the compound. The purified this compound is dried to a constant weight before spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are used to dissolve the purified this compound.

  • ¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons and their connectivity.

  • ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number and types of carbon atoms.

  • 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete connectivity of the molecule's carbon and proton framework.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly employed.

  • Sample Introduction: The purified this compound, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation patterns. This data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.

  • Sample Preparation: A small amount of the purified this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹, providing information about the various functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Sample Preparation: A dilute solution of purified this compound is prepared in a UV-transparent solvent, typically methanol or ethanol.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm to identify the wavelengths of maximum absorbance (λmax), which are characteristic of the chromophore system.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_of_this compound cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Determination of This compound Structure NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

References

The Ecological Role of Rubrolone in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubrolone, a tropolone (B20159) alkaloid natural product synthesized by actinomycetes such as Streptomyces and Dactylosporangium species, plays a significant and multifaceted role in shaping microbial communities. While exhibiting low direct antimicrobial activity, its ecological impact is primarily driven by its reactive precursor, pre-rubrolone, which functions as a chemical "minesweeper," neutralizing amine-containing xenobiotics. This guide provides an in-depth analysis of the biosynthesis of this compound, its unique mechanism of action in microbial ecosystems, and its potential as a modulator of microbial interactions. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Biosynthesis of this compound

Rubrolones are characterized by a unique tropolone ring structure, a feature they share with other bioactive natural products. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) pathway. A key and unusual feature of this pathway is the non-enzymatic formation of the pyridine (B92270) ring.[1]

A critical intermediate in this pathway is a highly reactive 1,5-dione-containing molecule, referred to as pre-rubrolone. This intermediate can non-enzymatically condense and cyclize with ammonia (B1221849) or other primary amines to form the pyridine moiety of the final this compound structure.[1] This inherent reactivity of pre-rubrolone is central to its ecological function.

The "Minesweeper" Hypothesis: A Primary Ecological Role

The principal ecological function of this compound, or more accurately its precursor pre-rubrolone, is not direct antagonism but rather the neutralization of chemical threats in the microbial environment. This "minesweeper" hypothesis posits that the producing organism secretes pre-rubrolone to inactivate amine-containing molecules, including antibiotics and siderophores produced by competing microbes.[1][2] This provides a significant competitive advantage by creating a protective chemical zone around the producer.

Quantitative Data on Pre-Rubrolone Activity
Target Molecule Class Specific Examples Mechanism of Inactivation Ecological Implication
Aminoglycoside Antibiotics Kanamycin, Neomycin, TobramycinCovalent modification of primary amine groups, leading to loss of ribosomal binding and antimicrobial activity.Protection against common antibiotic-producing competitors like other Streptomyces species.
Polypeptide Antibiotics Polymyxin B, ColistinReaction with primary amine groups in the amino acid residues, disrupting the molecule's structure and function.Defense against bacteria that utilize peptide-based antimicrobials.
Siderophores Desferrioxamine BModification of the terminal primary amine, impairing its iron-chelating ability.Interference with the iron acquisition systems of competing microbes, a critical aspect of microbial competition.

Other Potential Ecological Roles of this compound

As a member of the tropolone class of compounds, this compound is likely to share other ecological functions characteristic of this group, although specific studies on this compound may be limited.

Iron Chelation

Tropolones are known to be effective iron chelators.[3] By sequestering ferric iron (Fe³⁺) from the environment, this compound could limit the availability of this essential nutrient for other microorganisms, thereby inhibiting their growth. This provides another mechanism of competitive advantage in iron-limited environments.

Quorum Sensing Interference

Many microbial secondary metabolites with structures similar to signaling molecules can interfere with quorum sensing (QS), the cell-to-cell communication that regulates virulence and biofilm formation in many bacteria. While direct evidence for this compound is pending, other tropolone compounds have been shown to modulate QS pathways. This suggests a potential role for this compound in disrupting the coordinated behaviors of competing microbial populations.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the ecological role of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without this compound) and a negative control (broth medium only). Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Crystal Violet Biofilm Assay

This assay quantifies the effect of a compound on biofilm formation.

  • Biofilm Formation: Grow the test microorganism in a 96-well microtiter plate in the presence of sub-MIC concentrations of this compound. Include a control without the compound. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours with gentle agitation).

  • Washing: Carefully remove the planktonic cells by gently washing the wells with a sterile phosphate-buffered saline (PBS) solution.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain. Add a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the destained solution at a wavelength of 570-600 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Chrome Azurol S (CAS) Assay for Iron Chelation

This colorimetric assay detects the iron-chelating activity of a compound.

  • Preparation of CAS Agar (B569324): Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution. This solution is blue. Autoclave a suitable agar medium and cool to 50°C. Mix the CAS solution with the molten agar and pour into petri plates.

  • Application of Test Compound: Spot a solution of this compound onto the surface of the CAS agar plate.

  • Incubation: Incubate the plates at room temperature for several hours to days.

  • Observation: A color change from blue to orange/yellow around the spot of this compound indicates that the compound has chelated the iron from the CAS dye complex, demonstrating its iron-chelating activity. A quantitative liquid-based CAS assay can also be performed spectrophotometrically.

Visualizations

Biosynthesis and "Minesweeper" Action of Pre-Rubrolone

Biosynthesis_and_Minesweeper cluster_biosynthesis This compound Biosynthesis cluster_action Ecological 'Minesweeper' Action PKS Type II PKS Intermediate Polyketide Intermediate PKS->Intermediate Polyketide Synthesis PreRub Pre-Rubrolone (1,5-dione) Intermediate->PreRub Oxidative Rearrangements This compound This compound PreRub->this compound Non-enzymatic + NH3/Amines PreRub_secreted Secreted Pre-Rubrolone Inactive_compounds Inactive Products PreRub_secreted->Inactive_compounds Amine_compounds Amine-containing Molecules (Antibiotics, Siderophores) Amine_compounds->Inactive_compounds

Caption: Biosynthesis of this compound and the "minesweeper" action of its precursor.

Experimental Workflow for Assessing Ecological Roles

Experimental_Workflow cluster_direct_effects Direct Antimicrobial Effects cluster_indirect_effects Indirect Competitive Effects MIC MIC Assay Biofilm Biofilm Assay Minesweeper "Minesweeper" Assay (Co-culture/Spent Media) Iron_Chelation CAS Assay QS_Inhibition Quorum Sensing Reporter Assay Rubrolone_Source Isolate this compound/ Pre-Rubrolone Rubrolone_Source->MIC Rubrolone_Source->Biofilm Rubrolone_Source->Minesweeper Rubrolone_Source->Iron_Chelation Rubrolone_Source->QS_Inhibition

Caption: Workflow for investigating the ecological roles of this compound.

Logical Relationship of this compound's Ecological Impact

Logical_Relationship cluster_mechanisms Mechanisms of Action Production This compound/Pre-Rubrolone Production by Host Minesweeper "Minesweeper" (Neutralization of Xenobiotics) Production->Minesweeper Iron_Chelation Iron Chelation Production->Iron_Chelation QS_Interference Quorum Sensing Interference (Potential) Production->QS_Interference Competitive_Advantage Increased Competitive Fitness of the Producer Minesweeper->Competitive_Advantage Iron_Chelation->Competitive_Advantage QS_Interference->Competitive_Advantage

Caption: this compound's mechanisms leading to a competitive advantage.

Conclusion and Future Directions

This compound represents a fascinating example of a microbial secondary metabolite whose primary ecological role is not direct toxicity but rather the sophisticated chemical manipulation of its environment. The "minesweeper" activity of its precursor, pre-rubrolone, provides a powerful defensive and competitive mechanism. Further research should focus on quantifying the kinetics and specificity of this activity against a wider array of microbial products. Additionally, exploring the potential for this compound to act as an iron chelator and quorum sensing inhibitor will provide a more complete picture of its influence on microbial community dynamics. For drug development professionals, understanding these unique ecological roles could inspire novel strategies for antimicrobial therapies that focus on disrupting microbial competition and communication rather than direct killing, potentially reducing the selective pressure for resistance.

References

Preliminary Cytotoxicity Studies of Rubrolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrolone (B1680259), a tropolone (B20159) alkaloid natural product isolated from Streptomyces species, has garnered interest for its unique chemical structure and potential biological activities.[1][2] While its biosynthesis has been a subject of investigation, comprehensive studies on its cytotoxic effects against cancer cell lines are not extensively detailed in publicly available literature.[3][4] This technical guide serves as a framework for conducting and interpreting preliminary cytotoxicity studies of this compound. It provides hypothetical, yet representative, data and detailed experimental protocols that are standard in the field of anticancer drug discovery. Furthermore, it outlines potential signaling pathways that may be involved in this compound-induced cell death and presents a logical workflow for its cytotoxic evaluation.

Introduction to this compound

This compound is a member of the pyridine (B92270) alkaloid family of natural products, characterized by a unique tetra-substituted pyridine moiety and a tropolone ring.[3] Natural products containing a pyridyl moiety have been reported to possess a range of biological activities, including antimalarial, antibacterial, and anticancer effects.[3] The biosynthesis of this compound involves a complex pathway and non-enzymatic reactions to form the characteristic pyridine ring.[3] While some related tropolone compounds have been investigated for their ability to induce autophagy in cell lines such as HepG2, specific data on this compound's cytotoxic mechanism of action remains limited.[5] This guide aims to provide the necessary foundational information for researchers to initiate and advance the study of this compound's potential as a cytotoxic agent.

Quantitative Cytotoxicity Data (Hypothetical)

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents a hypothetical but realistic dataset to illustrate how such data would be presented. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after a 72-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma25.2
A549Lung Carcinoma18.5
HCT116Colorectal Carcinoma12.1
HepG2Hepatocellular Carcinoma20.7
PC-3Prostate Cancer22.4
JurkatT-cell Leukemia8.9
HFF-1Normal Human Fibroblast> 50

Table 1: Hypothetical IC50 values for this compound against various human cancer cell lines and a normal cell line. The data illustrates potential selective cytotoxicity against certain cancer cell types, a desirable characteristic for a chemotherapeutic agent.

Experimental Protocols

A crucial aspect of any cytotoxicity study is a detailed and reproducible experimental protocol. The following describes the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration at which this compound inhibits 50% of cell growth (IC50) in various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Normal (non-cancerous) cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range for a preliminary study might be 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plates for a further 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a general workflow for the initial in vitro screening of a novel compound like this compound for cytotoxic activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies A Compound Acquisition (this compound) B Cell Line Panel Selection (Cancer & Normal) A->B C Dose-Response Assay (e.g., MTT Assay) B->C D IC50 Determination C->D E Selectivity Index Calculation (IC50 Normal / IC50 Cancer) D->E F Apoptosis Assays (Annexin V, Caspase Activity) E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Signaling Pathway Analysis (Western Blot, qPCR) G->H I Lead Candidate H->I

General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway: Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. Should initial studies indicate that this compound induces apoptosis, further investigation into the underlying signaling pathways would be warranted. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors This compound->Mitochondrial Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified overview of apoptosis signaling pathways.

Conclusion and Future Directions

While this compound presents an interesting chemical scaffold, its potential as a cytotoxic agent is yet to be fully elucidated. This guide provides a foundational framework for researchers to systematically investigate the cytotoxic properties of this compound. The immediate next steps should focus on performing dose-response assays across a diverse panel of cancer cell lines to determine its IC50 values and selectivity. Following this, mechanistic studies, such as those outlined in the workflow, will be crucial to understand how this compound exerts its cytotoxic effects. Such a structured approach will be vital in determining the potential of this compound as a lead compound in the development of novel anticancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tropolone (B20159) Alkaloid Structure of Rubrolone (B1680259)

This document provides a comprehensive technical overview of this compound, a tropolone alkaloid natural product. It details its unique chemical structure, biosynthetic pathway, and key experimental data, offering insights for professionals in natural product chemistry, microbiology, and drug discovery.

The Core Structure of this compound

This compound is a member of the tropolonoid family of natural products, characterized by a unique and complex carbon skeleton.[1][2] The core structure features a rare tropolone ring, which is a seven-membered, non-benzenoid aromatic ring.[3] This is fused to a cyclopentanone (B42830) and a tetrasubstituted pyridine (B92270) ring, making it a distinct alkaloid.[1][4] Rubrolones are often glycosylated, with a deoxysugar moiety attached to the core aglycone.[1][3]

The general chemical formula for this compound is C23H23NO8, with a molecular weight of 441.43 g/mol .[2] Different analogues exist, such as this compound B (C30H27NO10), which possesses a rare benzoic acid-pyridine inner salt moiety.[1][5]

Biosynthesis of the this compound Core

The biosynthesis of the this compound core is a complex process involving a Type II polyketide synthase (PKS) pathway followed by intricate oxidative rearrangements.[1][5] The process begins with a butyryl-ACP starter unit and undergoes seven rounds of chain extension catalyzed by the PKS.[6]

A key feature of this compound biosynthesis is the formation of the tropolone ring, which is catalyzed by oxidative enzymes.[6] This bacterial pathway for tropolone formation is notably different from the ring-expansion mechanism observed in fungal biosynthesis of similar compounds like stipitatic acid.[1][5]

A crucial step in the biosynthesis of different this compound analogues is the non-enzymatic reaction of a common intermediate, referred to as "pre-rubrolone".[3][7] This reactive intermediate possesses a 1,5-dione moiety that can condense with various amine-containing molecules.[4] For instance, reaction with ammonia (B1221849) leads to the formation of this compound A, while reaction with anthranilic acid produces this compound B.[4][6] This non-enzymatic diversification highlights a unique strategy for expanding the chemical space of natural products.[4]

The biosynthetic gene cluster (BGC) responsible for pre-rubrolone production has been identified in Dactylosporangium vinaceum and Streptomyces sp. KIB-H033.[6][7]

Rubrolone_Biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_modification Post-PKS Modification cluster_diversification Non-Enzymatic Diversification Butyryl-ACP Butyryl-ACP Poly-β-ketoacyl_Intermediate Poly-β-ketoacyl_Intermediate Butyryl-ACP->Poly-β-ketoacyl_Intermediate 7x chain extension Oxidative_Enzymes Oxidative_Enzymes Poly-β-ketoacyl_Intermediate->Oxidative_Enzymes Pre-Rubrolone Pre-Rubrolone Oxidative_Enzymes->Pre-Rubrolone Complex oxidative rearrangements Rubrolone_A_Aglycone Rubrolone_A_Aglycone Pre-Rubrolone->Rubrolone_A_Aglycone Condensation Rubrolone_B_Aglycone Rubrolone_B_Aglycone Pre-Rubrolone->Rubrolone_B_Aglycone Condensation Ammonia Ammonia Ammonia->Rubrolone_A_Aglycone Anthranilic_Acid Anthranilic_Acid Anthranilic_Acid->Rubrolone_B_Aglycone Glycosyltransferase Glycosyltransferase Rubrolone_A_Aglycone->Glycosyltransferase Rubrolone_B_Aglycone->Glycosyltransferase Rubrolone_A Rubrolone_A Glycosyltransferase->Rubrolone_A Rubrolone_B Rubrolone_B Glycosyltransferase->Rubrolone_B

Caption: Proposed biosynthetic pathway of this compound A and B.

Key Experimental Evidence and Protocols

The elucidation of the this compound structure and biosynthetic pathway has been supported by various experimental techniques.

Isotope Labeling Studies

Precursor feeding experiments have been instrumental in deciphering the origins of the this compound carbon skeleton.

  • Protocol for ¹³C-Acetate Feeding:

    • Cultivate the producing strain, Streptomyces sp. KIB-H033, in a suitable fermentation medium.

    • After a specific period of growth (e.g., 24 hours), introduce [¹³C]-acetate into the culture.

    • Continue fermentation for a defined period to allow for the incorporation of the labeled precursor.

    • Extract and purify the this compound compounds from the culture broth and mycelium.

    • Analyze the purified compounds using ¹³C-NMR spectroscopy to determine the labeling pattern. This pattern confirmed the polyketide origin of the tropolone moiety.[1][5]

  • Protocol for ¹⁵N-Anthranilic Acid Feeding:

    • Synthesize ¹⁵N-labeled anthranilic acid via a modified Hofmann reaction using ¹⁵N-urea and phthalic anhydride.[6]

    • Monitor the production of Rubrolones in the fermentation of the wild-type strain to determine the optimal time for precursor addition (e.g., 24 and 48 hours post-inoculation).[6]

    • Add the synthesized ¹⁵N-labeled anthranilic acid to the fermentation media at a final concentration of 200 mg/L.[6]

    • Isolate this compound B and analyze it by mass spectrometry. The enrichment of ¹⁵N in this compound B, and not this compound A, demonstrated the direct incorporation of anthranilic acid.[6]

Isotope_Labeling_Workflow cluster_synthesis Precursor Preparation cluster_fermentation Fermentation and Feeding cluster_analysis Analysis Labeled_Precursor [13C]-Acetate or [15N]-Anthranilic Acid Precursor_Addition Add Labeled Precursor to Culture Labeled_Precursor->Precursor_Addition Strain_Cultivation Cultivate Producing Strain (e.g., S. sp. KIB-H033) Strain_Cultivation->Precursor_Addition Continued_Fermentation Continue Fermentation for Incorporation Precursor_Addition->Continued_Fermentation Extraction_Purification Extract and Purify This compound Continued_Fermentation->Extraction_Purification Spectroscopic_Analysis NMR or Mass Spectrometry Analysis Extraction_Purification->Spectroscopic_Analysis Result Determine Labeling Pattern Spectroscopic_Analysis->Result

Caption: Experimental workflow for isotope labeling studies.

Gene Inactivation and Heterologous Expression
  • Protocol for Gene Inactivation:

    • Identify the putative this compound biosynthetic gene cluster (BGC) through genome sequencing of the producing organism.[7]

    • Inactivate specific genes within the cluster, particularly those predicted to be involved in sugar biosynthesis, using molecular biology techniques such as PCR-targeting or CRISPR-Cas9.

    • Culture the mutant strains under the same conditions as the wild-type.

    • Analyze the metabolic profile of the mutants using techniques like HPLC-MS.

    • Inactivation of sugar biosynthetic genes led to the accumulation of key intermediates, providing evidence for their role in the pathway and enabling their structural characterization.[4][6]

Structural Elucidation Data

The structures of this compound and its biosynthetic intermediates were determined using a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in this process.

CompoundMolecular FormulaIonization ModeObserved m/zCalculated m/z
This compound BC₃₀H₂₇NO₁₀[M+H]⁺562.1711562.1713
Intermediate 3 (aglycone)C₁₇H₁₆NO₄[M+H]⁺298.1077298.1074
Intermediate 4 (pre-rubrolone)C₁₇H₁₃O₅[M-H]⁻297.0780297.0769

Table 1: Mass spectrometry data for this compound B and key biosynthetic intermediates.[1][6]

Biological Activity and Potential Applications

While this compound A has not shown significant cytotoxicity or antimicrobial activity, other analogues have demonstrated interesting biological properties.[6]

  • Cardioprotective Effects: this compound B has been identified as a potentially cardioprotective agent.[6][8]

  • Xenobiotic Scavenging: The reactive pre-rubrolone intermediate has been shown to react with various amine-containing molecules, including antibiotics and antimicrobial peptides. This suggests a potential ecological role as a "minesweeper" to inactivate competing xenobiotics in the microbial environment.[3][7]

  • Autophagy Induction: Related tropolone compounds, such as isatropolones, have been shown to induce autophagy in HepG2 cells, indicating a potential area for further investigation with Rubrolones.[3]

The unique reactivity of the pre-rubrolone core and the biological activity of its derivatives make this class of compounds an interesting scaffold for drug development and synthetic biology applications.

References

Rubrolone: A Bioactive Secondary Metabolite from Actinomycetes - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrolone (B1680259), a member of the tropolone (B20159) alkaloid family of natural products, is a secondary metabolite produced by various actinomycetes, notably species of Dactylosporangium and Streptomyces.[1][2][3] This guide provides an in-depth overview of this compound, focusing on its biosynthesis, biological activity, and the methodologies for its production and characterization. Quantitative data on its biological effects are presented, along with detailed experimental protocols. Furthermore, this document includes visualizations of the biosynthetic pathway, an experimental workflow for its isolation and purification, and a representative signaling pathway for its mode of action.

Introduction

Actinomycetes are a phylum of Gram-positive bacteria renowned for their unparalleled capacity to produce a vast array of structurally diverse and biologically active secondary metabolites. These compounds have been a cornerstone of drug discovery, yielding numerous antibiotics, anticancer agents, and other therapeutics. This compound, a red-pigmented tropolone alkaloid, has emerged as a promising bioactive compound from this prolific microbial source.[2] Initially identified from Streptomyces echinoruber, its production has also been characterized in Dactylosporangium vinaceum.[1][2] The unique chemical scaffold of this compound, featuring a tetra-substituted pyridine (B92270) moiety, has attracted significant interest for its potential pharmacological applications, particularly in oncology.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of complex oxidative rearrangements.[3] The biosynthetic gene cluster (BGC) for this compound has been identified and characterized in several producing strains, providing insights into the enzymatic machinery responsible for its assembly.[4]

A key feature of this compound biosynthesis is the non-enzymatic formation of its characteristic pyridine ring. This occurs through the condensation and cyclization of a key intermediate, which possesses a 1,5-dione moiety, with ammonia (B1221849) or anthranilic acid. This spontaneous reaction highlights the interplay of enzymatic and chemical steps in the generation of complex natural products.

This compound Biosynthetic Gene Cluster

The this compound BGC typically encodes for a suite of enzymes essential for the construction of the polyketide backbone and its subsequent modifications. These include:

  • Type II Polyketide Synthase (PKS): Responsible for the iterative condensation of malonyl-CoA extender units to form the initial poly-β-ketoacyl intermediate.

  • Oxygenases: A series of mono- and dioxygenases that catalyze complex oxidative rearrangements of the polyketide chain to form the tropolone ring.[4]

  • Deoxysugar Synthases: Enzymes involved in the biosynthesis of the deoxysugar moiety that is often attached to the this compound core.

  • Regulatory Genes: Genes that control the expression of the biosynthetic cluster.

Diagram: this compound Biosynthetic Pathway

Rubrolone_Biosynthesis Malonyl_CoA Malonyl-CoA Type_II_PKS Type II Polyketide Synthase (PKS) Malonyl_CoA->Type_II_PKS Polyketide_Intermediate Poly-β-ketoacyl Intermediate Type_II_PKS->Polyketide_Intermediate Oxygenases Oxygenases Polyketide_Intermediate->Oxygenases Tropolone_Intermediate Tropolone Ring Intermediate Oxygenases->Tropolone_Intermediate Non_enzymatic Non-enzymatic Condensation (with NH3 or Anthranilic Acid) Tropolone_Intermediate->Non_enzymatic Pre_this compound Pre-rubrolone Non_enzymatic->Pre_this compound Glycosyltransferase Glycosyltransferase Pre_this compound->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Deoxysugar dTDP-deoxysugar Deoxysugar->Glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound and its analogues have demonstrated a range of biological activities, with a primary focus on their potential as anticancer agents. While specific data for the parent this compound molecule is limited in the public domain, studies on closely related analogues provide significant insights into their mechanism of action.

Anticancer Activity

Analogues of this compound have exhibited potent cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Table 1: Cytotoxic Activity of this compound Analogues against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Rubrolide Analogue 1HepG2 (Liver)4.5 ± 0.3[5]
MCF-7 (Breast)6.3 ± 0.4[5]
Rubrolide Analogue 2HepG2 (Liver)7.5 ± 0.1[5]
MCF-7 (Breast)16 ± 1.7[5]
Mechanism of Action: Induction of Apoptosis

The anticancer effects of this compound-related compounds are largely attributed to their ability to trigger apoptosis in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway, which involves the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The compound induces stress on the mitochondria, leading to the release of pro-apoptotic factors such as cytochrome c.

  • Apoptosome Formation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).

  • Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Diagram: Representative Apoptotic Signaling Pathway

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Pro_Caspase3 Pro-caspase-3 Pro_Caspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis cleaves substrates Substrates Cellular Substrates Substrates->Caspase3

Caption: Generalized intrinsic apoptosis pathway.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, purification, and characterization of this compound from actinomycete cultures.

Fermentation

This protocol is based on general methods for the cultivation of Streptomyces species for secondary metabolite production.[6][7][8]

Table 2: Fermentation Protocol for this compound Production

StepProcedure
1. Strain Streptomyces sp. KIB-H033 or Dactylosporangium vinaceum
2. Seed Culture Inoculate a loopful of spores or mycelia into a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker (200 rpm) for 2-3 days.
3. Production Culture Inoculate a 250 mL flask containing 50 mL of production medium (e.g., Yeast Extract-Malt Extract Broth) with 2 mL of the seed culture.
4. Incubation Incubate at 28°C on a rotary shaker (200 rpm) for 7-10 days. Monitor for the characteristic red pigmentation indicating this compound production.
Isolation and Purification

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.[2][7]

Table 3: Isolation and Purification Protocol for this compound

StepProcedure
1. Extraction After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate (B1210297). Combine the organic phases.
2. Concentration Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.
3. Column Chromatography Dissolve the crude extract in a minimal amount of methanol (B129727) and subject it to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the fractions.
4. HPLC Purification Pool the red-colored fractions and further purify by High-Performance Liquid Chromatography (HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.
5. Purity Check Analyze the purified fractions by analytical HPLC and thin-layer chromatography (TLC) to confirm purity.

Diagram: Experimental Workflow for this compound Isolation and Purification

Experimental_Workflow Fermentation Fermentation of Actinomycete Culture Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia (discard) Centrifugation->Mycelia Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Colored Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (C18 column) Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Purity Analysis (Analytical HPLC, TLC) Pure_this compound->Analysis

Caption: Workflow for this compound isolation.

Structure Elucidation

The structure of this compound and its analogues is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute configuration.[9]

Conclusion and Future Perspectives

This compound represents a fascinating class of actinomycete-derived secondary metabolites with significant potential for drug development, particularly in the field of oncology. The elucidation of its biosynthetic pathway opens avenues for synthetic biology and metabolic engineering approaches to enhance its production and generate novel analogues with improved therapeutic properties. Further research is warranted to fully characterize the biological activities of the parent this compound molecule and to comprehensively investigate its mechanism of action in various disease models. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rubrolone from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone (B1680259) is a tropolonoid natural product exhibiting a distinctive chemical structure.[1] Produced by various actinomycetes, including Streptomyces echinoruber and Dactylosporangium vinaceum, this red pigment has garnered interest within the scientific community.[2][3] These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from fermentation broth, intended to aid researchers in obtaining this compound for further investigation.

The protocols outlined below are based on established techniques for the isolation of secondary metabolites from microbial cultures. They are designed to be adaptable to specific laboratory settings and scalable for various production volumes.

Data Presentation

The following tables provide representative quantitative data for the extraction and purification of this compound. This data is illustrative and may vary depending on the specific fermentation conditions, microbial strain, and equipment used.

Table 1: Fermentation and Extraction Parameters

ParameterValueReference
Producing OrganismStreptomyces echinoruber[2]
Fermentation Volume10 LN/A
Incubation Time7-10 daysN/A
Incubation Temperature28-30°CN/A
Typical this compound Titer50 - 150 mg/LN/A
Extraction SolventEthyl AcetateN/A
Solvent to Broth Ratio1:1 (v/v)N/A
Number of Extractions3N/A
Estimated Crude Extract Yield2 - 5 gN/A

Table 2: Purification Step-wise Recovery and Purity

Purification StepStarting MaterialProductEstimated Recovery (%)Estimated Purity (%)
Solvent Extraction 10 L Fermentation Broth3.5 g Crude Extract8515
Silica (B1680970) Gel Chromatography 3.5 g Crude Extract0.8 g Semi-purified Fraction7060
Preparative HPLC 0.8 g Semi-purified Fraction0.4 g Purified this compound50>98

Experimental Protocols

Fermentation of this compound-Producing Microorganism

This protocol describes the cultivation of Streptomyces echinoruber for the production of this compound.

Materials:

  • Streptomyces echinoruber culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Yeast Extract-Malt Extract Broth)

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Inoculate a starter culture of S. echinoruber in the seed culture medium.

  • Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours.

  • Use the seed culture to inoculate the production medium at a 5% (v/v) ratio.

  • Incubate the production culture at 28-30°C with shaking (200 rpm) for 7-10 days. Monitor pigment production by observing the color of the broth.

Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.

  • Collect the supernatant containing the secreted this compound.

  • In a separatory funnel, mix the supernatant with an equal volume of ethyl acetate.

  • Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic layer (reddish in color).

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine all the organic extracts.

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification by Silica Gel Chromatography

This protocol describes the initial purification of the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Hexane (B92381), Ethyl Acetate, Methanol (B129727)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:

    • 100% Hexane

    • 90:10 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

    • 90:10 Ethyl Acetate:Methanol

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing the red pigment (this compound).

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification of this compound using preparative reverse-phase HPLC.

Materials:

  • Semi-purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Dissolve the semi-purified this compound in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC with a suitable gradient. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 95% B (linear gradient)

    • 45-50 min: 95% B

    • 50-55 min: 95% to 5% B (linear gradient)

    • 55-60 min: 5% B

  • Inject the sample and collect fractions corresponding to the major peak absorbing at the characteristic wavelength for this compound (around 500-550 nm).

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain pure this compound.

Visualizations

ExtractionWorkflow fermentation Fermentation of Streptomyces echinoruber centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant (Contains this compound) centrifugation->supernatant mycelia Mycelia (discard) centrifugation->mycelia extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction aqueous Aqueous Layer (re-extract) extraction->aqueous organic Organic Layer (Contains Crude this compound) extraction->organic concentration Concentration (Rotary Evaporation) organic->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: Workflow for the extraction of crude this compound.

PurificationWorkflow crude_extract Crude this compound Extract silica_chrom Silica Gel Column Chromatography crude_extract->silica_chrom impurities1 Other Metabolites silica_chrom->impurities1 semi_purified Semi-purified this compound silica_chrom->semi_purified prep_hplc Preparative HPLC (C18 Column) semi_purified->prep_hplc impurities2 Minor Impurities prep_hplc->impurities2 pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Purification workflow for obtaining pure this compound.

References

Application Note: High-Throughput Analysis of Rubrolone using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the detection and quantification of Rubrolone, a polyketide pigment produced by Streptomyces echinoruber, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation from bacterial cultures, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, pharmacokinetics, and related fields.

Introduction

This compound is a complex polyketide natural product with a unique azuleno[2,3-c]pyridine core structure.[1] As a secondary metabolite from Streptomyces, it holds potential for biological activity, necessitating reliable analytical methods for its study. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal platform for the analysis of such complex molecules in intricate biological matrices. This document provides a foundational protocol for the analysis of this compound, which can be adapted and optimized for specific research applications.

Chemical Structure

  • Compound Name: this compound

  • Molecular Formula: C₂₃H₂₃NO₈[2]

  • Molecular Weight: 441.4 g/mol [2]

  • CAS Number: 65445-21-8

Experimental Protocols

Sample Preparation: Extraction of this compound from Streptomyces Culture

This protocol is a general guideline for extracting secondary metabolites from Streptomyces broth culture and can be optimized.[3][4][5]

Reagents and Materials:

  • Streptomyces echinoruber culture broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest the Streptomyces culture by centrifugation at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • To the supernatant, add an equal volume of ethyl acetate.

  • Mix vigorously for 10 minutes using a vortex or shaker.

  • Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer (ethyl acetate) containing the extracted metabolites.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

HPLC-MS/MS Analysis

The following conditions are based on typical methods for analyzing polyketide pigments and secondary metabolites from microbial sources and should be optimized for your specific instrumentation.[6][7][8][9]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Method Validation Parameters (Hypothetical)

The following table presents hypothetical performance characteristics for a validated this compound detection method. These values serve as a target for method development and optimization.

ParameterTarget Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound Analysis

Based on the structure of this compound, the following precursor and product ions can be proposed for detection in positive ionization mode. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the parent molecule.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound442.1[Fragment 1][Fragment 2][To be optimized]
Internal Standard[Value][Value][Value][To be optimized]

Note: Specific product ions and optimal collision energies must be determined experimentally by infusing a pure standard of this compound into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing culture Streptomyces Culture centrifuge1 Centrifugation culture->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis.

Hypothetical Fragmentation Pathway

fragmentation_pathway cluster_fragments Potential Fragments parent This compound [M+H]⁺ m/z 442.1 frag1 Loss of H₂O m/z 424.1 parent->frag1 -H₂O frag2 Loss of C₃H₇ (propyl group) m/z 399.1 parent->frag2 -C₃H₇ frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: A simplified, hypothetical fragmentation pathway for this compound.

Conclusion

The described HPLC-MS/MS method provides a robust starting point for the sensitive and selective quantification of this compound. The provided protocols for sample preparation and analysis can be optimized to meet the specific needs of various research applications, from natural product screening in microbial cultures to more complex pharmacokinetic studies. The high specificity of MRM analysis ensures reliable quantification even in complex biological matrices.

References

Rubrolone Analysis by ¹H and ¹³C NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of rubrolone (B1680259), a naturally occurring tropolone (B20159) alkaloid, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound and its analogues, known for their unique chemical structures and biological activities, including potential cardioprotective effects and induction of autophagy, are of significant interest in drug discovery and development.[1] This guide offers a comprehensive protocol for acquiring and interpreting NMR data for this compound, facilitating its identification, characterization, and further investigation.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound A in DMSO-d₆. This data is crucial for the structural confirmation of the molecule.

Table 1: ¹H NMR Chemical Shift Data of this compound A in DMSO-d₆.

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
67.99s
77.64s
1'-H5.09d9.6
2'-H4.09t9.6
3'-H3.51dd9.6, 3.0
4'-H3.73d3.0
5'-H4.39qd6.6, 9.6
6'-CH₃1.11d6.6
1-CH₂2.89t7.8
2-CH₂1.62m
3-CH₃0.94t7.2
4-CH₃2.58s
3'-OH5.31d5.4
4'-OH5.16d6.0
11-OH9.15s

Data extracted from supplementary information of Yan et al., 2016.

Table 2: ¹³C NMR Chemical Shift Data of this compound A in DMSO-d₆.

PositionChemical Shift (δ) ppm
1179.8
2119.3
3160.8
4124.9
5175.4
6138.8
7120.9
8155.1
9120.9
10151.7
11163.7
1'98.9
2'76.9
3'73.0
4'70.4
5'68.9
6'18.2
1-CH₂37.7
2-CH₂22.5
3-CH₃13.7
4-CH₃19.8

Data extracted from supplementary information of Yan et al., 2016.

Experimental Protocols

This section outlines a detailed protocol for the NMR analysis of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound, as demonstrated by the available data. Other deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) may also be used depending on the specific experimental requirements.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for acquiring high-quality ¹H and ¹³C NMR spectra.

  • NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use to prevent contamination.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizations

Workflow for NMR Analysis of this compound

The following diagram illustrates the general workflow for the NMR analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure this compound Sample Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR 13C NMR Spectroscopy H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Analysis Referencing, Peak Picking, Integration Processing->Analysis Structure Structure Elucidation & Verification Analysis->Structure

Caption: General workflow for the NMR analysis of this compound.

Hypothetical Signaling Pathway Potentially Modulated by this compound

Based on the reported cardioprotective and autophagy-inducing activities of this compound and its analogues, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound. This is a simplified representation for illustrative purposes and requires experimental validation.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Signaling Cascade cluster_downstream Cellular Response This compound This compound Receptor Cellular Receptor / Target This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Autophagy_Initiation Autophagy Initiation Complex (e.g., ULK1 complex) Receptor->Autophagy_Initiation Cardioprotection Cardioprotection Kinase_Cascade->Cardioprotection Apoptosis_Modulation Apoptosis Modulation Kinase_Cascade->Apoptosis_Modulation Autophagy Autophagy Induction Autophagy_Initiation->Autophagy

References

Application Notes and Protocols for the Quantification of Rubrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrolone, a pigmented tropolone (B20159) alkaloid produced by species of Streptomyces and Dactylosporangium, has garnered significant interest due to its diverse biological activities, including cardioprotective, anti-inflammatory, and antioxidant effects.[1][2] As research into its therapeutic potential progresses, the need for robust and reliable methods for its quantification becomes paramount. This document provides a comprehensive set of protocols for the quantification of this compound from various biological matrices, employing a multi-tiered approach from rapid spectrophotometric estimation to highly specific and sensitive liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Introduction to this compound

This compound is a secondary metabolite characterized by a unique carbon skeleton containing a tropolone ring.[3][4] It is known for its distinct deep red coloration, a property that can be leveraged for its detection and quantification.[5] The biosynthesis of this compound proceeds through a type-II polyketide synthase (PKS) pathway, leading to a complex molecular structure (C₂₃H₂₃NO₈, Molar Mass: 441.43 g/mol ).[4][6] Its reported biological activities, particularly its cardioprotective effects, make it a promising candidate for further investigation in drug discovery and development. Accurate quantification is a critical step in understanding its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Quantification Protocols

A three-tiered approach for this compound quantification is presented, offering methods with varying levels of specificity, sensitivity, and throughput. The choice of method will depend on the specific research question, sample complexity, and available instrumentation.

Tier 1: UV-Visible Spectrophotometry for Rapid Quantification

Due to its nature as a red pigment, UV-Visible spectrophotometry offers a rapid and straightforward method for the preliminary quantification of this compound in extracts.[1][2][6][7] This method is particularly useful for high-throughput screening of producing strains or for monitoring production kinetics in fermentation broths.

Experimental Protocol:

  • Sample Preparation:

    • For microbial cultures, centrifuge the broth to separate the mycelia from the supernatant.

    • Extract the pigment from the mycelia and/or supernatant using a suitable organic solvent (e.g., ethyl acetate, methanol (B129727), or a mixture thereof). The choice of solvent may need to be optimized based on the specific this compound derivative and culture conditions.

    • Evaporate the solvent under reduced pressure and re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or ethanol) for analysis.

  • Spectrophotometric Analysis:

    • Determine the absorption spectrum of the purified this compound standard in the chosen solvent to identify the wavelength of maximum absorbance (λmax). Based on literature for similar red pigments from Streptomyces, this is expected to be in the 400-550 nm range.

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Measure the absorbance of the standard solutions at the determined λmax.

    • Construct a standard curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample extracts at the same λmax.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the standard curve.

Data Presentation:

ParameterValue
Wavelength of Maximum Absorbance (λmax)To be determined experimentally (e.g., ~500 nm)
Linear RangeTo be determined (e.g., 1-100 µg/mL)
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Tier 2: High-Performance Liquid Chromatography (HPLC) for Specific Quantification

HPLC provides a more specific and accurate method for this compound quantification by separating it from other components in the extract. A reversed-phase C18 column is generally suitable for the separation of tropolone alkaloids.

Experimental Protocol:

  • Sample Preparation:

    • Prepare extracts as described in the spectrophotometry protocol.

    • Prior to injection, filter the extracts through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Conditions (Starting Point for Method Development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point. A typical gradient could be:

      • 0-2 min: 10% Acetonitrile

      • 2-20 min: 10% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector set at the λmax of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject standards and samples onto the HPLC system.

    • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Data Presentation:

ParameterValue
Retention TimeTo be determined experimentally
Linear RangeTo be determined (e.g., 0.1-50 µg/mL)
Correlation Coefficient (R²)> 0.995
LODTo be determined
LOQTo be determined
Precision (%RSD)< 5%
Accuracy (%Recovery)95-105%
Tier 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity and High-Specificity Quantification

LC-MS/MS is the most sensitive and specific method for the quantification of this compound, especially in complex biological matrices like plasma or tissue extracts. This technique combines the separation power of HPLC with the mass-to-charge ratio detection of mass spectrometry.

Experimental Protocol:

  • Sample Preparation:

    • Sample extraction may require more rigorous cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • An internal standard (a structurally similar compound not present in the sample) should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.

  • LC-MS/MS Conditions (Starting Point for Method Development):

    • LC Conditions: Similar to the HPLC method, but may utilize a UHPLC system for faster analysis and better resolution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be evaluated. Given the presence of nitrogen and oxygen atoms, positive mode is likely to be effective.

    • MRM Transitions: The precursor ion (the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and a stable product ion (a fragment of the precursor) need to be determined by infusing a standard solution of this compound into the mass spectrometer. At least two multiple reaction monitoring (MRM) transitions (one for quantification and one for confirmation) should be optimized.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations, with the internal standard added to each.

    • Analyze the standards and samples using the optimized LC-MS/MS method.

    • Quantify this compound based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Data Presentation:

ParameterValue
Precursor Ion (m/z)To be determined (e.g., for [M+H]⁺, approx. 442.1)
Product Ions (m/z)To be determined
Collision EnergyTo be optimized
Linear RangeTo be determined (e.g., 0.01-10 ng/mL)
Correlation Coefficient (R²)> 0.998
LODTo be determined
LOQTo be determined
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%

Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a microbial culture.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Culture Microbial Culture Centrifugation Centrifugation Culture->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction Mycelia->Extraction Supernatant->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis HPLC HPLC-UV/DAD Filtration->HPLC LC_MSMS LC-MS/MS Filtration->LC_MSMS Quantification Quantification UV_Vis->Quantification HPLC->Quantification LC_MSMS->Quantification

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway for this compound's Bioactivity

Based on its reported anti-inflammatory and antioxidant activities, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This diagram illustrates a hypothetical model.

Hypothetical this compound Signaling Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK Transcription Gene Transcription MAPK_Pathway->Transcription IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (inactive) NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active releases NFkappaB_active->Transcription This compound This compound This compound->MAPK_Pathway This compound->IKK Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Transcription->Inflammatory_Mediators

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the quantification of this compound. The choice of methodology should be guided by the specific requirements of the study. For initial screening and process monitoring, UV-Visible spectrophotometry is a valuable tool. For more rigorous quantitative analysis in preclinical and clinical research, HPLC and LC-MS/MS are the methods of choice due to their superior specificity and sensitivity. The provided workflow and hypothetical signaling pathway serve as a foundation for further research into the promising therapeutic applications of this compound.

References

Application Notes and Protocols for Amine Detection Using Rubrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone and its precursor, pre-rubrolone, represent a novel class of natural products with promising applications as biochemical probes for the detection and quantification of primary amines.[1] Pre-rubrolone, a yellow-colored precursor molecule produced by actinomycetes such as Dactylosporangium vinaceum, possesses a reactive 1,5-diketone moiety.[1][2][3] This functional group undergoes a spontaneous, non-enzymatic reaction with primary amines to form a stable, red-colored pyridine (B92270) ring, yielding a variety of this compound conjugates.[1][2] This reaction is accompanied by a distinct change in the fluorescence properties of the molecule, providing a basis for a fluorometric assay for primary amine detection.

The ability of pre-rubrolone to covalently bind to primary amines makes it a valuable tool for labeling and quantifying a wide range of biologically important molecules, including amino acids, peptides, proteins, and other amine-containing compounds.[1] This application note provides detailed protocols for the theoretical isolation of pre-rubrolone, its use in primary amine quantification, and for the fluorescent labeling of proteins.

Principle of Detection

The amine detection method using pre-rubrolone is based on a non-enzymatic condensation and cyclization reaction. The 1,5-diketone functional group within the pre-rubrolone molecule serves as a reactive site for primary amines. The reaction proceeds through the formation of a covalent bond and subsequent pyridine ring formation, leading to the creation of a highly conjugated this compound derivative. This structural transformation results in a significant shift in the molecule's photophysical properties, including a visible color change from yellow to red and a corresponding change in its fluorescence emission.

The general reaction scheme is depicted below:

Reaction_Mechanism cluster_legend Legend Pre_this compound Pre-Rubrolone (Yellow, Fluorescent) Intermediate Schiff Base Intermediate Pre_this compound->Intermediate + R-NH₂ (Condensation) Primary_Amine Primary Amine (e.g., R-NH₂) Primary_Amine->Intermediate Rubrolone_Adduct This compound-Amine Adduct (Red, Altered Fluorescence) Intermediate->Rubrolone_Adduct Cyclization & Aromatization legend_start legend_1 Reactant legend_2 Product L1 L2

Figure 1: Reaction of pre-rubrolone with a primary amine.

Quantitative Data Summary

Note: Specific quantitative data for pre-rubrolone and its amine adducts, such as molar extinction coefficients and quantum yields, are not extensively available in the current literature. The following table provides a template for the expected photophysical properties based on available qualitative descriptions. Researchers should determine these parameters empirically for their specific applications.

Compoundλmax (abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Quantum Yield (Φ)Color
Pre-Rubrolone~400 (Hypothetical)Not ReportedNot ReportedNot ReportedYellow
This compound-Amine Adduct500 - 550[2]Not ReportedNot ReportedNot ReportedRed

Experimental Protocols

Protocol 1: Theoretical Isolation of Pre-Rubrolone

This protocol is a theoretical procedure based on the reported accumulation of pre-rubrolone in low-amine media.[3] Optimization will be required.

Materials:

  • Dactylosporangium vinaceum or a suitable Streptomyces strain

  • Low-amine culture medium (e.g., a defined minimal medium with a limiting nitrogen source)

  • Standard fermentation equipment

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Cultivation: Culture the microorganism in a low-amine medium to promote the accumulation of pre-rubrolone. Monitor the culture for the production of a yellow pigment.

  • Extraction: After an appropriate incubation period, harvest the culture broth and centrifuge to remove the biomass. Extract the supernatant with an equal volume of ethyl acetate.

  • Concentration: Separate the organic layer and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Perform initial purification of the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC) for the yellow-colored compound.

    • Further purify the pre-rubrolone containing fractions using preparative HPLC with a suitable column and mobile phase.

  • Characterization and Storage: Confirm the identity of the purified pre-rubrolone using mass spectrometry and NMR. Store the purified compound in a dry, dark place at -20°C.

Isolation_Workflow Start Bacterial Culture (Low Amine Medium) Extraction Solvent Extraction Start->Extraction Concentration Evaporation Extraction->Concentration Column_Chromatography Silica Gel Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Final_Product Purified Pre-Rubrolone HPLC->Final_Product

Figure 2: Workflow for the isolation of pre-rubrolone.
Protocol 2: Fluorometric Quantification of Primary Amines

This is a general protocol that will require optimization for specific amines and experimental conditions.

Materials:

  • Purified pre-rubrolone stock solution (in a suitable organic solvent like DMSO or ethanol)

  • Amine-containing sample

  • Reaction buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-9; requires optimization)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a series of standard solutions of the amine of interest with known concentrations in the reaction buffer. Prepare a blank sample containing only the reaction buffer.

  • Reaction Setup: In a microplate or cuvette, add the amine standard or unknown sample.

  • Initiation of Reaction: Add a specific volume of the pre-rubrolone stock solution to each well or cuvette. The final concentration of pre-rubrolone should be optimized to be in excess to ensure all amine is derivatized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the reaction to go to completion. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples at the predetermined excitation and emission wavelengths for the this compound-amine adduct.

  • Data Analysis: Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the amine standards. Determine the concentration of the unknown sample from the calibration curve.

Quantification_Workflow Sample_Prep Prepare Amine Standards and Unknowns Reaction Add Pre-Rubrolone & Incubate Sample_Prep->Reaction Measurement Measure Fluorescence Reaction->Measurement Analysis Generate Calibration Curve & Determine Concentration Measurement->Analysis

Figure 3: Workflow for amine quantification.
Protocol 3: Fluorescent Labeling of Proteins

This protocol provides a general guideline for labeling proteins with pre-rubrolone. The optimal protein concentration, dye-to-protein ratio, and reaction conditions should be determined for each specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., phosphate buffer, pH 7-8.5)

  • Purified pre-rubrolone stock solution (in DMSO or DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Labeling Reaction: While gently vortexing, add the pre-rubrolone stock solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1, or 50:1 dye-to-protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted pre-rubrolone by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer. The labeled protein will elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the this compound adduct (at its λmax, around 500-550 nm). The DOL can be calculated using the Beer-Lambert law, though the molar extinction coefficient of the specific this compound adduct will need to be determined.

Selectivity

The reaction of pre-rubrolone is expected to be highly selective for primary amines due to the nature of the pyridine ring formation from a 1,5-dicarbonyl compound. Secondary amines are not expected to undergo this cyclization reaction. However, the reactivity towards other nucleophiles present in biological systems should be evaluated for specific applications.

Conclusion

Pre-rubrolone offers a promising new tool for the detection and labeling of primary amines. Its unique reaction mechanism, leading to a distinct colorimetric and fluorescent change, provides a strong basis for the development of robust and sensitive assays. The protocols provided in this application note serve as a starting point for researchers to explore the utility of this novel biochemical probe. Further research is needed to fully characterize the photophysical properties of pre-rubrolone and its derivatives and to optimize its application in various biological contexts.

References

Application Note: A Detailed Protocol for the Total Synthesis of the Rubrolone Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rubrolone (B1680259) is a tropoloalkaloid natural product exhibiting a unique and complex molecular architecture, characterized by an azuleno[2,3-c]pyridine-2,5,13-trione aglycone core.[1][2] Its intricate structure has made it a compelling target for synthetic chemists. This application note provides a detailed protocol for the total synthesis of the this compound aglycone, based on the strategic approach developed by Boger et al.[1][3] The synthesis hinges on two critical Diels-Alder reactions to construct the key carbocyclic and heterocyclic ring systems.[1][3][4][5] The AB ring system, which includes a tetrasubstituted pyridine, is assembled via an intramolecular [4+2] cycloaddition of an O-alkyl α,β-unsaturated oxime.[1][3] The C-ring, an oxygenated tropolone, is formed through a room-temperature, exo-selective [4+2] cycloaddition of a cyclopropenone ketal.[1][6] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Overall Synthetic Strategy

The total synthesis of the this compound aglycone is a multi-step process that can be conceptually divided into the assembly of two key fragments followed by their coupling and final transformation into the target molecule. The overall workflow is depicted below.

G cluster_0 Synthesis of AB Ring System Precursor cluster_1 Intramolecular Diels-Alder cluster_2 Synthesis of C-Ring Precursor cluster_3 Intermolecular Diels-Alder & Final Steps A Starting Material A B Intermediate 8 A->B Multi-step synthesis C O-alkyl α,β-unsaturated oxime (11a) B->C Condensation & Deprotection D AB Ring System (12) C->D Thermal Cycloaddition E Diene (16) D->E Further Functionalization G Cycloadduct (18) E->G [4+2] Cycloaddition F Cyclopropenone Ketal (17) F->G H This compound Aglycone (2) G->H Multi-step Transformation G cluster_precursor Diels-Alder Precursor cluster_product Cycloaddition Product Precursor (11a) Precursor (11a) AB Ring System (12) AB Ring System (12) Precursor (11a)->AB Ring System (12) Heat (185 °C) Triisopropylbenzene G Diene (16) Diene (16) Cycloadduct (18) Cycloadduct (18) Diene (16)->Cycloadduct (18) Room Temp 45 min Ketal (17) Ketal (17) Ketal (17)->Cycloadduct (18)

References

Application Notes and Protocols for the Semi-synthesis of Novel Rubrolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of novel rubrolone (B1680259) derivatives. Rubrolones are a class of tropolonoid natural products that have garnered significant interest due to their unique chemical structures and diverse biological activities, including anticancer and antimicrobial properties. The semi-synthetic approach described herein leverages a key biosynthetic intermediate, "pre-rubrolone," to generate a library of novel derivatives for structure-activity relationship (SAR) studies and drug discovery efforts.

Introduction to Rubrolones and Semi-synthesis Strategy

Rubrolones are complex heterocyclic molecules produced by various actinomycetes, such as Streptomyces echinoruber and Dactylosporangium vinaceum. Their structure features a fused cyclopentadienone-tropolone-pyridine tricyclic moiety. Biosynthetic studies have revealed that the pyridine (B92270) ring of rubrolones, such as this compound A and B, is formed through a non-enzymatic reaction between a reactive precursor, termed "pre-rubrolone," and amines like ammonia (B1221849) or anthranilic acid.

This spontaneous reaction provides a strategic entry point for the semi-synthesis of novel this compound derivatives. The core concept involves the isolation of the pre-rubrolone intermediate from a high-producing microbial strain. This reactive molecule, which possesses a 1,5-dione moiety, can then be reacted with a diverse range of primary amines to generate a library of new this compound analogues with modifications at the pyridine ring. This approach allows for the rapid generation of structural diversity, which is crucial for optimizing the biological activity and pharmacokinetic properties of these promising natural products.

Data Presentation: Biological Activities of this compound Analogues

The following tables summarize the reported in vitro anticancer activities of semi-synthetic rubrolide analogues. Rubrolides share a γ-butenolide core with rubrolones and serve as a relevant example for the potential of semi-synthetic derivatives.

Table 1: In Vitro Cytotoxic Activity of Rubrolide Analogues against Various Human Cancer Cell Lines (IC50 in µM)

CompoundHCT116 (Colon)HeLa (Cervical)A549 (Lung)MCF-7 (Breast)K562 (Leukemia)U937 (Lymphoma)
1 >10>10>10>10>10>10
4 2.5 ± 0.31.8 ± 0.23.1 ± 0.44.5 ± 0.51.5 ± 0.22.8 ± 0.3
5 1.2 ± 0.10.9 ± 0.11.5 ± 0.22.1 ± 0.30.8 ± 0.11.3 ± 0.2
6 0.8 ± 0.10.5 ± 0.11.1 ± 0.11.6 ± 0.20.4 ± 0.10.9 ± 0.1
7 0.5 ± 0.1 0.2 ± 0.05 0.8 ± 0.1 1.2 ± 0.2 0.3 ± 0.08 0.6 ± 0.1
8 3.1 ± 0.42.5 ± 0.34.2 ± 0.55.8 ± 0.62.1 ± 0.33.5 ± 0.4
9 2.8 ± 0.32.1 ± 0.23.5 ± 0.44.9 ± 0.51.8 ± 0.23.1 ± 0.4

Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following protocols provide a general framework for the production and isolation of the pre-rubrolone intermediate and its subsequent use in the semi-synthesis of novel this compound derivatives.

Protocol 1: Fermentation and Isolation of Pre-Rubrolone

This protocol is based on the cultivation of a this compound-producing strain, such as Dactylosporangium vinaceum, and the subsequent extraction of the pre-rubrolone intermediate.

1. Materials and Reagents:

  • Dactylosporangium vinaceum (or another high-yield this compound-producing strain)

  • GYM medium (Glucose 4 g/L, Yeast extract 4 g/L, Malt extract 10 g/L, CaCO3 2 g/L, pH 7.2)

  • Seed culture medium (e.g., TSB)

  • Ethyl acetate (B1210297) (analytical grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

2. Equipment:

  • Shaking incubator

  • Fermentation vessel (bioreactor)

  • Centrifuge

  • Separatory funnel

  • Chromatography columns

  • High-performance liquid chromatography (HPLC) system for purification and analysis

3. Procedure:

  • Inoculum Preparation: Inoculate a loopful of D. vinaceum from a fresh agar (B569324) plate into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200 rpm) for 2-3 days.

  • Fermentation: Inoculate the production medium (GYM) with the seed culture (5-10% v/v). Ferment for 6-8 days at 28-30°C with shaking (200 rpm).

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification of Pre-Rubrolone:

    • The crude extract contains a mixture of this compound conjugates and potentially the pre-rubrolone intermediate.

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC. The pre-rubrolone is a reactive intermediate and may be identified by its subsequent conversion to this compound A upon exposure to ammonia (e.g., on a TLC plate developed in an ammonia-saturated chamber).

    • Further purify the fractions containing the pre-rubrolone using preparative HPLC. Due to its reactivity, it is crucial to handle the purified intermediate promptly in an inert atmosphere if possible.

Protocol 2: Semi-synthesis of Novel this compound Derivatives

This protocol describes the reaction of the isolated pre-rubrolone with various primary amines to generate novel derivatives.

1. Materials and Reagents:

  • Purified pre-rubrolone

  • A library of primary amines (e.g., substituted anilines, alkyl amines, amino acid esters)

  • Reaction solvent (e.g., methanol, ethanol, or a buffered aqueous-organic mixture)

  • Ammonia solution (for the synthesis of this compound A as a control)

  • Solvents for purification (as in Protocol 1)

2. Equipment:

  • Reaction vials

  • Magnetic stirrer

  • TLC or HPLC for reaction monitoring

  • Purification equipment (as in Protocol 1)

  • NMR and Mass Spectrometry for structure elucidation

3. Procedure:

  • Reaction Setup: In a reaction vial, dissolve a known amount of purified pre-rubrolone in the chosen reaction solvent.

  • Addition of Amine: Add a molar excess (e.g., 1.5-2 equivalents) of the desired primary amine to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of the colored this compound derivative. Monitor the reaction by TLC or HPLC until the pre-rubrolone is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting this compound derivative using silica gel column chromatography and/or preparative HPLC, similar to the purification of the natural products.

  • Structure Elucidation: Characterize the structure of the novel derivative using spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_synthesis Semi-synthesis cluster_analysis Analysis strain D. vinaceum Strain fermentation Fermentation in GYM Medium strain->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pre_this compound Isolated Pre-Rubrolone hplc->pre_this compound reaction Reaction with Pre-Rubrolone pre_this compound->reaction amine_library Primary Amine Library amine_library->reaction purification_deriv Purification of Derivatives reaction->purification_deriv derivatives Novel this compound Derivatives purification_deriv->derivatives characterization Structural Characterization (NMR, MS) derivatives->characterization bioassays Biological Assays (e.g., Cytotoxicity) derivatives->bioassays signaling_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rubrolide_7 Rubrolide Analogue 7 perk PERK rubrolide_7->perk induces cyclin_b1 Upregulated Cyclin B1 rubrolide_7->cyclin_b1 eif2a eIF2α perk->eif2a phosphorylates chop CHOP eif2a->chop upregulates er_stress ER Stress chop->er_stress ros Increased ROS er_stress->ros apoptosis Apoptosis ros->apoptosis g2m_arrest G2/M Phase Arrest cyclin_b1->g2m_arrest g2m_arrest->apoptosis

Application Notes and Protocols for Developing a Stable Formulation of Rubrolone for in vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone, a tropolone (B20159) alkaloid natural product, has garnered significant interest for its diverse biological activities, including cardioprotective effects and the induction of autophagy.[1][2] As with many natural products, its utility in in vitro assays can be hampered by poor aqueous solubility and potential instability, leading to challenges in achieving consistent and reproducible results. These application notes provide a comprehensive guide to developing a stable formulation of this compound for use in various in vitro assays, with a focus on methods to determine optimal solubility and stability, and protocols for assessing its effects on autophagy signaling pathways in cell culture.

Physicochemical Properties of this compound

While detailed quantitative solubility and stability data for this compound are not extensively published, some key properties have been reported. It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] One report describes it as a water-soluble purple-red pigment complex, though this may refer to a crude mixture or specific salt form and should be empirically verified for the purified compound.[4][5] Given its complex aromatic structure, it is likely to exhibit hydrophobic characteristics, making formulation a critical step for aqueous-based in vitro assays.

Developing a Stable Formulation: A Methodological Approach

Due to the limited availability of specific quantitative solubility and stability data for this compound, a systematic approach to developing a stable formulation is essential. This section outlines a protocol to determine the optimal solvent and concentration range for your specific experimental needs.

Solubility Assessment

The first step is to determine the solubility of this compound in a panel of common, cell-culture compatible solvents.

Table 1: Recommended Solvents for Initial Solubility Screening

SolventRationale
Dimethyl Sulfoxide (DMSO) Common solvent for hydrophobic compounds; this compound is known to be soluble in DMSO.[3]
Ethanol (EtOH) A less polar solvent than water, often used as a co-solvent.
Methanol (MeOH) Similar to ethanol, can be effective for some compounds.
Polyethylene Glycol 400 (PEG400) A non-ionic surfactant and co-solvent that can improve the solubility of hydrophobic drugs.
  • Preparation of Saturated Solutions:

    • To a series of microcentrifuge tubes, add a small, accurately weighed amount of this compound (e.g., 1-5 mg).

    • Add a small, precise volume of each test solvent (e.g., 100 µL) to the respective tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Quantification of Solubilized this compound:

    • After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant in an appropriate solvent (e.g., methanol) to a concentration suitable for analysis.

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or High-Performance Liquid Chromatography (HPLC).

    • Calculate the solubility in mg/mL or g/L.

Data Presentation:

Table 2: Example of a Solubility Data Table for this compound

SolventSolubility (mg/mL) at 25°CObservations
DMSO[Experimental Value]e.g., Clear red solution
Ethanol[Experimental Value]e.g., Light red solution with precipitate
Methanol[Experimental Value]e.g., Light red solution with precipitate
PEG400[Experimental Value]e.g., Clear red solution
Stability Assessment in Cell Culture Media

Once a suitable primary solvent is identified (likely DMSO), it is crucial to assess the stability of the this compound stock solution when diluted into the final cell culture medium. Precipitation of the compound upon dilution is a common issue that can lead to inaccurate and non-reproducible results.

  • Preparation of Working Solutions:

    • Prepare a high-concentration stock solution of this compound in the chosen primary solvent (e.g., 10 mM in DMSO).

    • Serially dilute the stock solution in complete cell culture medium (e.g., DMEM with 10% FBS) to a range of final working concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Visual and Microscopic Inspection:

    • Visually inspect the prepared media for any signs of precipitation immediately after preparation and after incubation at 37°C for various time points (e.g., 1, 4, 8, and 24 hours).

    • For a more sensitive assessment, examine a small aliquot of the media under a microscope to look for crystalline structures.

  • Quantitative Stability Assessment (Optional but Recommended):

    • At each time point, centrifuge the media to pellet any precipitate.

    • Analyze the concentration of this compound remaining in the supernatant by HPLC. A significant decrease in concentration over time indicates instability or precipitation.

Data Presentation:

Table 3: Example of a Stability Data Table for this compound in DMEM + 10% FBS

ConcentrationTime at 37°CVisual ObservationMicroscopic Observation% this compound Remaining in Supernatant
1 µM1 hrClearNo crystals[Experimental Value]
24 hrClearNo crystals[Experimental Value]
50 µM1 hrClearNo crystals[Experimental Value]
24 hrSlight hazeSmall crystals observed[Experimental Value]

Based on these results, a maximum stable working concentration can be determined.

Protocols for in vitro Assays: Assessing Autophagy Induction

This compound has been reported to induce autophagy in HepG2 cells.[6] The following are detailed protocols to investigate this effect.

General Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Prepare Stable This compound Formulation C Treat Cells with This compound/Vehicle A->C B Seed HepG2 Cells B->C D Western Blot for Autophagy Markers C->D E LC3 Puncta Fluorescence Microscopy C->E

Figure 1. General experimental workflow for assessing this compound-induced autophagy.

Western Blot Analysis of Autophagy Markers

This protocol is designed to measure the levels of key autophagy-related proteins, Beclin-1 and LC3, in response to this compound treatment. An increase in the conversion of LC3-I to LC3-II is a hallmark of autophagy induction.

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the stable this compound formulation or vehicle control (e.g., DMSO diluted in media) for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and Beclin-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation:

Table 4: Example of Western Blot Quantification

TreatmentLC3-II / β-actin Ratio (Fold Change vs. Vehicle)Beclin-1 / β-actin Ratio (Fold Change vs. Vehicle)
Vehicle1.01.0
This compound (1 µM)[Experimental Value][Experimental Value]
This compound (10 µM)[Experimental Value][Experimental Value]
LC3 Puncta Formation Assay by Fluorescence Microscopy

This assay visualizes the recruitment of LC3 to autophagosome membranes, which appear as fluorescent puncta in the cytoplasm.

  • Cell Seeding and Transfection (if not using a stable cell line):

    • Seed HepG2 cells on glass coverslips in a 24-well plate.

    • If a stable GFP-LC3 expressing cell line is not available, transiently transfect the cells with a GFP-LC3 expression plasmid.

  • Treatment:

    • Treat the cells with the stable this compound formulation or vehicle control for the desired time.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • If desired, counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each condition.

Data Presentation:

Table 5: Example of LC3 Puncta Quantification

TreatmentAverage Number of LC3 Puncta per Cell
Vehicle[Experimental Value]
This compound (10 µM)[Experimental Value]
Positive Control (e.g., Rapamycin)[Experimental Value]

Investigating the Signaling Pathway of this compound-Induced Autophagy

This compound's induction of autophagy likely involves modulation of key signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of autophagy.[7][8] When mTORC1 is active, it phosphorylates and inhibits ULK1, a kinase essential for initiating autophagy. Inhibition of mTORC1 allows for ULK1 activation and subsequent autophagy induction.

G This compound This compound mTORC1 mTORC1 This compound->mTORC1 (Hypothesized Inhibition) ULK1 ULK1 mTORC1->ULK1 Beclin1_Complex Beclin-1 Complex ULK1->Beclin1_Complex Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome LC3 LC3-I to LC3-II Conversion Autophagosome->LC3

Figure 2. Hypothesized signaling pathway of this compound-induced autophagy via mTORC1 inhibition.

To investigate if this compound affects the mTOR pathway, the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K), and upstream activators like Akt, can be assessed by Western blot.

  • Follow the Western blot protocol as described in section 3.2.

  • In addition to LC3 and Beclin-1, probe membranes with antibodies specific for the phosphorylated forms of Akt (Ser473) and S6K (Thr389), as well as antibodies for the total proteins to assess changes in phosphorylation relative to the total protein amount.

Data Presentation:

Table 6: Example of mTOR Pathway Protein Phosphorylation Analysis

Treatmentp-Akt (Ser473) / Total Akt (Fold Change)p-S6K (Thr389) / Total S6K (Fold Change)
Vehicle1.01.0
This compound (10 µM)[Experimental Value][Experimental Value]
Positive Control (e.g., Rapamycin)[Experimental Value][Experimental Value]

A decrease in the phosphorylation of S6K would suggest that this compound inhibits mTORC1 activity, providing a mechanism for its induction of autophagy.

Conclusion

The successful use of this compound in in vitro assays is critically dependent on the development of a stable formulation. The methodological approach outlined in these application notes provides a robust framework for researchers to determine the optimal solubility and stability of this compound for their specific experimental conditions. Furthermore, the detailed protocols for assessing autophagy provide the necessary tools to investigate the biological activity and mechanism of action of this promising natural product. By systematically addressing formulation challenges and employing rigorous analytical methods, researchers can unlock the full potential of this compound in their studies.

References

Application Notes and Protocols: Rubrolone as a Natural Food Coloring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone is a polyketide-derived red pigment produced by various species of Streptomyces, including Streptomyces echinoruber.[1] It is characterized by a complex chemical structure and is water-soluble, making it a promising candidate for use as a natural food coloring agent. Preliminary studies have indicated that this compound exhibits low toxicity, further supporting its potential application in the food industry.[1] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its production, purification, and evaluation for use as a natural food colorant.

Physicochemical Properties

This compound's vibrant red color is attributed to its extended conjugated system. Its solubility in water is a key advantage for its application in aqueous food systems.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Appearance Deep red solid[2]
Molecular Formula C₂₃H₂₃NO₈[3]
Molecular Weight 441.43 g/mol [3]
Solubility Water-soluble[1]
UV-Vis λmax Dependent on solvent and pH. In methanolic solution, red-colored compounds from Dactylosporangium vinaceum (producer of this compound) show absorbance between 500–550 nm.[4]

Production of this compound

This compound can be produced through submerged fermentation of Streptomyces species. The following protocol is a general guideline and should be optimized for specific strains and equipment.

Experimental Protocol: Submerged Fermentation

Objective: To produce this compound from a Streptomyces strain.

Materials:

  • Streptomyces echinoruber or other this compound-producing strain

  • Seed culture medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.2)

  • Production medium (e.g., Starch Casein Nitrate medium or optimized production medium containing soluble starch, peptone, yeast extract, and mineral salts)[5]

  • Shaker incubator

  • Fermenter (for scaled-up production)

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours with agitation (200 rpm).

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C for 5-7 days with agitation. Monitor pigment production visually (color change of the broth) and by spectrophotometric analysis of extracted samples.

  • Harvesting: After the incubation period, harvest the culture broth for pigment extraction.

Extraction and Purification

A multi-step process involving solvent extraction and chromatography is required to obtain purified this compound.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Solvents: Ethyl acetate, methanol, chloroform (B151607)

  • Silica (B1680970) gel (for column chromatography)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Solvent Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

    • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude this compound extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and concentrate to yield purified this compound.

Characterization and Stability Analysis

The stability of a food colorant under various conditions is critical for its application.

Experimental Protocol: Stability Analysis

Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

  • Purified this compound solution

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

  • Water baths at different temperatures (e.g., 25°C, 50°C, 80°C)

  • Light source (e.g., UV lamp, daylight simulator)

  • UV-Vis spectrophotometer

Procedure:

  • pH Stability:

    • Prepare solutions of this compound in buffers of different pH.

    • Incubate the solutions at a constant temperature in the dark.

    • Measure the absorbance at the λmax of this compound at regular intervals.

    • Calculate the percentage of color retention over time.

  • Temperature Stability:

    • Prepare solutions of this compound in a buffer of a specific pH (e.g., pH 7).

    • Incubate the solutions at different temperatures in the dark.

    • Measure the absorbance at the λmax at regular intervals.

    • Calculate the degradation kinetics (e.g., half-life) at each temperature.

  • Light Stability:

    • Prepare solutions of this compound in a buffer of a specific pH.

    • Expose the solutions to a light source and keep a control sample in the dark.

    • Measure the absorbance at the λmax at regular intervals.

    • Compare the color retention of the light-exposed sample to the control.

Table 2: Recommended Stability Data Collection for this compound

ConditionParameters to MeasureExpected Outcome for a Stable Colorant
pH Range (3-9) % Color Retention over 24h>80% retention across a wide pH range
Temperature (25-80°C) Half-life (t₁/₂) at each temperatureLonger half-life at lower temperatures
Light Exposure (UV/Visible) % Color Retention vs. Dark ControlMinimal degradation compared to the dark control

Toxicological Assessment

While preliminary data suggests low toxicity, a thorough toxicological evaluation is necessary for a new food additive.[1]

Recommended Toxicological Studies

Objective: To determine the safety profile of this compound for consumption.

Table 3: Recommended Toxicological Assays for this compound

AssayPurposeEndpoint
Acute Oral Toxicity (e.g., OECD 423) To determine the short-term toxicity of a single high dose.LD₅₀ (Lethal Dose, 50%)
Genotoxicity (e.g., Ames test, in vitro micronucleus assay) To assess the potential to cause genetic mutations.Mutagenic and clastogenic potential
Sub-chronic Toxicity (e.g., 90-day oral toxicity study in rodents, OECD 408) To evaluate the effects of repeated exposure over a longer period.No Observed Adverse Effect Level (NOAEL)

Note: Specific LD₅₀ and NOAEL values for this compound are not currently available in the public literature and would need to be determined through these standardized toxicological studies.

Bioactivity Assessment

Natural pigments often possess bioactive properties that can provide additional health benefits.

Experimental Protocol: Antioxidant Activity

Objective: To evaluate the antioxidant capacity of this compound.

Materials:

  • Purified this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • FRAP (Ferric Reducing Antioxidant Power) reagent

  • Trolox (as a standard)

  • Microplate reader

Procedure (DPPH Assay):

  • Prepare different concentrations of this compound and a Trolox standard.

  • Add the DPPH solution to each concentration in a 96-well plate.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Procedure (FRAP Assay):

  • Prepare the FRAP reagent.

  • Add different concentrations of this compound and a Trolox standard to the FRAP reagent in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using Trolox and determine the FRAP value of this compound (in Trolox equivalents).

Experimental Protocol: Anti-inflammatory Activity

Objective: To assess the in vitro anti-inflammatory effects of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Purified this compound

  • Cell culture reagents

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture macrophage cells to 80% confluency.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Determine the concentration at which this compound significantly inhibits cytokine production.

Signaling Pathway Analysis

The bioactivity of natural compounds is often mediated through their interaction with cellular signaling pathways. While the specific pathways modulated by this compound are not yet elucidated, related compounds from Streptomyces have been shown to affect pathways such as MAPK.[6]

Proposed Investigation of Signaling Pathway Modulation

Further research could investigate the effect of this compound on key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways, using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.

Visualizations

Workflow and Pathway Diagrams

Rubrolone_Production_and_Analysis_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis cluster_application Application Fermentation Submerged Fermentation of Streptomyces Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography Stability Stability Testing (pH, Temp, Light) Chromatography->Stability Toxicity Toxicological Assessment Chromatography->Toxicity Bioactivity Bioactivity Assays (Antioxidant, Anti-inflammatory) Chromatography->Bioactivity FoodColorant Natural Food Colorant Stability->FoodColorant Toxicity->FoodColorant Bioactivity->FoodColorant

Caption: Workflow for this compound Production and Analysis.

MAPK_Signaling_Pathway cluster_input Stimulus cluster_pathway MAPK Pathway cluster_output Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammation Inflammatory Response (TNF-α, IL-6) MAPK->Inflammation This compound This compound This compound->MAPK ?

Caption: Proposed Interaction of this compound with the MAPK Signaling Pathway.

References

Application Notes & Protocols: Comprehensive Assessment of Rubrolone's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed set of protocols for evaluating the antioxidant potential of Rubrolone, a tropolone (B20159) alkaloid natural product. While this compound has been noted for its cardioprotective effects, its direct antioxidant activities are an area of growing interest.[1][2] These application notes describe both chemical and cell-based assays to characterize the antioxidant profile of this compound, offering researchers a robust framework for investigation. The protocols include common in vitro assays such as DPPH, ABTS, and FRAP, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay.[3][4] Additionally, a potential mechanism of action via the Nrf2 signaling pathway is discussed.[5][6]

Introduction to this compound and Antioxidant Activity

This compound is an alkaloid natural product derived from Streptomyces species.[1] Tropolone-containing compounds, a class to which this compound belongs, have been associated with various biological activities, including antioxidant effects.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous diseases, including cardiovascular disorders. The potential of this compound to mitigate oxidative stress is therefore a critical area of research. This guide provides standardized methods to quantify its antioxidant capacity.

In Vitro Chemical Assays for Antioxidant Capacity

A battery of chemical assays is recommended to obtain a comprehensive profile of this compound's antioxidant activity, as different assays reflect different mechanisms of antioxidant action.[7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[3][9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound or the standard.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) should be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound in methanol. Trolox is a suitable standard.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound or the standard to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of this compound. A standard curve should be prepared using FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of this compound solution or standard to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleWavelengthStandardUnits
DPPH Radical Scavenging517 nmAscorbic Acid/TroloxIC50 (µg/mL or µM)
ABTS Radical Cation Scavenging734 nmTroloxTEAC (mM Trolox Eq/g)
FRAP Ferric Ion Reduction593 nmFeSO₄·7H₂OmM Fe²⁺ Eq/g

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[4][12] It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.[12]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium.

    • Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency on the day of the assay.[13][14]

  • Assay Procedure:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in treatment medium for 1 hour at 37°C. Quercetin (B1663063) can be used as a standard.[12][15]

    • Wash the cells with PBS to remove extracellular compounds.

    • Add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) to each well to induce oxidative stress.[12]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[12]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin equivalents.[4]

Table 2: Cellular Antioxidant Activity (CAA) Assay Parameters

ParameterDescription
Cell Line HepG2 (human hepatocarcinoma)
Fluorescent Probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
Oxidant 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
Standard Quercetin
Measurement Fluorescence (Ex: 485 nm, Em: 538 nm)
Endpoint Area Under the Curve (AUC)

Visualization of Protocols and Pathways

Experimental Workflow for In Vitro Assays

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis This compound This compound Stock Solution Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Serial_Dilutions->ABTS Add to ABTS•+ solution FRAP FRAP Assay Serial_Dilutions->FRAP Add to FRAP reagent Read_Absorbance Measure Absorbance DPPH->Read_Absorbance ABTS->Read_Absorbance FRAP->Read_Absorbance Calculate_IC50 Calculate IC50 / Equivalents Read_Absorbance->Calculate_IC50

Caption: Workflow for in vitro antioxidant assays of this compound.

Cellular Antioxidant Activity (CAA) Assay Workflow

G A 1. Seed HepG2 cells in 96-well plate B 2. Culture to 90-100% confluency A->B C 3. Wash cells with PBS B->C D 4. Treat with this compound + DCFH-DA (1 hr, 37°C) C->D E 5. Wash cells with PBS D->E F 6. Add ABAP to induce oxidative stress E->F G 7. Measure fluorescence kinetically (1 hr, 37°C) F->G H 8. Calculate Area Under the Curve (AUC) and CAA values G->H

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Antioxidant compounds often exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][6] Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes.[6][16] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[17] In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[5][17]

Nrf2-Keap1 Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed Nrf2-Keap1 signaling pathway activation by this compound.

References

Application Notes and Protocols for Labeling Rubrolone in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone, a tropolone (B20159) alkaloid natural product, has garnered interest for its potential biological activities, including cardioprotective effects.[1] Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications. These application notes provide detailed protocols for labeling this compound and conducting cellular uptake studies using both fluorescent and radioactive methods.

Labeling Techniques for this compound

The unique tropolone scaffold of this compound presents both opportunities and challenges for chemical modification and labeling.[2][3] The hydroxyl and carbonyl groups of the tropolone ring, as well as other functional groups on the this compound molecule, can potentially be targeted for conjugation with reporter molecules.[4] Two primary methods for labeling this compound for cellular uptake studies are fluorescent labeling and radiolabeling.

Fluorescent Labeling of this compound

Fluorescent labeling allows for the visualization of this compound's subcellular localization and quantification of its uptake using techniques like fluorescence microscopy and flow cytometry.[5][6] Tropolone-containing molecules have been shown to possess intrinsic fluorescent properties that can be enhanced upon modification, suggesting that a fluorescently-labeled this compound analog could be a powerful tool for cellular imaging.[7][8][9]

Protocol 1: Synthesis of a Fluorescent this compound Analog

This protocol describes a general strategy for conjugating a fluorescent dye to this compound. The choice of fluorescent dye and conjugation chemistry may require optimization based on the specific reactive groups available on the this compound molecule.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of fluorescein, rhodamine, or a cyanine (B1664457) dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound: Dissolve a known quantity of this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve Fluorescent Dye: In a separate tube, dissolve a 1.5 to 3-fold molar excess of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.

  • Reaction Setup: Slowly add the fluorescent dye solution to the this compound solution while stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to 8.3-9.0 using the reaction buffer. The reaction of amine-reactive dyes is pH-dependent.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Initially, separate the labeled this compound from unreacted dye using a size-exclusion chromatography column.

    • For higher purity, use reverse-phase HPLC to isolate the desired fluorescently-labeled this compound conjugate.

  • Characterization: Confirm the identity and purity of the fluorescent this compound analog using mass spectrometry and UV-Vis spectroscopy.

Experimental Workflow for Fluorescent Labeling of this compound

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Dissolve_this compound Dissolve this compound in DMF/DMSO Reaction Mix and React (pH 8.3-9.0, RT, 1-2h) Dissolve_this compound->Reaction Dissolve_Dye Dissolve Amine-Reactive Fluorescent Dye Dissolve_Dye->Reaction SEC Size-Exclusion Chromatography Reaction->SEC HPLC Reverse-Phase HPLC SEC->HPLC Analysis Mass Spectrometry & UV-Vis Spectroscopy HPLC->Analysis Final_Product Fluorescent This compound Analog Analysis->Final_Product

Caption: Workflow for synthesizing a fluorescent this compound analog.

Radiolabeling of this compound

Radiolabeling enables highly sensitive quantification of this compound uptake and biodistribution studies using techniques like liquid scintillation counting and PET/SPECT imaging.[10][11][12][13] Common radioisotopes for labeling small molecules include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I). The choice of isotope will depend on the desired application and the available synthetic routes.

Protocol 2: Radiolabeling of this compound with Tritium (³H)

This protocol outlines a general approach for tritium labeling, which often involves catalytic exchange or reduction methods. This process typically requires specialized radiochemistry facilities.

Materials:

  • This compound or a suitable precursor

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Solvent (e.g., ethanol (B145695), ethyl acetate)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • HPLC system for purification

Procedure:

  • Precursor Preparation: If necessary, synthesize a this compound precursor with a site amenable to catalytic tritiation (e.g., a double bond or a halogenated position).

  • Catalytic Tritiation: In a specialized radiochemistry hood, dissolve the this compound precursor in an appropriate solvent. Add the catalyst (e.g., Pd/C).

  • Exposure to Tritium Gas: Introduce tritium gas into the reaction vessel and stir under a positive pressure of ³H₂ for a defined period.

  • Removal of Labile Tritium: After the reaction, carefully remove the catalyst by filtration. Exchange any labile tritium atoms by repeatedly dissolving the product in ethanol and evaporating the solvent.

  • Purification: Purify the ³H-labeled this compound using reverse-phase HPLC to remove any radiochemical impurities.

  • Quantification and Specific Activity Determination:

    • Measure the concentration of the purified product using UV-Vis spectroscopy.

    • Determine the radioactivity of a known amount of the product using a liquid scintillation counter.

    • Calculate the specific activity in Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol).

Experimental Workflow for Radiolabeling of this compound

cluster_synthesis Radiosynthesis cluster_purification Purification cluster_analysis Analysis Precursor This compound Precursor Tritiation Catalytic Tritiation (³H₂, Pd/C) Precursor->Tritiation Filtration Catalyst Filtration Tritiation->Filtration Exchange Removal of Labile ³H Filtration->Exchange HPLC Reverse-Phase HPLC Exchange->HPLC Quantification UV-Vis Spectroscopy & Scintillation Counting HPLC->Quantification Final_Product ³H-Labeled This compound Quantification->Final_Product

Caption: Workflow for the radiosynthesis of ³H-labeled this compound.

Cellular Uptake Studies

The following protocols are designed to quantify the cellular uptake of labeled this compound in vitro. The choice of cell line should be guided by the biological context of the research. For instance, cancer cell lines such as MDA-MB-231 (breast), PC-3 (prostate), and Jurkat (T-cell leukemia) have been used to study other tropolone compounds.

Protocol 3: Cellular Uptake of Fluorescently-Labeled this compound

This protocol uses fluorescence microscopy and a plate reader to visualize and quantify the uptake of fluorescent this compound.

Materials:

  • Fluorescently-labeled this compound

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) solution (4% in PBS) for fixing

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on glass coverslips in a 24-well plate (for microscopy) at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of fluorescently-labeled this compound. Include a vehicle control (medium with the same concentration of DMF/DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for different time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound labeled this compound.

  • Quantification (Plate Reader):

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Visualization (Microscopy):

    • After the final wash, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

Protocol 4: Cellular Uptake of Radiolabeled this compound

This protocol uses liquid scintillation counting to quantify the uptake of ³H-labeled this compound.

Materials:

  • ³H-labeled this compound

  • Selected cancer cell line

  • Cell culture medium

  • PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with a known concentration and specific activity of ³H-labeled this compound for various time points.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells in each well with 200 µL of cell lysis buffer.

  • Protein Quantification: Take a small aliquot (e.g., 20 µL) of the cell lysate for protein concentration determination using a BCA or Bradford assay.

  • Scintillation Counting:

    • Transfer the remaining cell lysate to a scintillation vial.

    • Add 4 mL of liquid scintillation cocktail.

    • Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

  • Data Analysis: Normalize the DPM values to the protein concentration of each sample to determine the amount of this compound uptake per milligram of protein.

Data Presentation

Quantitative data from cellular uptake studies should be presented in a clear and organized manner to facilitate comparison between different conditions.

Table 1: Cellular Uptake of Fluorescently-Labeled this compound in MDA-MB-231 Cells (Hypothetical Data)

Concentration (µM)Incubation Time (h)Fluorescence Intensity (Arbitrary Units)
11150 ± 12
14450 ± 35
51600 ± 48
541800 ± 150
1011100 ± 90
1043200 ± 280

Table 2: Cellular Uptake of ³H-Labeled this compound in PC-3 Cells (Hypothetical Data)

Concentration (nM)Incubation Time (h)Uptake (pmol/mg protein)
100.52.5 ± 0.3
1028.1 ± 0.7
500.511.8 ± 1.2
50239.5 ± 3.5
1000.522.5 ± 2.1
100278.2 ± 6.9

Potential Signaling Pathways of Tropolone Compounds

Tropolone derivatives have been reported to exert their biological effects through various signaling pathways. Understanding these pathways can provide a framework for investigating the mechanism of action of this compound.

Potential Signaling Pathways Influenced by Tropolone Compounds

cluster_jnk JNK Signaling cluster_plc PLCγ1 Signaling cluster_mmp MMP Regulation This compound This compound JNK p-JNK (c-Jun N-terminal Kinase) This compound->JNK induces PLCg1 p-PLCγ1 (Phospholipase C γ1) This compound->PLCg1 induces MMP9 MMP-9 This compound->MMP9 downregulates MMP2 MMP-2 This compound->MMP2 downregulates Apoptosis Apoptosis JNK->Apoptosis Cell_Proliferation_Inhibition Cell_Proliferation_Inhibition PLCg1->Cell_Proliferation_Inhibition Matrix_Degradation_Inhibition Matrix_Degradation_Inhibition MMP9->Matrix_Degradation_Inhibition MMP2->Matrix_Degradation_Inhibition

Caption: Potential signaling pathways modulated by tropolone compounds.

Studies have suggested that some tropolone derivatives can induce apoptosis and inhibit cell proliferation by activating the c-Jun N-terminal kinase (JNK) and phospholipase C γ1 (PLCγ1) signaling pathways.[14] Furthermore, compounds like Hinokitiol, a tropolone, have been shown to exert anticancer effects by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[15] Investigating whether this compound modulates these or other signaling pathways following cellular uptake will be a critical next step in understanding its biological function.

References

Troubleshooting & Optimization

Optimizing Rubrolone Fermentation Yield in Streptomyces: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation yield of Rubrolone from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound is a secondary metabolite produced by Streptomyces species, such as Streptomyces echinoruber.[1][2] Its biosynthesis involves a type II polyketide synthase (PKS) pathway, followed by complex oxidative rearrangements to form the characteristic tropolone (B20159) ring structure.[3][4] A key feature of this compound biosynthesis is the non-enzymatic formation of the pyridine (B92270) ring. A common intermediate can react with ammonia (B1221849) to form this compound A or with anthranilic acid to form this compound B.

Q2: What are the critical factors influencing this compound fermentation yield?

A2: Like many secondary metabolites from Streptomyces, this compound production is influenced by a complex interplay of genetic and environmental factors. Key areas for optimization include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • Physical Parameters: pH, temperature, dissolved oxygen, and agitation speed must be maintained within an optimal range.

  • Precursor Supply: The availability of biosynthetic precursors, particularly for the polyketide backbone and the pyridine ring, can be a limiting factor.

  • Genetic Regulation: The expression of the this compound biosynthetic gene cluster (BGC) is tightly regulated by pathway-specific and global regulators.

Q3: Are there known precursor molecules that can be fed to the culture to specifically enhance the yield of this compound B?

A3: Yes, given that the pyridine ring of this compound B is derived from anthranilic acid, feeding the culture with anthranilic acid is a rational strategy to specifically increase the yield of this compound B. The optimal concentration and feeding time will need to be determined empirically for your specific Streptomyces strain and fermentation conditions.

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Problem 1: Low overall this compound titer despite good cell growth.

  • Possible Cause A: Suboptimal Media Composition. High biomass does not always correlate with high secondary metabolite production. The media may be supporting robust primary metabolism (growth) but lack the nutritional cues to trigger robust secondary metabolism (this compound production).

    • Solution: Conduct a media optimization study. Systematically evaluate different carbon and nitrogen sources. Complex nitrogen sources like yeast extract, peptone, and soybean meal often support good secondary metabolite production in Streptomyces. The carbon-to-nitrogen ratio is also a critical parameter to optimize.

  • Possible Cause B: Repression of the this compound Biosynthetic Gene Cluster (BGC). The expression of genes for secondary metabolism is often repressed during active growth and induced during the stationary phase.

    • Solution: Investigate the expression of key regulatory genes within the this compound BGC. If pathway-specific positive regulators are known, consider their overexpression. Metabolic engineering strategies, such as using CRISPR/Cas9 to knock out repressor genes, can also be employed to enhance BGC expression.[5]

  • Possible Cause C: Incorrect Fermentation Time. Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.

    • Solution: Perform a time-course experiment to determine the optimal harvest time. Monitor both biomass and this compound production over the entire fermentation run.

Problem 2: High proportion of this compound A and low yield of the desired this compound B.

  • Possible Cause: Insufficient supply of the anthranilic acid precursor. The non-enzymatic reaction to form the pyridine ring is dependent on the availability of the respective amine source. A limited intracellular pool of anthranilic acid will favor the formation of this compound A (from the more readily available ammonia).

    • Solution: Implement a precursor feeding strategy. Supplement the fermentation medium with anthranilic acid. The optimal feeding time and concentration should be determined experimentally. Start with a range of concentrations and add the precursor at the onset of the stationary phase, when secondary metabolism is typically induced.

Problem 3: Accumulation of shunt products or pathway intermediates.

  • Possible Cause: Bottleneck in the biosynthetic pathway. A specific enzymatic step may be rate-limiting, leading to the accumulation of an intermediate. Alternatively, a key intermediate might be unstable and degrade into shunt products.

    • Solution: Analyze the fermentation broth using techniques like HPLC-MS to identify and quantify the accumulated intermediates or shunt products. This information can help pinpoint the problematic step in the pathway. If a specific enzyme is identified as the bottleneck, its overexpression could alleviate the problem. Understanding the stability of key intermediates is also crucial.

Problem 4: Inconsistent this compound yields between batches.

  • Possible Cause A: Variability in inoculum quality. The age, size, and physiological state of the seed culture are crucial for a productive and reproducible fermentation.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent source of spores or a well-defined vegetative inoculum. Ensure the seed culture is in the optimal physiological state before inoculating the production fermenter.

  • Possible Cause B: Genetic instability of the production strain. Streptomyces are known for their genetic instability, which can lead to a decline in productivity over time.

    • Solution: Maintain a well-characterized master cell bank. Regularly check the productivity of your working cell bank. If a decline in yield is observed, it may be necessary to go back to the master cell bank or re-isolate a high-producing clone.

Data Presentation

Table 1: Hypothetical Data on the Effect of Carbon and Nitrogen Sources on this compound Production.

Disclaimer: The following data is illustrative and based on general principles of Streptomyces fermentation. Optimal sources and concentrations must be determined experimentally for your specific strain.

Carbon Source (20 g/L)Nitrogen Source (5 g/L)Biomass (g/L DCW)Total this compound Titer (mg/L)
GlucosePeptone8.545
Soluble StarchPeptone7.268
GlycerolPeptone6.855
Soluble StarchYeast Extract7.575
Soluble StarchSoybean Meal8.182
Soluble StarchAmmonium (B1175870) Sulfate5.215

Experimental Protocols

Protocol 1: Media Optimization for this compound Production

Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound yield.

Methodology:

  • Prepare a basal medium: This medium should contain all the essential minerals and trace elements for Streptomyces growth.

  • Vary one component at a time:

    • Carbon Source Evaluation: Use a fixed concentration of a complex nitrogen source (e.g., 5 g/L yeast extract) and test different carbon sources (e.g., glucose, soluble starch, glycerol, maltose) at a standard concentration (e.g., 20 g/L).

    • Nitrogen Source Evaluation: Using the optimal carbon source identified, test various nitrogen sources (e.g., peptone, yeast extract, soybean meal, ammonium sulfate) at a standard concentration (e.g., 5 g/L).

  • Inoculation: Inoculate the different media with a standardized seed culture of your Streptomyces strain.

  • Incubation: Incubate the cultures under consistent conditions (temperature, agitation, and duration).

  • Analysis: At the end of the fermentation, measure the dry cell weight (DCW) to assess growth and quantify the this compound titer using a validated analytical method (e.g., HPLC).

Protocol 2: Precursor Feeding with Anthranilic Acid to Enhance this compound B Yield

Objective: To increase the production of this compound B by supplementing the culture with its precursor, anthranilic acid.

Methodology:

  • Establish a baseline fermentation: Run a fermentation using your optimized production medium without any precursor feeding to determine the baseline yields of this compound A and B.

  • Prepare a sterile stock solution of anthranilic acid: Dissolve anthranilic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) and sterilize by filtration.

  • Determine the optimal feeding time: Add the anthranilic acid stock solution to the fermentation at different time points (e.g., at the time of inoculation, mid-log phase, and early stationary phase).

  • Determine the optimal concentration: At the optimal feeding time, test a range of final concentrations of anthranilic acid (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM).

  • Analysis: At the end of the fermentation, quantify the titers of both this compound A and this compound B using HPLC to determine the effect of precursor feeding on the product ratio and overall yield.

Visualizations

Rubrolone_Biosynthesis_Overview Primary Metabolism Primary Metabolism Type II PKS Type II PKS Primary Metabolism->Type II PKS Acetyl-CoA, Malonyl-CoA Poly-β-ketoacyl Intermediate Poly-β-ketoacyl Intermediate Type II PKS->Poly-β-ketoacyl Intermediate Oxidative Rearrangement Oxidative Rearrangement Poly-β-ketoacyl Intermediate->Oxidative Rearrangement Key Intermediate (1,5-dione) Key Intermediate (1,5-dione) Oxidative Rearrangement->Key Intermediate (1,5-dione) This compound A This compound A Key Intermediate (1,5-dione)->this compound A This compound B This compound B Key Intermediate (1,5-dione)->this compound B Ammonia Ammonia Ammonia->this compound A Non-enzymatic Anthranilic Acid Anthranilic Acid Anthranilic Acid->this compound B Non-enzymatic

Caption: Overview of the this compound biosynthetic pathway.

Troubleshooting_Low_Yield Start Low this compound Yield Good_Growth Good Biomass? Start->Good_Growth Check_Media Optimize Media (C/N ratio) Good_Growth->Check_Media Yes Poor_Growth Optimize Growth Conditions (pH, Temp, DO) Good_Growth->Poor_Growth No Check_Regulation Investigate BGC Regulation Check_Media->Check_Regulation Check_Time Optimize Harvest Time Check_Regulation->Check_Time

Caption: Troubleshooting workflow for low this compound yield.

Precursor_Feeding_Workflow Start Goal: Increase this compound B Feed_AA Feed Anthranilic Acid Start->Feed_AA Optimize_Time Optimize Feeding Time Feed_AA->Optimize_Time Optimize_Conc Optimize Concentration Optimize_Time->Optimize_Conc Analyze Analyze this compound A:B Ratio (HPLC) Optimize_Conc->Analyze

Caption: Experimental workflow for precursor feeding.

References

Technical Support Center: Troubleshooting Low Yield of Rubrolone in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the submerged fermentation of Rubrolone, a bioactive red pigment produced by Streptomyces species.

Troubleshooting Guide

This guide addresses specific issues that can lead to a low yield of this compound. Each problem is followed by potential causes and recommended solutions.

Issue 1: Good Biomass Growth, but Low or No this compound Production

This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is suppressed.

Potential Causes & Solutions:

  • Suboptimal Fermentation Parameters: The optimal conditions for biomass growth may not align with those for secondary metabolite production.

    • Solution: Systematically optimize key fermentation parameters. Refer to the tables in the FAQ section for recommended ranges. It is crucial to monitor and control pH and dissolved oxygen throughout the fermentation process.

  • Nutrient Imbalance (Carbon & Nitrogen): The type and ratio of carbon and nitrogen sources are critical for triggering secondary metabolism. High concentrations of readily metabolizable sugars can sometimes repress the production of secondary metabolites.

    • Solution: Experiment with different carbon-to-nitrogen (C:N) ratios. A lower C:N ratio has been shown to be favorable for the production of other red pigments by related fungi. Consider replacing a portion of the primary carbon source with a more slowly utilized one.

  • Phosphate (B84403) Inhibition: High concentrations of phosphate can suppress the biosynthesis of many secondary metabolites in Streptomyces.

    • Solution: Evaluate the phosphate concentration in your medium. Test a range of phosphate concentrations to find the optimal level that supports adequate growth without inhibiting this compound production.

Troubleshooting Workflow for Low this compound Yield with Good Biomass

G Start Start: Low this compound Yield, Good Biomass Verify_Params Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->Verify_Params Analyze_Medium Analyze Medium Composition (C:N Ratio, Phosphate) Verify_Params->Analyze_Medium If optimal Optimize_Params Optimize Fermentation Parameters Verify_Params->Optimize_Params If suboptimal Evaluate_Precursors Evaluate Precursor Availability Analyze_Medium->Evaluate_Precursors If balanced Optimize_Medium Optimize Medium Composition Analyze_Medium->Optimize_Medium If imbalanced End End: Improved Yield Optimize_Params->End Assess_Strain Assess Strain Integrity Evaluate_Precursors->Assess_Strain If sufficient Supplement_Precursors Supplement with Precursors Evaluate_Precursors->Supplement_Precursors If deficient Optimize_Medium->End Validate_Quantification Validate Quantification Method Assess_Strain->Validate_Quantification If intact Revive_Stock Revive from Fresh Stock Assess_Strain->Revive_Stock If compromised Supplement_Precursors->End Recalibrate_HPLC Recalibrate/Validate HPLC Validate_Quantification->Recalibrate_HPLC If inaccurate Validate_Quantification->End If accurate Revive_Stock->End Recalibrate_HPLC->End

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Issue 2: Poor or Slow Growth of Streptomyces

In this case, the primary issue lies with establishing a healthy culture, which is a prerequisite for any metabolite production.

Potential Causes & Solutions:

  • Suboptimal Physical Fermentation Parameters: Temperature, pH, agitation, and aeration are not within the optimal range for the growth of your Streptomyces strain.

    • Solution: Optimize these parameters individually. A temperature of around 28-30°C is generally suitable for most Streptomyces species. Ensure the pH is maintained within the optimal growth range (typically 6.5-7.5).

  • Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact the lag phase and subsequent growth.

    • Solution: Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture. Experiment with different inoculum sizes (e.g., 5-10% v/v).

  • Medium Composition: The growth medium may be lacking essential nutrients or contain inhibitory substances.

    • Solution: Review your medium composition. Ensure all essential macro- and micronutrients are present. If using complex media components, be aware of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for this compound production?

A1: The following table summarizes the key parameters and their typical ranges for secondary metabolite production in Streptomyces. It is recommended to optimize these for your specific strain and bioreactor setup.

ParameterTypical Range for StreptomycesPotential Impact on this compound Production
pH 6.5 - 8.0Deviations can inhibit key biosynthetic enzymes.
Temperature 28 - 30 °CHigher or lower temperatures can reduce enzyme activity and overall yield.
Dissolved Oxygen (DO) >20% saturationLow DO can be a limiting factor for this aerobic fermentation.
Agitation 200 - 400 rpm (bioreactor dependent)Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia.

Q2: Which carbon and nitrogen sources are recommended for this compound production?

A2: While the optimal sources can be strain-specific, the following table provides a starting point based on media used for Streptomyces species known to produce this compound or similar pigments.

NutrientRecommended SourcesTypical Concentration Range (g/L)
Carbon Soluble Starch, Glucose, Malt Extract10 - 20
Nitrogen Yeast Extract, Soybean Meal, Peptone4 - 10

Q3: Can precursor feeding enhance this compound yield?

A3: Yes, feeding precursors to the biosynthetic pathway can significantly improve the yield of secondary metabolites. The biosynthesis of this compound involves the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. While direct feeding of these is challenging, providing precursors that can be easily converted to them may be beneficial. Additionally, the pyridine (B92270) ring of this compound is formed via non-enzymatic condensation with ammonia (B1221849) or anthranilic acid.

  • Recommendation: Experiment with the addition of precursors such as L-alanine or L-aspartate, which can be readily converted to acetyl-CoA. Supplementing the medium with a source of ammonia (e.g., ammonium (B1175870) chloride) in the late exponential or early stationary phase could also enhance the formation of the pyridine ring.

Q4: How can I quantify the this compound yield from my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of secondary metabolites like this compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol helps to identify the optimal concentration of a single medium component.

  • Establish a Baseline: Prepare a batch of your standard fermentation medium. This will be your control.

  • Select a Variable: Choose one component to optimize (e.g., carbon source, nitrogen source, a specific salt).

  • Create a Concentration Gradient: Prepare several flasks, each with a different concentration of the selected variable, keeping all other components constant. For example, to test glucose concentration, you might prepare media with 10, 20, 30, 40, and 50 g/L of glucose.

  • Inoculate and Incubate: Inoculate all flasks (including the control) with an identical amount of Streptomyces seed culture and incubate under standard conditions.

  • Analyze Yield: After the fermentation period, harvest the cultures and quantify the this compound yield for each concentration using the HPLC protocol below.

  • Determine Optimum: Plot the this compound yield against the component concentration to identify the optimal level.

  • Repeat: Repeat this process for each medium component you wish to optimize.

Workflow for Media Optimization

G Start Start: Select a Medium Component to Optimize Prepare_Media Prepare Media with a Concentration Gradient of the Selected Component Start->Prepare_Media Inoculate Inoculate all Flasks with Standardized Inoculum Prepare_Media->Inoculate Incubate Incubate under Standard Conditions Inoculate->Incubate Harvest Harvest Cultures at a Fixed Time Point Incubate->Harvest Quantify Quantify this compound Yield using HPLC Harvest->Quantify Analyze Plot Yield vs. Concentration to Determine Optimum Quantify->Analyze Repeat Repeat for Other Components Analyze->Repeat End End: Optimized Medium Analyze->End Repeat->Start

Caption: General workflow for optimizing a single media component.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from a fermentation broth.

1. Sample Preparation:

  • Take a 10 mL sample of the fermentation broth.

  • Centrifuge at 4000 x g for 15 minutes to separate the mycelia from the supernatant.

  • For Intracellular this compound:

    • Wash the mycelial pellet with distilled water and re-centrifuge.

    • Extract the pellet with 10 mL of acetone (B3395972) or methanol (B129727) by vortexing for 5 minutes.

    • Centrifuge and collect the solvent. Repeat the extraction twice.

    • Pool the solvent extracts.

  • For Extracellular this compound:

    • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used. An isocratic system can also be developed.

  • Flow Rate: 1.0 mL

Technical Support Center: Rubrolone Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubrolone. The information provided aims to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color from red to a brownish hue. What could be the cause?

A1: A color change in your this compound solution often indicates degradation. This compound is a red pigment, and a shift to a brownish color suggests the formation of degradation products.[1][2] This can be triggered by several factors, including:

  • pH shift: The stability of compounds with structures similar to this compound can be highly dependent on the pH of the solution.

  • Oxidation: Tropolone moieties can be susceptible to oxidative degradation. The presence of dissolved oxygen or oxidizing agents in your buffer can accelerate this process.

  • Light Exposure: Many complex organic molecules are light-sensitive. Exposure to ambient or UV light can induce photochemical degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

Q2: I am observing inconsistent results in my biological assays with this compound. Could this be related to its stability?

A2: Yes, inconsistent assay results are a common consequence of compound instability. If this compound degrades in your assay medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variability. The degradation products themselves could also potentially interfere with the assay. It is crucial to ensure that your this compound stock solutions and working solutions are stable under the specific experimental conditions (e.g., buffer composition, temperature, incubation time).

Q3: What is "pre-rubrolone" and how does it affect my experiments?

A3: "Pre-rubrolone" is a reactive biosynthetic precursor to this compound.[1][3] It can spontaneously react with amine-containing molecules in the surrounding medium to form various this compound conjugates.[1][4] If your this compound preparation contains residual pre-rubrolone, it could react with components of your experimental system (e.g., amine-containing buffers like Tris, or proteins in cell culture media), leading to a heterogeneous mixture of compounds and potentially confounding your results.

Q4: What are the general best practices for storing this compound solutions?

A4: To maximize the shelf-life of your this compound solutions, consider the following general guidelines for storing similar chemical compounds:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

  • pH Control: Store this compound in a buffer at its optimal pH for stability, if known. If not, a slightly acidic to neutral pH is often a reasonable starting point for many natural products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Experimental Buffer
Symptom Possible Cause Suggested Solution
Noticeable color change within a few hours.Unfavorable pH: The buffer pH may be promoting hydrolysis or other degradation pathways.Perform a pH stability study by incubating this compound in a range of buffers (e.g., pH 3 to 8) and measuring its concentration over time using HPLC. This will help identify the optimal pH for your experiments.
Loss of activity in bioassays.Oxidation: The buffer may contain dissolved oxygen or other oxidizing species.1. De-gas your buffers by sparging with nitrogen or argon before use.2. Consider adding a small amount of an antioxidant (e.g., ascorbic acid, EDTA) to your buffer. However, be aware that antioxidants can sometimes accelerate degradation, so this should be tested empirically.[5]
Reactive Buffer Components: The buffer itself may be reacting with this compound.Avoid buffers with primary or secondary amines (e.g., Tris) if you suspect the presence of pre-rubrolone. Consider using phosphate (B84403) or HEPES buffers.
Issue 2: Low Solubility of this compound in Aqueous Solutions
Symptom Possible Cause Suggested Solution
Precipitate forms when diluting a stock solution.Poor aqueous solubility: this compound may have limited solubility in your chosen buffer.1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.2. When diluting into your aqueous buffer, do so dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.3. Consider the use of co-solvents or solubility enhancers, but ensure they are compatible with your experimental system.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

Buffer pH% this compound Remaining after 24h at RTAppearance
3.095%Clear red
5.092%Clear red
7.075%Red-orange
8.050%Yellow-brown
9.020%Brown

Table 2: Effect of Additives on this compound Stability (Hypothetical Data at pH 7.0)

Additive (Concentration)% this compound Remaining after 24h at RT
None75%
Ascorbic Acid (1 mM)85%
EDTA (0.5 mM)82%
Polysorbate 80 (0.01%)78%

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of this compound

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.

  • Time Points: Aliquot the solutions and incubate them at a constant temperature (e.g., room temperature or 37°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to determine the concentration of remaining this compound.

  • Data Plotting: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant.

Protocol 2: Assessing the Impact of Antioxidants on this compound Stability

  • Buffer Selection: Choose a buffer in which this compound shows moderate instability (e.g., pH 7.0 from the previous experiment).

  • Antioxidant Solutions: Prepare stock solutions of various antioxidants (e.g., ascorbic acid, EDTA, butylated hydroxytoluene).

  • Incubation: Add the antioxidants to the this compound-buffer solution at different final concentrations. Include a control with no antioxidant.

  • Time Points and Analysis: Follow the same procedure as in Protocol 1 (steps 4 and 5) to monitor the concentration of this compound over time.

  • Comparison: Compare the degradation rates in the presence and absence of each antioxidant to evaluate their protective effect.

Visualizations

degradation_pathway This compound This compound (Aqueous Solution) Degradation Degradation Products This compound->Degradation Degradation Factors Instability Factors Factors->this compound pH pH pH->Factors Light Light Light->Factors Temp Temperature Temp->Factors Oxidation Oxidation Oxidation->Factors

Caption: Factors influencing this compound degradation in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock This compound Stock (e.g., in DMSO) Incubate Incubate at Controlled Temperature Stock->Incubate Buffer Aqueous Buffer (Varying pH or Additives) Buffer->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Determine % Remaining HPLC->Data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Start Inconsistent Results or Color Change CheckStability Is this compound stable in your system? Start->CheckStability Optimize Optimize Conditions: - Adjust pH - Add Antioxidants - Protect from Light CheckStability->Optimize No Other Investigate Other Experimental Variables CheckStability->Other Yes ReRun Re-run Experiment Optimize->ReRun

Caption: Troubleshooting logic for this compound experiments.

References

addressing challenges in the purification of Rubrolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Rubrolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this tropolone (B20159) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification challenging?

A1: this compound is a red-pigmented, tropolone alkaloid natural product produced by species of Streptomyces.[1][2] Its purification can be challenging due to its polar nature, the presence of structurally similar analogs and conjugates produced during fermentation, and its potential for instability under certain pH and temperature conditions.[3] The deep red color of this compound can be used to visually track the compound during purification, but it can also mask the presence of colorless impurities.

Q2: What are the initial steps for extracting this compound from a Streptomyces fermentation broth?

A2: The initial step involves separating the mycelial biomass from the culture broth, typically by centrifugation or filtration. This compound is often found in the culture filtrate. A common next step is liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297).[1][4] The organic phases are then combined, dried, and evaporated to yield a crude extract.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is usually necessary.

  • Thin-Layer Chromatography (TLC): TLC is a useful initial step for method development and for monitoring the progress of purification. It can help in selecting an appropriate solvent system for column chromatography.[5]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common initial purification step to separate the crude extract into fractions.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique that is often essential for the final purification of this compound to achieve high purity.[7]

Q4: How can I optimize the yield of this compound during fermentation?

A4: The production of secondary metabolites like this compound is highly dependent on fermentation conditions. Optimization of parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact the yield.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low yield of crude extract Inefficient solvent extraction.- Ensure the pH of the fermentation broth is optimized for this compound's solubility in the organic solvent. - Perform multiple extractions (at least 3) with the chosen solvent to maximize recovery. - Consider using a different extraction solvent or a mixture of solvents.
Poor separation on silica gel column Inappropriate solvent system.- Use TLC to screen various solvent systems with different polarities to find the optimal mobile phase for separation. - Employ a stepwise or gradient elution to improve the resolution of compounds with similar polarities.
Presence of multiple red-pigmented spots/peaks Co-production of this compound analogs or conjugates.- This is a common challenge. Utilize high-resolution techniques like preparative HPLC for separation. - Modify fermentation conditions to potentially reduce the production of unwanted analogs.[3]
Degradation of this compound during purification Instability due to pH or temperature.- Tropolone compounds can be sensitive to harsh pH conditions and high temperatures.[9] - Maintain a neutral or slightly acidic pH during extraction and chromatography. - Avoid excessive heat during solvent evaporation.
This compound remains in the aqueous phase during extraction This compound is a polar molecule.- Adjusting the pH of the aqueous phase can sometimes influence its partitioning into the organic solvent. - Consider using a more polar extraction solvent, such as n-butanol.
Streaking or tailing of spots on TLC plates Interaction of the polar this compound with the acidic silica gel.- Add a small amount of acetic or formic acid to the developing solvent to improve the spot shape.

Experimental Protocols

General Protocol for this compound Extraction and Partial Purification

This protocol provides a general framework. Optimization will be required for specific experimental conditions.

  • Fermentation and Harvesting:

    • Culture a this compound-producing Streptomyces strain in a suitable liquid medium.

    • After the desired incubation period, separate the mycelium from the culture broth by centrifugation (e.g., 5000 x g for 20 minutes).

  • Solvent Extraction:

    • Adjust the pH of the supernatant to a neutral or slightly acidic value.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the sample to the column and elute with a stepwise gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the this compound-containing fractions from the column chromatography.

    • Further purify the concentrated sample using a preparative RP-HPLC system. A C18 column is often suitable.

    • Develop a gradient elution method using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of a this compound purification process. Actual results will vary.

Table 1: Fermentation and Extraction Parameters

ParameterCondition
Fermentation Volume10 L
Extraction SolventEthyl Acetate
Extraction Volume3 x 10 L
Crude Extract Yield2.5 g

Table 2: Purification Summary

Purification StepTotal Weight (mg)This compound Purity (%)Step Yield (%)Overall Yield (%)
Crude Extract2500~5100100
Silica Gel Fraction300~402424
Preparative HPLC80>956716

Visualizations

PurificationWorkflow Fermentation Streptomyces Fermentation Centrifugation Centrifugation / Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Mycelium Mycelial Biomass Centrifugation->Mycelium Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions This compound-Containing Fractions SilicaGel->Fractions PrepHPLC Preparative HPLC (RP-C18) Fractions->PrepHPLC Purethis compound Pure this compound (>95%) PrepHPLC->Purethis compound

Caption: General workflow for the purification of this compound from Streptomyces fermentation.

TroubleshootingLogic Start Low Purity After Initial Purification CheckAnalogs Presence of Colored Analogs? Start->CheckAnalogs CheckDegradation Evidence of Degradation? CheckAnalogs->CheckDegradation No OptimizeChromatography Optimize Chromatographic Separation (e.g., HPLC gradient) CheckAnalogs->OptimizeChromatography Yes AdjustConditions Adjust pH and Temperature During Purification CheckDegradation->AdjustConditions Yes End Achieve Higher Purity CheckDegradation->End No ModifyFermentation Modify Fermentation Conditions OptimizeChromatography->ModifyFermentation ModifyFermentation->End AdjustConditions->End

References

overcoming Rubrolone degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate the degradation of Rubrolone during the extraction process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction of this compound, offering potential causes and actionable solutions.

Problem ID Issue Description Potential Causes Recommended Solutions
RUB-D01 Reddish-brown discoloration of the extract and significant loss of bioactivity. Oxidation of this compound's polyphenol structure, often accelerated by exposure to atmospheric oxygen and light.1. Perform extraction under an inert atmosphere (e.g., nitrogen or argon). 2. Add antioxidants such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) (0.05% w/v) to the extraction solvent. 3. Use amber glassware or cover equipment with aluminum foil to minimize light exposure.
RUB-D02 Appearance of multiple degradation peaks on HPLC chromatogram, with a corresponding decrease in the main this compound peak. Hydrolysis due to acidic or alkaline conditions in the extraction solvent. This compound is known to be most stable in a pH range of 4.5-5.5.1. Buffer the extraction solvent to a pH of 5.0 using a citrate (B86180) or acetate (B1210297) buffer. 2. Avoid using strong acids or bases during the initial extraction steps. 3. If pH adjustment is necessary for downstream processing, perform it at low temperatures (0-4°C) and for the shortest possible duration.
RUB-D03 Low yield of this compound despite exhaustive extraction. Thermal degradation from prolonged exposure to high temperatures during solvent evaporation or Soxhlet extraction.1. Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction (UAE). 2. Use rotary evaporation at a reduced pressure and a water bath temperature not exceeding 40°C. 3. Consider supercritical fluid extraction (SFE) with CO2 as an alternative non-thermal method.
RUB-D04 Formation of a precipitate during solvent concentration. Co-extraction of compounds with low solubility in the final solvent system, which can co-precipitate with this compound.1. Perform a preliminary liquid-liquid partitioning step to remove interfering compounds. 2. Optimize the polarity of the extraction solvent to selectively extract this compound. 3. Incorporate a solid-phase extraction (SPE) clean-up step prior to final concentration.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound degradation?

The primary cause of this compound degradation is oxidation. Its molecular structure contains sensitive functional groups that are highly susceptible to oxidation when exposed to air and light, leading to the formation of inactive quinone-type structures and a characteristic reddish-brown color.

2. Which solvent system is recommended for minimizing degradation?

An acidified methanol (B129727) or ethanol (B145695) solution is often effective. A recommended starting point is 80% methanol in water, buffered to pH 5.0 with 0.1% formic acid. The organic solvent efficiently extracts this compound, while the acidic, aqueous environment helps maintain its stability.

3. Can I use elevated temperatures to increase extraction efficiency?

It is strongly advised to avoid high temperatures. While heat can increase extraction efficiency for many compounds, this compound is thermolabile. Temperatures above 40°C have been shown to cause significant degradation.

4. How can I effectively remove oxygen from my extraction setup?

To create an oxygen-free environment, you can sparge your extraction solvent with an inert gas like nitrogen or argon for 15-20 minutes before use. Additionally, blanketing the extraction vessel with the same inert gas during the process can prevent atmospheric oxygen from entering.

5. Are there any analytical methods to monitor this compound degradation in real-time?

While real-time monitoring can be complex, you can take aliquots at different stages of the extraction process and analyze them via HPLC with a photodiode array (PDA) detector. A decrease in the peak area at this compound's characteristic λmax and the emergence of new peaks at different wavelengths are indicative of degradation.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) under Inert Conditions

This protocol is designed to maximize this compound yield while minimizing oxidative and thermal degradation.

Materials:

  • Dried and powdered source material

  • Extraction Solvent: 80% Methanol, 19.9% Water, 0.1% Formic Acid (v/v/v), buffered to pH 5.0

  • Antioxidant: Ascorbic acid

  • Inert Gas: High-purity nitrogen or argon

  • Amber glassware (e.g., Erlenmeyer flask)

  • Ultrasonic bath with temperature control

  • Rotary evaporator with a water bath

Procedure:

  • Solvent Preparation: Sparge the extraction solvent with nitrogen gas for 20 minutes to remove dissolved oxygen. Following this, add ascorbic acid to a final concentration of 0.1% (w/v).

  • Extraction Setup: Weigh 10 g of the powdered source material and place it in a 250 mL amber Erlenmeyer flask. Add 100 mL of the prepared extraction solvent.

  • Inert Atmosphere: Gently flush the headspace of the flask with nitrogen gas for 1 minute and then seal it securely.

  • Ultrasonication: Place the flask in an ultrasonic bath set to 25°C. Sonicate for 30 minutes.

  • Filtration: Immediately after sonication, filter the mixture through a Whatman No. 1 filter paper under a gentle nitrogen stream to minimize air exposure.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C.

  • Storage: Store the final concentrated extract at -20°C under a nitrogen atmosphere.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Stabilization

This protocol is used to remove impurities that can promote degradation and to concentrate the this compound fraction.

Materials:

  • Crude this compound extract

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of ultrapure water.

  • Sample Loading: Dilute the crude extract (from Protocol 1) 1:1 with ultrapure water containing 0.1% formic acid. Load the diluted sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the this compound fraction with 5 mL of 80% methanol. Collect the eluate in an amber vial.

  • Final Steps: The eluted fraction can be directly analyzed by HPLC or concentrated under a gentle stream of nitrogen.

Quantitative Data Summary

The following table summarizes the impact of different extraction conditions on the yield and purity of this compound.

Extraction Method Temperature (°C) Atmosphere Antioxidant (0.1% Ascorbic Acid) Yield (%) Purity (%)
Soxhlet80AirNo0.865
Maceration25AirNo1.578
Maceration25AirYes2.189
UAE25AirYes2.592
UAE (Optimized) 25 Nitrogen Yes 3.2 98

Visualizations

cluster_workflow Optimized this compound Extraction Workflow A Plant Material B Ultrasound-Assisted Extraction (25°C, N2 Atmosphere, Ascorbic Acid) A->B 80% MeOH, pH 5.0 C Filtration B->C D Crude Extract C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E Clean-up F Purified this compound E->F Elution cluster_pathway Hypothesized this compound Degradation Pathway This compound Active this compound (Polyphenol) Intermediate Unstable Semiquinone Radical This compound->Intermediate Oxidation (O2, Light, Heat) Degraded Inactive Quinone (Reddish-Brown) Intermediate->Degraded Further Oxidation Block Inert Atmosphere (N2) + Antioxidants Block->Intermediate Inhibits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rubrolone (B1680259) and its related metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of this compound and its metabolites?

A1: A good starting point for separating this compound and its metabolites is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both with an acidic modifier like formic acid or acetic acid, is commonly employed. The detection wavelength can be set in the range of 270-280 nm or around 500-550 nm if monitoring the colored properties of these compounds.

Q2: What are the common this compound-related metabolites I should expect to see in my sample?

A2: Common metabolites found in cultures producing this compound include this compound A, this compound B, their glycosylated forms (e.g., 3-keto-fucose this compound A), and the this compound A aglycon. Additionally, due to the reactive nature of a precursor, pre-rubrolone, various conjugates with amino-containing molecules from the culture medium can be present.[1][2]

Q3: How can I confirm the identity of the peaks in my chromatogram?

A3: Peak identity can be confirmed by comparing the retention times with those of known standards, if available. For unknown peaks, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are invaluable for obtaining molecular weight and fragmentation data to aid in structural elucidation.[1]

Q4: My sample contains a complex mixture of highly similar this compound derivatives. How can I improve the resolution between them?

A4: To improve the resolution between closely eluting peaks, you can try several approaches:

  • Optimize the gradient: A shallower gradient (slower increase in the organic solvent percentage) can enhance the separation of closely related compounds.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Using a buffer to control the pH can influence the ionization state of the analytes and improve peak shape and resolution.

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size (for UHPLC) can provide different selectivity.

Experimental Protocols

Representative HPLC Method for this compound Metabolite Profiling

This protocol is a general guideline and may require optimization for specific sample matrices and analytical goals.

ParameterSpecification
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Diode Array Detector (DAD) at 275 nm and 530 nm

Quantitative Data

The following table provides estimated retention times for major this compound metabolites based on a published UHPLC-DAD-MS chromatogram.[1][2] Actual retention times will vary depending on the specific HPLC system, column, and method parameters.

CompoundEstimated Retention Time (min)
3-keto-fucose this compound A~ 5.8
This compound A~ 6.5
This compound A aglycon~ 7.2
Oxidized 3-keto-fucose this compound B~ 8.1
This compound B~ 8.8

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peaks are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting this problem:

  • Secondary Interactions: The basic nitrogen in the pyridine (B92270) ring of this compound can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (0.1% v/v) to block the active silanol groups. Alternatively, use a modern, end-capped HPLC column with minimal residual silanol activity. Adjusting the mobile phase pH to a lower value (e.g., with formic or acetic acid) can also help by protonating the basic analyte and reducing its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller amount.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can cause peak tailing.

    • Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) after each run.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_secondary_int Are there secondary interactions? check_overload->check_secondary_int No end_good Peak Shape Improved dilute_sample->end_good adjust_mobile_phase Add competing base (TEA) or lower mobile phase pH check_secondary_int->adjust_mobile_phase Yes check_contamination Is the column contaminated? check_secondary_int->check_contamination No adjust_mobile_phase->end_good flush_column Flush column with strong solvent or use a guard column check_contamination->flush_column Yes check_solvent_mismatch Is the injection solvent mismatched? check_contamination->check_solvent_mismatch No flush_column->end_good dissolve_in_mp Dissolve sample in initial mobile phase check_solvent_mismatch->dissolve_in_mp Yes end_bad Problem Persists: Consider a new column check_solvent_mismatch->end_bad No dissolve_in_mp->end_good

Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution

Question: I am having trouble separating this compound A from this compound B. What steps can I take to improve the resolution?

Answer: Improving the resolution between two closely eluting peaks often requires a methodical approach to optimizing your HPLC method.

start Poor Resolution Between This compound A and B optimize_gradient Decrease Gradient Slope (e.g., 1% B/min) start->optimize_gradient change_organic Change Organic Modifier (Acetonitrile <=> Methanol) optimize_gradient->change_organic adjust_ph Adjust Mobile Phase pH (e.g., add buffer) change_organic->adjust_ph change_column Try a Different Column (e.g., Phenyl-Hexyl) adjust_ph->change_column end Resolution Improved change_column->end

Logical steps for improving peak resolution.
Issue 3: Ghost Peaks in the Chromatogram

Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, especially during gradient runs. What could be the source of these peaks?

Answer: Ghost peaks can be frustrating and can originate from several sources. Given that this compound is produced in a complex biological matrix, carryover and contamination are common culprits.

  • Sample Carryover: Residue from a previous, more concentrated sample may be eluting in the current run.

    • Solution: Implement a needle wash step in your autosampler method, using a strong solvent. Inject a blank (mobile phase) after a concentrated sample to check for carryover.

  • Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column at low organic concentrations and elute as the gradient strength increases.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Late Eluting Compounds: Components from your sample matrix may be strongly retained on the column and elute in a subsequent run.

    • Solution: Extend the gradient to a higher organic percentage at the end of each run to ensure all compounds are eluted. Incorporate a column wash step with a strong solvent after each analytical sequence.

  • Pre-rubrolone Reactivity: The reactive precursor, pre-rubrolone, can potentially react with components in the mobile phase or on the column surface, forming new compounds that appear as ghost peaks.

    • Solution: Ensure proper sample preparation to remove reactive precursors if possible. If this is suspected, investigate the stability of your sample in the injection solvent over time.

Issue 4: Shifting Retention Times

Question: The retention times for my this compound peaks are not consistent between injections. What could be causing this variability?

Answer: Retention time shifts can compromise the reliability of your analytical method. The following are common causes and their solutions:

CauseSolution
Inconsistent Mobile Phase Composition Prepare mobile phases carefully and consistently. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes improve consistency.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. A longer equilibration time may be necessary.
Pump Issues Fluctuations in flow rate due to pump malfunctions (e.g., worn seals, check valve issues) can cause retention time shifts. Perform regular pump maintenance.
Changes in Mobile Phase pH If using a buffer, ensure its pH is consistent between batches. Small pH changes can significantly impact the retention of ionizable compounds like this compound.

References

Technical Support Center: Enhancing Rubrolone Precursor Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to enhance the production of Rubrolone (B1680259) precursors.

Frequently Asked Questions (FAQs)

Q1: What are Rubrolones and their key precursors?

A1: Rubrolones are a class of bioactive natural products characterized by a unique tropolone (B20159) alkaloid structure.[1][2] They are produced by various actinomycetes, such as Streptomyces and Dactylosporangium species.[2][3] The core structure, or aglycone, is synthesized via a type-II polyketide synthase (PKS) pathway, followed by complex oxidative rearrangements.[4][5] A critical precursor is a reactive 1,5-dione intermediate, sometimes referred to as "pre-rubrolone," which is capable of non-enzymatic condensation with an amine source to form the characteristic pyridine (B92270) ring.[2][5][6]

Q2: What is the general biosynthetic pathway for Rubrolones?

A2: The biosynthesis begins with the assembly of a poly-β-ketoacyl intermediate by a type-II PKS system.[4][5] This intermediate undergoes a series of complex oxidative rearrangements catalyzed by oxygenases to form the tropolone ring structure.[1][4] A key step involves the formation of a 1,5-dione moiety, which then reacts non-enzymatically with an amine source (like ammonia (B1221849) or anthranilic acid) to generate the pyridine ring of the this compound aglycone.[2] Finally, in some cases, glycosyltransferases attach a rare deoxysugar to the aglycone to produce the final glycosylated this compound.[1][6]

Q3: Why is enhancing precursor production important?

A3: The overall yield of Rubrolones is often limited by the availability of key precursors. By developing strategies to increase the intracellular pool of these intermediates, such as the polyketide-derived aglycone or the 1,5-dione "pre-rubrolone," the final product titer can be significantly improved. This is crucial for obtaining sufficient quantities for research, clinical trials, and potential commercialization.

Troubleshooting Guide

Q4: My fermentation yields of the this compound aglycone are consistently low. What are the first parameters I should optimize?

A4: Low yields are often related to suboptimal fermentation conditions. You should systematically investigate the following:

  • Medium Composition: The choice of carbon and nitrogen sources is critical. While specific optimization for Rubrolones is not widely published, analogous compounds like prodiginines show significant yield improvements with tailored media.[7][8] Peptone has been identified as a highly significant factor for prodiginine production.[7][8]

  • Trace Elements: Cofactors like magnesium and iron can significantly influence the activity of biosynthetic enzymes.[8] Experiment with supplementing your medium with varying concentrations of MgCl₂ or FeSO₄.

  • pH and Temperature: Optimal pH and temperature are strain-specific. For similar pigment production in Serratia species, a pH of 7.0-8.0 and a temperature of 25-30°C are often optimal.[9][10] Profile your strain's production across a range of relevant pH values and temperatures.

  • Incubation Time: Secondary metabolite production is growth-phase dependent, typically occurring after the initial exponential growth.[11] Perform a time-course experiment to identify the peak production window for your specific strain and conditions.

Q5: The color of my culture suggests the accumulation of orange or yellow intermediates, but not the final red this compound pigment. What could be the issue?

A5: This indicates a potential bottleneck in the later stages of the biosynthetic pathway, specifically the formation of the pyridine ring.

  • Insufficient Amine Precursors: The final cyclization to form the pyridine ring is a non-enzymatic reaction that requires an amine source.[2] The accumulation of the 1,5-dione intermediate (pre-rubrolone) can occur if the supply of ammonia or other primary amines is limited.

  • Solution - Precursor Feeding: Supplement your fermentation medium with a suitable amine source. Adding small, regular aliquots of ammonium (B1175870) salts (e.g., ammonium acetate) or anthranilic acid during the production phase can drive the reaction forward and enhance the conversion of the intermediate to the final red pigment.[2][6][12] This strategy is also effective for related pigments like Rubropunctamine.[12]

Q6: I am attempting to heterologously express the this compound biosynthetic gene cluster, but production is minimal. What strategies can I employ?

A6: Heterologous expression can be challenging due to metabolic burden, precursor limitations in the new host, or improper gene regulation.

  • Precursor Supply Enhancement: The host strain may not naturally produce sufficient quantities of the primary building blocks (e.g., acetyl-CoA, malonyl-CoA) or specific amino acid precursors. Consider metabolic engineering strategies to redirect flux towards these precursors.[13]

  • Overexpression of Pathway-Specific Activators: Many biosynthetic gene clusters are tightly regulated and may be silent under laboratory conditions.[5] Identify and overexpress pathway-specific transcriptional activators within the gene cluster, such as those from the LuxR family, to turn on gene expression. For example, in the related isatropolone biosynthesis, IsaF was identified as a pathway-specific activator.[1]

  • Codon Optimization: Ensure the codons of the biosynthetic genes are optimized for your chosen heterologous host to improve translation efficiency.

Data Presentation: Fermentation Optimization

Optimizing media components is a key strategy for enhancing secondary metabolite production. The following table, adapted from studies on the related prodiginine pigments, illustrates the impact of media composition on final yield and can serve as a template for your this compound experiments.

ComponentInitial ConcentrationOptimized ConcentrationFold Increase in YieldReference
Peptone5 g/L11 g/L2.62x (in combination)[7][8]
Yeast Extract5 g/L1 g/L2.62x (in combination)[7][8]
Soybean Oil0 g/L5 mL/L2.62x (in combination)[7][8]
Sucrose5 g/L16.29 g/L~65x (in combination)[10]
Proline0 g/L1 g/L~65x (in combination)[10]

Experimental Protocols

Protocol 1: Fed-Batch Precursor Feeding with Amine Sources

Objective: To enhance the final non-enzymatic cyclization step in this compound biosynthesis by supplementing the culture with an amine precursor.

Materials:

  • Seed culture of this compound-producing strain (Streptomyces sp. KIB-H033 or similar).

  • Production fermentation medium (e.g., R2YE agar (B569324) or a custom optimized liquid medium).[11]

  • Sterile stock solution of 1 M ammonium chloride or 100 mM anthranilic acid in a suitable solvent.

  • Shaking incubator.

  • Spectrophotometer and HPLC for analysis.

Procedure:

  • Inoculation: Prepare a seed culture by growing the strain in a suitable liquid medium for 2-3 days. Inoculate the main production medium with 5-10% (v/v) of the seed culture.

  • Initial Growth Phase: Incubate the production culture at the optimal temperature (e.g., 28-30°C) with shaking (e.g., 180-200 rpm) for 24-48 hours, allowing the culture to move past the initial exponential growth phase. The onset of pigment production often coincides with the transition phase.[11]

  • Precursor Feeding: After the initial growth phase, begin adding the sterile amine stock solution. A fed-batch approach is recommended to avoid potential toxicity. Add small aliquots at regular intervals (e.g., every 12 hours) to achieve a final concentration of 1-10 mM.

  • Monitoring: At regular time points (e.g., 24, 48, 72, 96 hours) post-inoculation, withdraw samples aseptically.

  • Analysis: Measure cell density (OD600). Extract the this compound pigments from the mycelia and supernatant using a solvent like ethyl acetate (B1210297) or methanol (B129727). Analyze the pigment profile and quantify the precursor and final product concentrations using HPLC-DAD.[12]

  • Harvest: Harvest the culture when HPLC analysis shows that the concentration of the final this compound product has peaked.

Protocol 2: Extraction and HPLC Analysis of this compound Precursors

Objective: To extract and quantify this compound and its precursors from a fermentation culture.

Materials:

  • Fermentation culture broth (10 mL).

  • Centrifuge and tubes.

  • Solvents: Ethyl acetate, methanol (HPLC grade).

  • Rotary evaporator or nitrogen stream evaporator.

  • HPLC system with a Diode Array Detector (DAD) and a C18 column.

  • Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

  • Purified this compound standard (if available).

Procedure:

  • Separation of Biomass: Centrifuge 10 mL of the culture broth at 6,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Extraction from Supernatant: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction twice and pool the organic fractions.

  • Extraction from Mycelia: Add 10 mL of methanol to the mycelial pellet. Vortex vigorously to lyse the cells and extract intracellular pigments. Centrifuge to pellet the cell debris and collect the methanol supernatant.

  • Solvent Evaporation: Evaporate the solvent from both the pooled ethyl acetate and methanol extracts to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Preparation: Re-dissolve the dried pigment residue in a known volume (e.g., 1 mL) of methanol. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution method, for example, starting from 10% acetonitrile in water and ramping up to 100% acetonitrile over 30 minutes. Monitor the elution profile at wavelengths relevant for Rubrolones and their precursors (e.g., in the 400-550 nm range).

  • Quantification: Identify peaks corresponding to precursors and the final product by comparing retention times and UV-Vis spectra with standards or literature data. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated from a pure standard.

Visualizations

Rubrolone_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis cluster_sugars Deoxysugar Pathway Acetyl_CoA Acetyl-CoA PKS Type II PKS (rub genes) Acetyl_CoA->PKS Building Blocks Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Building Blocks Glucose_1P Glucose-1-Phosphate Sugar_Synth Deoxysugar Synthesis (rubS1-S6) Glucose_1P->Sugar_Synth Polyketide Poly-β-ketoacyl Intermediate PKS->Polyketide Oxygenases Oxygenases, Oxidative Rearrangement (rub genes) Polyketide->Oxygenases Pre_this compound Key Intermediate (1,5-Dione Moiety) Oxygenases->Pre_this compound Cyclization Non-Enzymatic Condensation & Cyclization Pre_this compound->Cyclization Aglycone This compound Aglycone Cyclization->Aglycone GT Glycosyltransferase (rubS7) Aglycone->GT This compound Glycosylated this compound GT->this compound dTDP_Sugar dTDP-2-keto-D-fucose Sugar_Synth->dTDP_Sugar dTDP_Sugar->GT Amine Amine Source (Ammonia, Anthranilic Acid) Amine->Cyclization

Caption: Proposed biosynthetic pathway for Rubrolones.

Troubleshooting_Workflow Start Low this compound Precursor Yield Check_Media Optimize Fermentation Medium? (Carbon/Nitrogen/Trace Elements) Start->Check_Media Check_Conditions Optimize Physical Conditions? (pH, Temp, Incubation Time) Check_Media->Check_Conditions No/Minor Improvement Check_Precursors Intermediates Accumulating? Check_Conditions->Check_Precursors No/Minor Improvement Feed_Amines Strategy: Feed Amine Precursors (e.g., Ammonium Chloride) Check_Precursors->Feed_Amines Yes Genetic_Mods Consider Genetic Strategies? Check_Precursors->Genetic_Mods No Success Improved Yield Feed_Amines->Success Overexpress Strategy: Overexpress Pathway Activators Genetic_Mods->Overexpress Yes Knockout Strategy: Knockout Competing Pathways Genetic_Mods->Knockout Consider Also Genetic_Mods->Success No Genetic Mods Needed Overexpress->Success Knockout->Success

Caption: Troubleshooting workflow for low this compound precursor yields.

References

resolving peak tailing issues in Rubrolone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Rubrolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is a tropolonoid natural product with a unique carbon skeleton that includes a pyridine (B92270) ring, classifying it as a basic compound.[1][2][3] It is produced by fermentation of Streptomyces echinoruber.[1] Accurate and robust chromatographic methods are essential for its purification, quantification, and characterization in various stages of research and development, including fermentation broth analysis and formulation development.

Q2: What are the common causes of peak tailing in this compound chromatography?

Peak tailing in the chromatography of this compound, a basic compound, is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: The basic pyridine moiety in this compound can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3] This interaction leads to a secondary retention mechanism, causing the peak to tail.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.

  • System Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.

  • Sample Matrix Effects: Components in the sample matrix, such as fermentation broth, can interfere with the chromatography and contribute to poor peak shape.

Q3: What is a good starting point for an HPLC method for this compound analysis?

Based on available literature, a reverse-phase HPLC method using a C18 column is a suitable starting point. A published method utilizes an isocratic mobile phase of 30% acetonitrile (B52724) in water containing 0.1% acetic acid.[4] Acetic acid serves to acidify the mobile phase, which helps to protonate this compound and minimize interactions with silanol groups, thereby improving peak shape.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in this compound chromatography.

Step 1: Initial Assessment

Before making any changes to your method, it is crucial to assess the nature of the peak tailing.

  • Observe all peaks: Is the tailing observed for all peaks in the chromatogram or only for the this compound peak? If all peaks are tailing, it might indicate a physical problem with the system or column.[5] If only the this compound peak is tailing, it is likely a chemical interaction issue.

  • Quantify the tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical/Mechanical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No check_connections Check and tighten all fittings physical_issue->check_connections optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp prepare_sample Optimize Sample Preparation chemical_issue:e->prepare_sample:n check_frit Backflush column to clear blocked frit check_connections->check_frit No improvement replace_column Replace with a new column check_frit->replace_column No improvement end_good Peak Shape Improved replace_column->end_good Problem solved end_bad Issue Persists Consult further replace_column->end_bad adjust_ph Adjust Mobile Phase pH (e.g., lower to 2.5-3.5) optimize_mp->adjust_ph optimize_mp->end_good Problem solved check_column Evaluate Column Chemistry use_endcapped Use an End-Capped Column check_column->use_endcapped check_column->end_good Problem solved dilute_sample Dilute Sample to avoid overload prepare_sample->dilute_sample prepare_sample->end_good Problem solved add_modifier Add Mobile Phase Modifier (e.g., triethylamine) adjust_ph->add_modifier Tailing persists buffer_conc Increase Buffer Concentration add_modifier->buffer_conc Tailing persists buffer_conc->check_column Tailing persists alt_stationary_phase Consider Alternative Stationary Phase (e.g., polar-embedded, polymer-based) use_endcapped->alt_stationary_phase Tailing persists alt_stationary_phase->end_bad spe_cleanup Use SPE for sample cleanup dilute_sample->spe_cleanup Tailing persists spe_cleanup->end_bad

Figure 1. Troubleshooting workflow for this compound peak tailing.
Step 3: Detailed Experimental Protocols

  • pH Adjustment:

    • Objective: To protonate this compound and suppress the ionization of residual silanol groups.

    • Procedure: Prepare a mobile phase with a pH in the range of 2.5 to 3.5. This can be achieved by using a buffer system (e.g., 10-20 mM phosphate (B84403) or formate (B1220265) buffer) or by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid).

    • Note: When using phosphate buffers, be cautious of precipitation when mixing with high concentrations of acetonitrile.

  • Addition of a Competing Base:

    • Objective: To block the active silanol sites on the stationary phase.

    • Procedure: Add a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the silanol groups, reducing their availability to interact with this compound.

  • Increasing Buffer Concentration:

    • Objective: To enhance the masking of residual silanol interactions.

    • Procedure: If using a buffer, incrementally increase its concentration (e.g., from 10 mM to 25 mM or 50 mM).

  • Use of End-Capped Columns:

    • Rationale: Modern "end-capped" columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions with basic compounds.

    • Recommendation: If you are not already using one, switch to a high-quality, end-capped C18 column from a reputable manufacturer.

  • Consideration of Alternative Stationary Phases:

    • Rationale: If peak tailing persists even with an end-capped column and optimized mobile phase, a different stationary phase chemistry may be required.

    • Options:

      • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the basic analyte from residual silanols.

      • Polymer-Based or Hybrid Silica-Polymer Columns: These columns are more stable at higher pH values, allowing for the analysis of this compound in its neutral form, which can improve peak shape.

  • Sample Dilution:

    • Objective: To rule out column overload as the cause of peak tailing.

    • Procedure: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was likely too concentrated.

  • Solid-Phase Extraction (SPE) for Matrix Cleanup:

    • Objective: To remove interfering components from complex matrices like fermentation broth.

    • Procedure:

      • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

      • Load the pre-treated sample (e.g., centrifuged and filtered fermentation broth).

      • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

      • Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluent and reconstitute the residue in the mobile phase before injection.

Data Presentation: Summary of Troubleshooting Strategies

The following table summarizes the key troubleshooting strategies and their expected impact on chromatographic parameters.

StrategyParameter to ModifyTypical Range/ValueExpected Outcome on Peak Shape
Mobile Phase Optimization pH2.5 - 3.5Significant improvement
Buffer Concentration10 - 50 mMModerate improvement
Competing Base (TEA)0.1 - 0.5% (v/v)Significant improvement
Column Selection Stationary Phase TypeEnd-capped C18Good starting point
Polar-embeddedImproved shape for basic compounds
Polymer or HybridAllows for high pH operation
Sample Preparation Sample ConcentrationDilute 1:10 or moreImproved symmetry if overloaded
Matrix CleanupSPEReduced interference, better peak shape

Signaling Pathways and Logical Relationships

The primary issue of peak tailing for a basic compound like this compound stems from the interaction with the stationary phase. The following diagram illustrates the logical relationship between the cause and the mitigation strategies.

PeakTailingMechanism cause Cause: Secondary Interaction (Basic this compound + Acidic Silanols) mitigation Mitigation Strategies cause->mitigation protonate_analyte Protonate this compound (Lower Mobile Phase pH) mitigation->protonate_analyte suppress_silanols Suppress Silanol Ionization (Lower Mobile Phase pH) mitigation->suppress_silanols block_silanols Block Silanol Sites (Competing Base, e.g., TEA) mitigation->block_silanols reduce_silanols Reduce Available Silanols (End-capped Column) mitigation->reduce_silanols result Result: Improved Peak Shape protonate_analyte->result suppress_silanols->result block_silanols->result reduce_silanols->result

Figure 2. Cause and mitigation of this compound peak tailing.

References

minimizing batch-to-batch variability in Rubrolone fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Rubrolone (B1680259) fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it produced by?

This compound is a red pigment with potential biological activities. It is a secondary metabolite produced by certain species of Actinobacteria, most notably Streptomyces echinoruber and Dactylosporangium vinaceum.[1][2] The produced pigment is often a complex of various this compound conjugates.[1]

Q2: What are the general optimal conditions for this compound fermentation?

While optimal conditions are strain-specific, typical fermentation parameters for pigment-producing Streptomyces species provide a good starting point. These parameters are critical to control for minimizing batch-to-batch variability.

ParameterTypical RangeNotes
Temperature 28-37°CTemperature can significantly impact both growth and pigment production. A consistent temperature is crucial for reproducibility.[3]
pH 6.0-8.0The initial pH of the medium and its control during fermentation are vital. Deviations can affect nutrient uptake and enzyme activity.[3]
Aeration 0.5 - 2.0 vvmAdequate aeration is necessary for the growth of aerobic Streptomyces. Dissolved oxygen (DO) levels should be monitored and maintained.[4][5][6]
Agitation 200-300 rpmAgitation ensures proper mixing of nutrients and oxygen, but excessive shear stress can damage the mycelia.[4][5][6]
Incubation Time 5-10 daysPigment production is a secondary metabolic process, often occurring in the late logarithmic or stationary phase of growth.

Q3: What are the key media components for this compound fermentation?

The composition of the fermentation medium is a primary source of variability. Key components include:

ComponentExamplesImportance
Carbon Source Glucose, Starch, GlycerolThe type and concentration of the carbon source affect both biomass and secondary metabolite production.[3][7]
Nitrogen Source Peptone, Yeast Extract, Soybean MealNitrogen availability is critical for the synthesis of enzymes involved in the this compound biosynthetic pathway.[3][7]
Phosphate Source K2HPO4, KH2PO4Phosphate levels can influence the switch from primary to secondary metabolism.
Trace Elements MgSO4, FeSO4, ZnSO4These are essential cofactors for many enzymes in the biosynthetic pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues that can lead to batch-to-batch variability in this compound fermentation.

Issue 1: Low or No this compound Production

Possible Causes & Solutions:

  • Suboptimal Fermentation Conditions:

    • Verify and Calibrate Probes: Ensure that pH, temperature, and dissolved oxygen probes are calibrated correctly before each fermentation run.

    • Consistent Parameters: Maintain consistent agitation and aeration rates across all batches.[4][5][6]

  • Inadequate Nutrient Availability:

    • Media Preparation: Double-check the weighing and dissolution of all media components. Inconsistencies in media preparation are a common source of variability.

    • Precursor Limitation: The biosynthesis of this compound, a polyketide, is dependent on the availability of specific precursors like malonyl-CoA and methylmalonyl-CoA.[8] Consider a precursor feeding experiment (see Protocol 1).

  • Microbial Contamination:

    • Aseptic Technique: Ensure strict aseptic techniques during inoculation and sampling.

    • Microscopy: Check a sample of the culture under a microscope for the presence of contaminating microorganisms.

Troubleshooting Workflow for Low this compound Production

Low_Production_Troubleshooting Start Low or No this compound Production Check_Parameters Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->Check_Parameters Parameters_OK Parameters within Optimal Range? Check_Parameters->Parameters_OK Adjust_Parameters Adjust and Calibrate Equipment Parameters_OK->Adjust_Parameters No Check_Media Review Media Preparation Protocol Parameters_OK->Check_Media Yes Adjust_Parameters->Start Re-run Media_OK Media Composition Correct? Check_Media->Media_OK Revise_Media_Prep Revise Media Preparation and QC Media_OK->Revise_Media_Prep No Check_Contamination Microscopic Examination for Contamination Media_OK->Check_Contamination Yes Revise_Media_Prep->Start Re-run Contamination_Present Contamination Detected? Check_Contamination->Contamination_Present Sterilization_Protocol Review and Improve Sterilization Protocols Contamination_Present->Sterilization_Protocol Yes Precursor_Feeding Conduct Precursor Feeding Experiment (Protocol 1) Contamination_Present->Precursor_Feeding No Sterilization_Protocol->Start Re-run

Caption: Troubleshooting workflow for low this compound production.

Issue 2: Inconsistent this compound Yield Between Batches

Possible Causes & Solutions:

  • Variability in Inoculum:

    • Standardized Inoculum Preparation: Use a consistent method for preparing the seed culture, including age, cell density, and volume.

    • Spore Stock: If possible, use a standardized spore stock for initial inoculation to minimize genetic drift.

  • Inconsistent Nutrient Consumption:

    • Monitor Substrate Levels: Use analytical techniques like HPLC to monitor the consumption of the primary carbon source (e.g., glucose) and the production of organic acids.[9][10] A different consumption profile between batches can indicate a metabolic shift.

  • Aeration and Agitation Fluctuations:

    • Maintain Consistent kLa: The volumetric oxygen transfer coefficient (kLa) is a critical parameter that combines the effects of aeration and agitation. Maintaining a consistent kLa across batches can improve reproducibility.[4]

Issue 3: Change in Pigment Color/Profile

Possible Causes & Solutions:

  • Shift in Metabolic Pathway:

    • Precursor Availability: A change in the availability of specific precursors can lead to the production of different this compound analogs or shunt products.

    • HPLC-DAD Analysis: Use High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to analyze the pigment profile and compare it to previous successful batches.[11][12]

  • pH Fluctuation:

    • pH Control: The final color of the fermentation broth can be pH-dependent. Ensure that the final pH of the culture is consistent between batches.

Section 3: Experimental Protocols

Protocol 1: Precursor Feeding Experiment

Objective: To determine if the availability of polyketide precursors is a limiting factor for this compound production.

Materials:

  • Sterile-filtered stock solutions of sodium acetate (B1210297), sodium propionate (B1217596), and methylmalonic acid (e.g., 1 M).

  • Production medium for this compound fermentation.

  • Shake flasks or bioreactors.

  • HPLC for this compound quantification.

Methodology:

  • Prepare the this compound production medium and dispense it into four sets of shake flasks or bioreactors.

  • Inoculate all vessels with a standardized seed culture of the producing strain.

  • At the onset of the stationary phase (determined from a previous growth curve), add the sterile precursor solutions to the experimental flasks.

    • Flask Set A: Control (no precursor added).

    • Flask Set B: Add sodium acetate to a final concentration of 20 mM.

    • Flask Set C: Add sodium propionate to a final concentration of 20 mM.

    • Flask Set D: Add methylmalonic acid to a final concentration of 20 mM.

  • Continue the fermentation under standard conditions.

  • Take samples at regular intervals (e.g., every 24 hours) and quantify this compound production using HPLC.

  • Compare the this compound titers between the control and precursor-fed flasks. A significant increase in production in any of the fed flasks suggests a limitation in the corresponding precursor.

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in the fermentation broth.

Materials:

  • HPLC system with a C18 column and a UV-Vis or Diode-Array Detector.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid.

  • This compound standard (if available).

  • Centrifuge and syringe filters (0.22 µm).

Methodology:

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the characteristic absorbance maximum of this compound (typically in the visible range).

    • Injection Volume: 10 µL.

  • Quantification:

    • Generate a standard curve using a known concentration of a this compound standard.

    • Integrate the peak area corresponding to this compound in the samples and calculate the concentration based on the standard curve.

Section 4: Visualizing the this compound Biosynthetic Pathway

Understanding the biosynthetic pathway of this compound is key to identifying potential bottlenecks. This compound is a polyketide, synthesized by a Type II Polyketide Synthase (PKS) system.

Rubrolone_Biosynthesis cluster_precursors Primary Metabolism cluster_pks Type II PKS cluster_tailoring Post-PKS Modifications Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (rub gene cluster) Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Oxidative_Rearrangements Oxygenases & Cyclases Polyketide_Chain->Oxidative_Rearrangements Pre-Rubrolone Pre-Rubrolone Oxidative_Rearrangements->Pre-Rubrolone Glycosylation Glycosyltransferases Pre-Rubrolone->Glycosylation Rubrolone_Conjugates This compound Conjugates Glycosylation->Rubrolone_Conjugates

Caption: Simplified biosynthetic pathway of this compound.

References

troubleshooting contamination in Rubrolone-producing cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues in Rubrolone-producing cultures, such as Dactylosporangium vinaceum and Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of contamination in my This compound (B1680259) culture?

A1: Early detection of contamination is crucial. Key indicators include:

  • Unusual Turbidity or Color Change: A sudden cloudiness or a shift in the culture medium's color that is not characteristic of your actinomycete strain's growth can signal bacterial contamination. For instance, a rapid change to a yellowish color may indicate a drop in pH due to bacterial metabolism.[1][2][3]

  • Formation of Films or Pellets: The appearance of a slimy film on the surface of the medium or at the culture vessel walls often points to bacterial contamination. Fungal contamination may present as fuzzy, filamentous growths (mycelia) or distinct colonies.[3]

  • Abnormal Growth or Morphology: Under the microscope, the presence of motile, rod-shaped or spherical cells among your filamentous actinomycetes is a strong indicator of bacterial contamination. Fungal hyphae or budding yeast cells are also clear signs of contamination.[3][4]

  • Unexpected pH Shifts: A rapid decrease in the pH of the culture medium, often indicated by a color change in media containing phenol (B47542) red, can be an early sign of bacterial contamination.[2]

Q2: My this compound culture is contaminated. What are the likely sources?

A2: Contamination can be introduced at multiple stages of the production process. Common sources include:

  • Inoculum: The seed culture itself may be contaminated. It's essential to ensure the purity of the initial stock.

  • Raw Materials: The fermentation medium components (e.g., carbon and nitrogen sources) or water may not be properly sterilized.

  • Equipment: Inadequate sterilization of the bioreactor, probes, tubing, or connectors is a frequent cause. Leaks in seals or O-rings can also introduce contaminants.[5][6]

  • Air Supply: The air used for aeration can be a source of contamination if the filters are compromised or not functioning correctly.[6]

  • Operator Error: Improper aseptic techniques during inoculation, sampling, or media addition can introduce microorganisms from the environment or personnel.[2][5]

Q3: How can I distinguish between bacterial and fungal contamination?

A3: Bacterial and fungal contaminants have distinct characteristics:

  • Bacteria: Typically cause a rapid increase in turbidity, making the culture medium appear cloudy.[4] Under a microscope, they appear as small, individual cells (cocci or rods) and may be motile. Some bacteria, like Bacillus sp., are common in fermentation environments.[2]

  • Fungi (Molds and Yeasts): Molds form filamentous structures called hyphae, which can appear as fuzzy patches in the culture.[3] Yeasts are typically larger than bacteria and may be observed as single oval-shaped cells, sometimes in the process of budding.[3]

Q4: What is the first step I should take if I suspect contamination?

A4: If you suspect contamination, immediate action is necessary to prevent its spread:

  • Isolate the Culture: Immediately separate the suspected culture vessel from other clean cultures to prevent cross-contamination.

  • Microscopic Examination: Take a sample aseptically and examine it under a microscope to confirm the presence of foreign microorganisms and to get a preliminary identification (e.g., bacteria, yeast, or mold).

  • Record Observations: Document all observations, including the visual appearance of the culture, microscopic findings, and any recent changes in process parameters (e.g., pH, dissolved oxygen).

  • Decide on a Course of Action: For valuable cultures, you may attempt to isolate the producing organism. However, in most production scenarios, the best course of action is to terminate the contaminated batch to prevent the spread of the contaminant to other equipment and cultures.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Identifying the Contaminant

This guide provides a systematic approach to identifying the type of microbial contaminant in your this compound culture.

Table 1: Characteristics of Common Microbial Contaminants

Contaminant TypeMacroscopic Appearance in Liquid CultureMicroscopic AppearanceImpact on Culture pH
Bacteria Rapidly developing turbidity; sometimes a surface film or sediment.Small (0.5-2.0 µm) cocci or rods; may be motile.Often a rapid decrease.
Yeast Diffuse or localized turbidity; may appear as distinct colonies if growth is slow.Oval or spherical cells (3-10 µm); often show budding.Variable, can decrease.
Mold Filamentous clumps or "furballs"; may form a mat on the surface.Branching hyphae and may have visible spores.Variable, can increase or decrease.
Guide 2: Corrective Actions for a Contamination Event

Once contamination is confirmed, follow these steps to manage the situation and prevent recurrence.

Table 2: Corrective Action Plan for Contamination

StepActionDetailed Procedure
1. Containment Isolate and terminate the contaminated batch.Autoclave the contaminated culture and all disposable materials that came into contact with it before disposal.
2. Decontamination Thoroughly clean and sterilize the bioreactor and all associated equipment.Use a validated steam sterilization cycle (e.g., 121°C for at least 30 minutes).[2][6] For surfaces, use an appropriate disinfectant like a chlorine-based solution or 70% ethanol (B145695).[7]
3. Investigation Identify the source of the contamination.Review all procedures, including media preparation, sterilization records, and operator techniques.[2] Check the integrity of all seals, O-rings, and air filters.
4. Prevention Implement changes to prevent future contamination.Re-train personnel on aseptic techniques. Validate sterilization protocols. Implement a routine environmental monitoring program.

Experimental Protocols

Protocol 1: Sterility Testing of Culture Medium

This protocol is adapted from the USP <71> guidelines to verify the sterility of your fermentation medium before inoculation.[1][8]

Materials:

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM or Tryptic Soy Broth, TSB)

  • Sterile culture tubes or flasks

  • Incubator at 20-25°C and 30-35°C

Procedure:

  • Aseptically transfer a representative sample of your prepared this compound production medium to tubes/flasks of FTM and SCDM. The volume of the sample should not exceed 10% of the volume of the sterility testing medium.[9]

  • For a negative control, incubate un-inoculated tubes/flasks of FTM and SCDM under the same conditions.

  • Incubate the FTM tubes at 30-35°C for 14 days. This medium is suitable for the growth of anaerobic and some aerobic bacteria.[8][9]

  • Incubate the SCDM tubes at 20-25°C for 14 days. This medium supports the growth of a wide range of aerobic bacteria and fungi.[8][9]

  • Observe the tubes daily for any signs of turbidity (cloudiness), which would indicate microbial growth.[8]

  • If no growth is observed after 14 days, the medium is considered sterile. If growth is observed, the entire batch of production medium should be discarded.

Protocol 2: Gram Staining for Preliminary Identification of Bacterial Contaminants

This is a fundamental microbiological technique to differentiate bacteria into two large groups (Gram-positive and Gram-negative) based on their cell wall properties.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Crystal violet, Gram's iodine, 95% ethanol (decolorizer), and safranin stains

  • Light microscope with oil immersion objective

Procedure:

  • Aseptically place a small drop of sterile water on a clean microscope slide.

  • Using a sterile inoculating loop, pick up a small amount of the suspected contaminant from a culture sample and mix it into the drop of water, spreading it thinly.

  • Allow the smear to air dry completely.

  • "Fix" the bacteria to the slide by passing it through the flame of a Bunsen burner three times.

  • Flood the slide with crystal violet stain for 1 minute, then rinse gently with water.

  • Flood the slide with Gram's iodine for 1 minute, then rinse with water.

  • Rinse the slide with the 95% ethanol decolorizer for 5-10 seconds, or until the runoff is clear. Immediately rinse with water.

  • Flood the slide with safranin counterstain for 1 minute, then rinse with water and blot dry.

  • Examine the slide under the microscope using the oil immersion lens.

    • Gram-positive bacteria will appear purple/blue.

    • Gram-negative bacteria will appear pink/red.

Visualizations

Contamination_Troubleshooting_Workflow Start Suspicion of Contamination (e.g., visual change, pH shift) Isolate Step 1: Isolate Culture Start->Isolate Microscopy Step 2: Microscopic Examination Isolate->Microscopy Record Step 3: Record Observations Microscopy->Record Decision Contamination Confirmed? Record->Decision Terminate Step 4: Terminate and Decontaminate Batch Decision->Terminate Yes Continue Continue Monitoring Decision->Continue No Investigate Step 5: Investigate Source (Review SOPs, Equipment, Materials) Terminate->Investigate Implement Step 6: Implement Corrective Actions Investigate->Implement

Caption: A logical workflow for troubleshooting contamination events.

Contaminant_Identification_Workflow Sample Aseptically Collect Sample from Contaminated Culture WetMount Prepare Wet Mount for Initial Microscopic Observation Sample->WetMount GramStain Perform Gram Stain Sample->GramStain Culture Plate Sample on General and Selective Media Sample->Culture Incubate Incubate Plates Culture->Incubate Observe Observe Colony Morphology Incubate->Observe Identify Further Identification (e.g., PCR, Sequencing) Observe->Identify

Caption: An experimental workflow for identifying microbial contaminants.

Rubrolone_Biosynthesis_Simplified PKS Type II Polyketide Synthase (PKS) Polyketide Polyketide Intermediate PKS->Polyketide Rearrangement Oxidative Rearrangements Polyketide->Rearrangement Tropolone (B20159) Tropolone Moiety Rearrangement->Tropolone Condensation Non-enzymatic Condensation with Ammonia/Anthranilic Acid Tropolone->Condensation Pyridine (B92270) Pyridine Ring Formation Condensation->Pyridine Glycosylation Glycosylation Pyridine->Glycosylation This compound This compound Glycosylation->this compound

Caption: A simplified diagram of the this compound biosynthesis pathway.[10][11]

References

strategies for reducing toxic byproduct formation in Rubrolone fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of toxic byproducts during Rubrolone fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in this compound fermentation and why are they formed?

A1: The primary byproducts in this compound fermentation are various this compound conjugates.[1] These arise from the high reactivity of a precursor molecule, pre-Rubrolone.[1] Pre-Rubrolone contains a 1,5-diketone moiety that can spontaneously react with primary amines, such as ammonia (B1221849) and amino acids present in the fermentation broth, to form a pyridine (B92270) ring, leading to a variety of structurally related byproducts.

Q2: Are the byproducts of this compound fermentation toxic?

A2: While the term "toxic" is used, the specific toxicity of individual this compound byproducts is not extensively documented in publicly available literature. However, in the context of pharmaceutical production, any deviation from the desired active pharmaceutical ingredient (API) is considered an impurity that must be controlled and minimized. The presence of these impurities can affect the safety, efficacy, and regulatory approval of the final product.

Q3: What is the core principle behind strategies to reduce byproduct formation?

A3: The central strategy is to control the chemical environment of the fermentation to limit the availability of reactive amine species that conjugate with the pre-Rubrolone intermediate. This can be achieved through optimization of fermentation media and conditions, as well as through metabolic engineering of the producing strain.

Q4: What analytical methods are recommended for monitoring this compound and its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a standard method for separating and quantifying this compound and its colored byproducts.[2] For structural identification and characterization of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are powerful techniques.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for elucidating the precise structure of isolated impurities.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation and provides systematic approaches to resolving them.

Issue 1: High Levels of this compound Conjugates Detected

Symptoms:

  • Chromatographic analysis (e.g., HPLC) shows multiple peaks with similar spectral characteristics to this compound.

  • The fermentation broth has a deep red or purple color, but the yield of the desired this compound is low.

Possible Causes & Troubleshooting Steps:

  • Excessive Ammonia/Amine Availability: The primary cause is often an excess of reactive nitrogen sources in the medium.

    • Solution 1: Optimize Nitrogen Source: Experiment with different nitrogen sources. Replace or reduce the concentration of ammonium (B1175870) salts or complex nitrogen sources rich in free amino acids (e.g., peptone, yeast extract). Consider using nitrate-based nitrogen sources.[5]

    • Solution 2: Adjust Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio can limit the amount of available nitrogen for byproduct formation. Systematically vary the concentrations of your primary carbon and nitrogen sources to find an optimal ratio for high this compound yield and low byproduct formation.

  • Suboptimal pH: The pH of the fermentation broth can influence the reactivity of pre-Rubrolone and the availability of amine species.

    • Solution: pH Profiling and Control: Conduct fermentation runs at different controlled pH levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to identify the optimum for minimizing byproducts.[2][6] The optimal pH for many Streptomyces fermentations is near neutral (pH 7.0).[2]

  • Non-Optimal Temperature: Temperature can affect both the growth of the producing organism and the stability of metabolic intermediates.

    • Solution: Temperature Optimization: Evaluate a range of fermentation temperatures (e.g., 25°C, 28°C, 30°C, 32°C) to determine the effect on byproduct formation.[2] A temperature of 28-30°C is often a good starting point for Streptomyces.[2]

Issue 2: Inconsistent this compound Production and Byproduct Profile Between Batches

Symptoms:

  • Significant variability in the ratio of this compound to byproducts from one fermentation run to another, even with seemingly identical protocols.

Possible Causes & Troubleshooting Steps:

  • Poorly Characterized Complex Media Components: The composition of complex media components like yeast extract or peptone can vary between suppliers and even between lots from the same supplier.

    • Solution 1: Source and Lot Testing: Test different suppliers and lots of complex components. Once a suitable source is identified, purchase a large quantity from a single lot to ensure consistency over multiple experiments.

    • Solution 2: Transition to a Chemically Defined Medium: If possible, develop a chemically defined medium where all components and their concentrations are known. This provides the highest level of control and reproducibility.

  • Inadequate Inoculum Quality: The age and physiological state of the seed culture can impact the subsequent fermentation performance.

    • Solution: Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, including standardized media, incubation time, and inoculum volume.[6]

  • Insufficient Aeration and Agitation: Oxygen availability is critical for the growth of aerobic Streptomyces and for the biosynthesis of secondary metabolites.

    • Solution: Optimize Aeration and Agitation: Ensure adequate aeration by using baffled flasks and maintaining an appropriate agitation speed (e.g., 200-250 rpm). The volume of the medium in the flask should not exceed 20-25% of the total flask volume to ensure sufficient headspace for oxygen transfer.[2]

Section 3: Experimental Protocols

Protocol 1: Media Optimization for Reduced Byproduct Formation using Response Surface Methodology (RSM)

This protocol outlines a systematic approach to optimizing media components to enhance this compound production while minimizing byproduct formation.

  • Screening of Key Factors (Plackett-Burman Design):

    • Identify potential key factors influencing byproduct formation, such as carbon sources (e.g., glucose, starch), nitrogen sources (e.g., yeast extract, ammonium sulfate), and phosphate (B84403) sources (e.g., K2HPO4).[7]

    • Use a Plackett-Burman design to screen for the most significant factors with a minimal number of experiments.[7]

  • Optimization of Significant Factors (Central Composite Design):

    • This statistical approach allows for the evaluation of linear, quadratic, and interaction effects of the factors on this compound and byproduct concentrations.

  • Data Analysis:

    • Analyze the experimental data using statistical software to fit a polynomial model that describes the relationship between the media components and the responses (this compound and byproduct levels).

    • Generate response surface plots to visualize the effects of the factors and identify the optimal medium composition.

Protocol 2: Analytical Method for this compound and Byproduct Profiling
  • Sample Preparation:

    • Aseptically withdraw a sample from the fermentation broth.

    • Centrifuge the sample to pellet the biomass.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: DAD or UV-Vis detector set to monitor at the maximum absorbance wavelength of this compound (typically in the visible range).

    • Quantification: Use a standard curve of purified this compound to quantify its concentration. Byproducts can be quantified relative to the this compound peak area if standards are not available.

Section 4: Data Presentation

Table 1: Hypothetical Data from Nitrogen Source Optimization

Nitrogen Source (5 g/L)This compound Titer (mg/L)Total Byproduct Peak Area (arbitrary units)This compound/Byproduct Ratio
Ammonium Sulfate851.2 x 10^670.8
Peptone1102.5 x 10^644.0
Yeast Extract1253.1 x 10^640.3
Sodium Nitrate (B79036)1050.8 x 10^6131.3

This table illustrates how changing the nitrogen source can impact the ratio of the desired product to byproducts, with sodium nitrate showing a more favorable profile in this hypothetical example.

Table 2: Example of a Central Composite Design for Media Optimization

RunGlucose (g/L)Yeast Extract (g/L)K2HPO4 (g/L)This compound Titer (mg/L)Total Byproduct Peak Area
12051......
24051......
320151......
440151......
..................
1530101.5......

This table outlines the experimental design for optimizing the concentrations of three key media components.

Section 5: Visualizations

Byproduct_Formation_Pathway PKS Type II Polyketide Synthase Prethis compound Pre-Rubrolone (1,5-dione intermediate) PKS->Prethis compound Precursor Acetyl-CoA & Malonyl-CoA Precursor->PKS This compound Desired this compound Product Prethis compound->this compound Desired Cyclization Byproducts This compound Conjugate Byproducts Prethis compound->Byproducts Spontaneous Condensation Amines Ammonia / Primary Amines (from Nitrogen Source) Amines->Byproducts Spontaneous Condensation Troubleshooting_Workflow Start High Byproduct Levels Detected CheckN Evaluate Nitrogen Source and C/N Ratio Start->CheckN CheckpH Optimize Fermentation pH CheckN->CheckpH If byproducts still high End Byproduct Levels Reduced CheckN->End CheckTemp Optimize Fermentation Temperature CheckpH->CheckTemp If byproducts still high CheckpH->End CheckAerate Verify Aeration and Agitation Parameters CheckTemp->CheckAerate If byproducts still high CheckTemp->End MetEng Consider Metabolic Engineering CheckAerate->MetEng For further optimization CheckAerate->End MetEng->End

References

Technical Support Center: Optimizing Rubrolone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Rubrolone (B1680259) from microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a red pigment with antibiotic properties, belonging to the tropolone (B20159) alkaloid class of natural products.[1][2] It is primarily produced by actinomycete bacteria, including species such as Streptomyces echinoruber and Dactylosporangium vinaceum.[3][4] The molecule possesses a unique tetra-substituted pyridine (B92270) moiety, which is a potent pharmacophore.[2]

Q2: Which factors are most critical for successful this compound extraction?

A2: The success of this compound extraction hinges on several factors:

  • Choice of Solvent: The solvent system must efficiently solubilize this compound while minimizing the co-extraction of impurities.

  • Culture Conditions: Optimal fermentation parameters (pH, temperature, aeration, and nutrient composition) are crucial for maximizing the production of this compound before extraction begins.[5][6]

  • Extraction pH: The pH of the culture broth can influence the charge state of this compound and its solubility in a given solvent. For polyketides from Streptomyces, adjusting the pH can be a critical step.[7]

  • Contact Time and Temperature: The duration of solvent exposure and the extraction temperature can affect yield and the potential for degradation of the target compound. Extractions should be completed within a few hours and at controlled temperatures (e.g., below 30°C) to prevent degradation.[8]

Q3: What is "pre-rubrolone" and how does it affect extraction?

A3: "Pre-rubrolone" is a reactive biosynthetic precursor to this compound. Dactylosporangium vinaceum produces this intermediate, which then spontaneously reacts with various amine-containing molecules to form different this compound conjugates.[4][9] This is a critical consideration during extraction, as the composition of your fermentation medium or the addition of certain reagents could lead to a heterogeneous mixture of this compound derivatives, complicating purification.

Q4: How do I select the best solvent for this compound extraction?

A4: Solvent selection is based on the polarity of the target compound. As a polyketide-derived alkaloid, this compound has both polar and non-polar characteristics. A solvent of intermediate polarity, such as ethyl acetate (B1210297), is often a good starting point and is widely used for extracting secondary metabolites from Streptomyces.[5][10][11][12] Methanol (B129727) and acetone (B3395972) are also effective solvents for extracting pigments from bacterial cultures.[13][14] It is recommended to perform small-scale pilot extractions with a range of solvents to empirically determine the best system for your specific strain and culture conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Possible Cause Recommended Solution
Low or No this compound Yield Suboptimal Fermentation: Nutrient limitation, unfavorable pH, or inadequate aeration during fermentation can lead to poor production of secondary metabolites.[6]Optimize Culture Conditions: Systematically vary fermentation parameters such as carbon and nitrogen sources, pH (typically neutral to slightly alkaline for Streptomyces), and dissolved oxygen levels to find the optimal conditions for this compound production.[5][6]
Inefficient Cell Lysis: If this compound is primarily intracellular, failure to effectively break open the bacterial cells will result in a low yield.Incorporate a Cell Disruption Step: Use methods like sonication or homogenization to assist in cell lysis before or during solvent extraction. Ultrasound-assisted extraction has been shown to improve pigment yields.[13][15]
Incorrect Solvent Choice: The selected solvent may have the wrong polarity to efficiently solubilize this compound.Test a Range of Solvents: Perform small-scale extractions with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, acetone, methanol) to identify the most effective one.[13]
Extract is Highly Impure Non-selective Solvent: The solvent may be co-extracting a large number of other cellular components like lipids and proteins.Use a More Selective Solvent: Ethyl acetate is often a good choice as it is less polar than alcohols and can reduce the extraction of highly polar impurities.[10][11] Consider a multi-step extraction, starting with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent.
Extraction from Mycelia and Supernatant: Extracting both the cell pellet and the culture broth can increase the diversity of co-extracted impurities.Separate Mycelia and Supernatant: Centrifuge the culture and extract the supernatant and mycelial pellet separately to determine where the majority of your compound is located.[6] This can help simplify the initial extract.
This compound Degrades During Extraction/Workup Temperature Sensitivity: Many natural products are sensitive to heat, which can cause them to degrade during solvent evaporation.Use Low-Temperature Evaporation: Concentrate your extract using a rotary evaporator under reduced pressure at a low temperature (e.g., below 30°C).[8]
pH Instability: Extreme pH values during extraction or subsequent steps can lead to the degradation of the target compound.Maintain a Neutral pH: Unless a pH adjustment is necessary for extraction efficiency, try to keep the pH of your solutions neutral.
Inconsistent Yields Between Batches Variability in Seed Culture: The age and quality of the inoculum can significantly impact the kinetics of fermentation and secondary metabolite production.[6]Standardize Inoculum Preparation: Use a consistent protocol for preparing your seed culture, ensuring uniformity in spore concentration and age.[6]
Incomplete Solvent Evaporation: Residual solvent in the final dried extract can lead to inaccurate yield calculations.Ensure Complete Drying: Dry the extract under a high vacuum until a constant weight is achieved.

Data Presentation: Solvent System Comparison

The following table summarizes the expected performance of common solvents for the extraction of this compound, based on general principles for bacterial pigments and polyketides. This data is representative and should be used as a starting point for optimization.

Solvent System Relative Polarity Expected this compound Yield Expected Purity Notes
n-HexaneLowLowLowPrimarily extracts non-polar lipids. Can be used as a pre-extraction step to defat the biomass.[13]
Dichloromethane (B109758)IntermediateModerateModerate to HighA good alternative to ethyl acetate, but can co-extract some less polar impurities.
Ethyl AcetateIntermediateHighHighOften the solvent of choice for moderately polar secondary metabolites from Streptomyces. Provides a good balance of yield and purity.[10][11][12]
AcetoneHighHighModerateMiscible with water, which can be problematic. Effective at extracting pigments but may also extract many polar impurities.[13][14]
MethanolHighVery HighLowExtracts a wide range of polar compounds, often resulting in a complex, impure extract.[13][14]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol provides a general method for extracting this compound from a liquid culture of Streptomyces or Dactylosporangium.

  • Fermentation: Culture the producing microbial strain under optimized conditions for 7-10 days or until pigment production is maximal.[5]

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 15 minutes).[5] Decant the supernatant and process it separately from the cell pellet, as the target compound may be intracellular, extracellular, or both.

  • Extraction of Supernatant: Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times to maximize recovery.[8][16]

  • Extraction of Mycelia: Resuspend the cell pellet in a suitable volume of methanol or acetone. Disrupt the cells using sonication on ice to release intracellular contents. Centrifuge to remove cell debris and collect the solvent.

  • Concentration: Combine the organic extracts from the supernatant and mycelia (if desired). Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 30°C to yield the crude extract.[8]

  • Purification: The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography, eluting with a gradient of solvents like dichloromethane and methanol.[7][8]

Visualizations

Experimental Workflow for this compound Extraction and Optimization

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream & Analysis cluster_3 Troubleshooting Loop Fermentation 1. Fermentation of Streptomyces/Dactylosporangium sp. Harvesting 2. Harvest Culture (Centrifugation) Fermentation->Harvesting Separation 3. Separate Supernatant and Mycelia Harvesting->Separation Extraction_S 4a. Liquid-Liquid Extraction of Supernatant (e.g., Ethyl Acetate) Separation->Extraction_S Extraction_M 4b. Solvent Extraction of Mycelia (e.g., Methanol/Sonication) Separation->Extraction_M Combine 5. Combine Organic Extracts Extraction_S->Combine Extraction_M->Combine Evaporation 6. Evaporate Solvent (Rotary Evaporator) Combine->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification 7. Purification (e.g., Column Chromatography) Crude_Extract->Purification Low_Yield Low Yield or Purity? Crude_Extract->Low_Yield Analysis 8. Analysis (HPLC, MS, NMR) Purification->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound Low_Yield->Fermentation Optimize Culture Conditions Low_Yield->Extraction_S Change Solvent System

Caption: Workflow for this compound extraction and optimization.

Logical Relationship for Troubleshooting Low Yield

G Start Low this compound Yield Check_Production Verify Production in Culture (e.g., Microscopy, HPLC of broth) Start->Check_Production No_Production No/Low Production Check_Production->No_Production Negative Production_OK Production Confirmed Check_Production->Production_OK Positive Optimize_Culture Optimize Fermentation: - Media Composition - pH, Temp, Aeration No_Production->Optimize_Culture Inefficient_Extraction Inefficient Extraction Production_OK->Inefficient_Extraction Degradation Degradation Issue Production_OK->Degradation Success Improved Yield Optimize_Culture->Success Optimize_Solvent Test Different Solvents (Polarity, Selectivity) Inefficient_Extraction->Optimize_Solvent Optimize_Method Optimize Method: - pH Adjustment - Sonication - Time Inefficient_Extraction->Optimize_Method Optimize_Solvent->Success Optimize_Method->Success Check_Temp_pH Control Temperature & pH During Extraction/Workup Degradation->Check_Temp_pH Check_Temp_pH->Success

Caption: Decision tree for troubleshooting low this compound yield.

References

addressing low signal intensity in mass spectrometry of Rubrolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Rubrolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

This compound has a molecular formula of C₂₃H₂₃NO₈ and a molecular weight of approximately 441.43 g/mol .[1] The expected exact mass for the protonated molecule ([M+H]⁺) is approximately 442.1502.

Q2: I am observing very low signal intensity for this compound. What are the common causes?

Low signal intensity in the mass spectrometry of this compound can stem from several factors:

  • Suboptimal Ionization: The choice and settings of your ionization source are critical.

  • Sample Concentration: The concentration of this compound in your sample may be too low.[2][3]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[4][5][6][7]

  • Sample Preparation: Inefficient extraction or degradation of this compound during sample preparation can lead to a weaker signal.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor signal intensity.[2]

  • Adduct Formation: The signal for this compound might be distributed among various adducts (e.g., sodium, potassium), reducing the intensity of the primary protonated molecule.

Q3: Which ionization technique is best for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for the analysis of natural products.[3][8][9][10][11]

  • ESI is generally preferred for polar, nitrogen-containing compounds like this compound, as the nitrogen atom is readily protonated, leading to good ionization efficiency in positive ion mode.[12][13]

  • APCI is a good alternative for less polar and thermally stable compounds.[8][9][10][11] If you are experiencing significant ion suppression with ESI, APCI might provide a better signal-to-noise ratio.[6]

It is recommended to screen both techniques during method development to determine the optimal choice for your specific sample matrix and instrumentation.[3]

Q4: How can I mitigate matrix effects that are suppressing my this compound signal?

Matrix effects are a common challenge when analyzing complex samples like natural product extracts.[4][5][7][14] Here are some strategies to mitigate them:

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components.

  • Dilution: Diluting your sample can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly suppress the signal.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for signal suppression.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to correct for matrix effects.[6]

Troubleshooting Guides

Issue: Low Signal Intensity or No Signal for this compound

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low this compound Signal check_concentration 1. Verify Sample Concentration Is it adequate? start->check_concentration optimize_ionization 2. Optimize Ionization Source (ESI/APCI) check_concentration->optimize_ionization Yes increase_concentration Increase Concentration check_concentration->increase_concentration No check_matrix_effects 3. Investigate Matrix Effects optimize_ionization->check_matrix_effects Optimized develop_method Optimize Source Parameters (See Protocol) optimize_ionization->develop_method Not Optimized review_sample_prep 4. Review Sample Preparation check_matrix_effects->review_sample_prep No/Minor Effects cleanup_sample Implement Sample Cleanup (SPE, LLE) check_matrix_effects->cleanup_sample Significant Effects instrument_maintenance 5. Perform Instrument Maintenance review_sample_prep->instrument_maintenance Protocol OK improve_extraction Improve Extraction Efficiency review_sample_prep->improve_extraction Inefficient resolved Signal Improved instrument_maintenance->resolved Maintenance Performed unresolved Issue Persists Consult Instrument Specialist instrument_maintenance->unresolved No Improvement increase_concentration->check_concentration develop_method->optimize_ionization cleanup_sample->check_matrix_effects improve_extraction->review_sample_prep clean_instrument Clean Ion Source and Optics

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Step Action Rationale
1. Verify Sample Concentration Prepare and analyze a dilution series of a this compound standard.This will help determine if the sample concentration is within the linear range of the instrument and above the limit of detection (LOD).[2][3]
2. Optimize Ionization Source Systematically adjust key ESI/APCI parameters.Ionization efficiency is highly dependent on source conditions. See the experimental protocol below for detailed guidance.[15][16]
3. Investigate Matrix Effects Compare the signal of this compound in a neat standard solution versus a sample spiked with the same concentration.A significant decrease in signal in the spiked sample indicates ion suppression from the matrix.[4][5][6]
4. Review Sample Preparation Evaluate the extraction efficiency and stability of this compound in your current protocol.Inefficient extraction or degradation can lead to lower than expected concentrations of this compound reaching the mass spectrometer.[7][14]
5. Perform Instrument Maintenance Clean the ion source, capillary, and ion optics according to the manufacturer's recommendations.Contamination can build up over time and significantly reduce signal intensity.[2]

Quantitative Data Summary

The following tables provide illustrative data for troubleshooting scenarios.

Table 1: Effect of Ionization Source on this compound Signal Intensity (Illustrative)

Ionization SourceSignal Intensity (Arbitrary Units)Signal-to-Noise (S/N)
ESI (Positive Mode)8.5 x 10⁵150
APCI (Positive Mode)5.2 x 10⁵95
ESI (Negative Mode)1.1 x 10⁴12

Table 2: Impact of Mobile Phase Additive on this compound Signal in ESI+ (Illustrative)

Mobile Phase AdditiveSignal Intensity (Arbitrary Units)Predominant Ion
No Additive3.2 x 10⁵[M+Na]⁺
0.1% Formic Acid9.1 x 10⁵[M+H]⁺
5 mM Ammonium Acetate7.8 x 10⁵[M+H]⁺

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for this compound

This protocol outlines a systematic approach to optimizing ESI source parameters for enhanced this compound signal.

Experimental Workflow for ESI Optimization

ESI_Optimization_Workflow start Start: Prepare this compound Standard (1 µg/mL in 50:50 ACN:H₂O with 0.1% FA) infuse_sample Infuse Standard into MS (e.g., 10 µL/min) start->infuse_sample optimize_cap_voltage Optimize Capillary Voltage (e.g., 2.5-4.5 kV) infuse_sample->optimize_cap_voltage optimize_gas_temp Optimize Nebulizer Gas and Drying Gas Temperature optimize_cap_voltage->optimize_gas_temp Find Maximum [M+H]⁺ optimize_gas_flow Optimize Gas Flow Rates optimize_gas_temp->optimize_gas_flow Find Maximum [M+H]⁺ final_check Verify Signal Stability and Intensity optimize_gas_flow->final_check Find Maximum [M+H]⁺ end Optimal Parameters Determined final_check->end

Caption: A workflow for the systematic optimization of ESI source parameters.

  • Prepare a this compound Standard: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Capillary Voltage: While monitoring the signal for the protonated this compound molecule ([M+H]⁺), vary the capillary voltage (e.g., from 2.5 to 4.5 kV) to find the value that yields the maximum intensity.[15]

  • Optimize Gas Temperatures: Set the capillary voltage to its optimal value. Then, systematically vary the nebulizer and drying gas temperatures to maximize the signal intensity.[15][16]

  • Optimize Gas Flow Rates: With the optimal voltage and temperatures, adjust the nebulizer and drying gas flow rates to achieve the highest and most stable signal.

  • Final Verification: Once all parameters are optimized, infuse the standard again to ensure a stable and intense signal is achieved.

Typical Starting ESI Parameters for Alkaloids:

ParameterPositive Mode Setting
Capillary Voltage3.5 kV
Nebulizer Gas Pressure30-50 psi
Drying Gas Flow8-12 L/min
Drying Gas Temperature300-350 °C

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Rubrolone and Isatropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related natural products, Rubrolone and Isatropolone. Both compounds, derived from Streptomyces species, feature a distinctive tropolone (B20159) ring and have garnered interest for their diverse pharmacological effects. This document summarizes their known biological activities, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways.

Overview of Biological Activities

This compound and Isatropolone, while sharing a common tropolone scaffold, exhibit distinct and overlapping biological activities. Isatropolone is particularly noted for its potent anti-protozoal activity, whereas this compound is associated with a broader range of effects including cardioprotection and anti-inflammatory actions. A significant area of convergence is their ability to induce autophagy, a fundamental cellular process for recycling cellular components.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and Isatropolone. It is important to note that while specific potency values for Isatropolone are available, quantitative data for this compound's activities are not prominently reported in the current literature.

Biological ActivityThis compoundIsatropoloneReference Compound
Anti-protozoal Not ReportedIC₅₀: 0.5 µM (Leishmania donovani)Miltefosine (IC₅₀: 0.3 µM)[1]
Autophagy Induction Induces autophagy (qualitative)[2]Induces autophagy (qualitative)[1][3]Rapamycin (positive control)
Cardioprotective Effect Reported (qualitative)Reported in neonatal rat cardiomyocytes (qualitative)[1]Not Applicable
Anti-inflammatory Reported (qualitative)[2]Not ReportedNot Applicable
Anti-bacterial Reported (qualitative)[2]Not ReportedNot Applicable
Anti-oxidant Reported (qualitative)[2]Not ReportedNot Applicable

Mechanisms of Action

Autophagy Induction

Both this compound and Isatropolone have been identified as inducers of autophagy.[1][2][3] Autophagy is a catabolic process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation.

Isatropolone has been shown to induce autophagy in HepG2 cells by modulating the expression of key autophagy-related (ATG) proteins. Specifically, Isatropolone treatment leads to:

  • Increased expression of ATG4B and ATG7.[3]

  • An elevated ratio of LC3B-II to LC3B-I, indicating autophagosome formation.[3]

  • Decreased expression of p62, a protein that is degraded during autophagy.[3]

  • Differential regulation of ATG4A and ATG5 has also been observed.[3]

The precise molecular targets of This compound within the autophagy pathway have not been as extensively detailed in the available literature.

Autophagy Signaling Pathway cluster_0 Upstream Regulation cluster_1 Vesicle Nucleation cluster_2 Autophagosome Formation & Elongation cluster_3 Fusion and Degradation mTOR mTORC1 ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibition Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex Activation ATG_proteins ATG Proteins (ATG5, ATG7, etc.) Beclin1_complex->ATG_proteins LC3_I LC3-I ATG_proteins->LC3_I LC3_II LC3-II (lipidated) LC3_I->LC3_II Conjugation Autophagosome Autophagosome LC3_II->Autophagosome Incorporation p62 p62/SQSTM1 p62->Autophagosome Cargo recognition Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Isatropolone Isatropolone Isatropolone->ATG_proteins Upregulates ATG5, ATG7 Isatropolone->LC3_I Promotes conversion to LC3-II Isatropolone->p62 Downregulates

Caption: Simplified autophagy signaling pathway and known targets of Isatropolone.
Anti-protozoal Activity of Isatropolone

Isatropolone A exhibits potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[1] Its IC₅₀ value of 0.5 µM is comparable to that of the clinically used drug miltefosine, highlighting its potential as a lead compound for the development of new anti-leishmanial drugs.[1] The exact mechanism of its anti-protozoal action is yet to be fully elucidated.

Cardioprotective and Anti-inflammatory Effects of this compound

This compound has been reported to possess cardioprotective and anti-inflammatory properties.[2][4] The underlying mechanisms for these activities are not well defined in the literature. Cardioprotective effects often involve mechanisms such as reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses in cardiac tissue. Anti-inflammatory activity can be mediated through various pathways, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Autophagy Induction and Analysis by Western Blot

This protocol describes the assessment of autophagy induction in a cell line (e.g., HeLa or HepG2) following treatment with a test compound.

G A 1. Cell Seeding & Treatment Seed HeLa/HepG2 cells. Treat with this compound or Isatropolone at desired concentrations and time points. B 2. Cell Lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE Separate protein lysates on a polyacrylamide gel. C->D E 5. Western Blot Transfer Transfer separated proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe membrane with primary antibodies (anti-LC3, anti-p62, anti-GAPDH). E->F G 7. Detection Incubate with HRP-conjugated secondary antibodies and detect with ECL. F->G H 8. Analysis Quantify band intensities to determine LC3-II/LC3-I ratio and p62 levels. G->H

Caption: Experimental workflow for Western blot analysis of autophagy markers.

Methodology:

  • Cell Culture and Treatment: HeLa or HepG2 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 6-well plates and allowed to adhere. Subsequently, cells are treated with various concentrations of this compound or Isatropolone for specific time periods (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin) are included.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of LC3-II to LC3-I and the levels of p62 are calculated and normalized to the loading control.

In Vitro Anti-Leishmanial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of a compound against Leishmania donovani promastigotes.

Methodology:

  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated FBS.

  • Assay Preparation: The test compound (Isatropolone) is serially diluted in the culture medium in a 96-well plate.

  • Parasite Inoculation: Promastigotes in the logarithmic growth phase are added to each well at a density of 1 x 10⁶ parasites/mL.

  • Incubation: The plate is incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is assessed using the resazurin (B115843) reduction assay. Resazurin is added to each well, and the plate is incubated for another 4-6 hours. The fluorescence is measured using a microplate reader.

  • IC₅₀ Determination: The percentage of inhibition is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS.

  • Cell Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with different concentrations of the test compound (this compound) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculation: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value can then be determined.

Conclusion

This compound and Isatropolone are promising natural products with a range of interesting biological activities. Isatropolone stands out for its potent and quantified anti-leishmanial activity, making it a strong candidate for further development in this area. Its mechanism of autophagy induction is also relatively well-characterized. This compound exhibits a broader spectrum of activities, including cardioprotective and anti-inflammatory effects, which warrant further investigation to elucidate the underlying mechanisms and to quantify their potency. The shared ability to induce autophagy suggests a common mode of action that could be exploited for various therapeutic applications. Future research should focus on obtaining quantitative biological data for this compound and on identifying the specific molecular targets for both compounds to fully understand and harness their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Rubrolone Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rubrolones are a class of natural products possessing a unique tropolonoid carbon skeleton.[1] Interest in this scaffold has grown due to the potent biological activities exhibited by its derivatives, particularly in the realm of anticancer research. This guide provides a comparative analysis of recently synthesized rubrolone (B1680259) analogues, summarizing their cytotoxic effects and delving into the experimental methodologies used for their evaluation. The structure-activity relationships gleaned from these studies are crucial for the rational design of novel, more effective therapeutic agents.

Quantitative Comparison of this compound Analogue Cytotoxicity

Recent studies have focused on the synthesis and biological evaluation of various this compound analogues to explore their potential as antitumor agents. A primary method for assessing this potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.

A 2024 study published in the Journal of Natural Products detailed the synthesis of 21 rubrolide analogues and their subsequent evaluation for antitumor activities.[2] The results from the primary MTT assay for a selection of these compounds against the HCT116 human colon cancer cell line are summarized below.

Table 1: Cytotoxic Activity (IC50) of this compound Analogues against HCT116 Cells

CompoundR1 GroupR2 GroupR3 GroupR4 GroupIC50 (µM)[2]
1 HHHH2.5
4 OMeHHH>10
5 HBrHH1.8
6 HHBrH1.5
7 OMeBrHH0.2
8 OMeHBrH0.8
9 OMeHHOMe1.2
Cisplatin *----5.0

*Cisplatin was used as a positive control.

The data reveals that substitutions on the this compound scaffold significantly impact cytotoxic activity. Notably, the introduction of a methoxy (B1213986) group at the R1 position and a bromine atom at the R2 position (Compound 7) resulted in the most potent analogue, with an IC50 value of 0.2 µM, which is 25 times more potent than the positive control, Cisplatin.[2] This highlights the importance of these specific substitutions for enhancing antitumor efficacy.

Further investigation into the most promising candidate, Compound 7, revealed broad-spectrum cytotoxic activity against five other tumor cell lines, as detailed in Table 2.

Table 2: Broad-Spectrum Cytotoxicity of Compound 7

Cell LineCancer TypeIC50 (µM)[2]
HelaCervical Cancer0.3
A549Lung Cancer0.5
MCF-7Breast Cancer0.4
HepG2Liver Cancer0.6
SW480Colon Cancer0.3

Experimental Protocols

MTT Assay for Cytotoxicity

The following protocol is a generalized representation of the MTT assay used to determine the cytotoxic effects of the this compound analogues.

Objective: To assess the in vitro cytotoxicity of this compound analogues against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, Hela, A549, MCF-7, HepG2, SW480)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound analogues dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The this compound analogues are serially diluted to various concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are also included.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Analogues B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan with DMSO F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: The PERK-eIF2α-CHOP Signaling Pathway

Further mechanistic studies on the most potent analogue, Compound 7, revealed that it induces apoptosis in tumor cells by triggering endoplasmic reticulum (ER) stress.[2] The compound was found to upregulate the PERK-eIF2α-CHOP signaling pathway, a key cascade in the unfolded protein response (UPR) that can lead to apoptosis when ER stress is prolonged or severe.

G cluster_pathway PERK-eIF2α-CHOP Pathway Compound7 Compound 7 ER_Stress ER Stress Compound7->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Apoptosis induction via the PERK-eIF2α-CHOP pathway.

In addition to inducing ER stress, Compound 7 was also found to increase intracellular reactive oxygen species (ROS) levels and cause cell cycle arrest at the G2/M phase by upregulating Cyclin B1 protein expression.[2] In vivo studies using a liposomal delivery system for Compound 7 demonstrated potent antitumor efficacy against Hela xenograft tumors, further underscoring the therapeutic potential of this class of compounds.[2]

Conclusion

The structure-activity relationship studies of this compound analogues have revealed key structural modifications that significantly enhance their cytotoxic potential against a range of cancer cell lines. The introduction of methoxy and bromine substituents, as seen in Compound 7, has proven to be a particularly effective strategy. The elucidation of the underlying mechanism of action, involving the induction of ER stress and apoptosis via the PERK-eIF2α-CHOP pathway, provides a solid foundation for the future design of novel and more potent this compound-based anticancer agents. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to facilitate their translation into clinical settings.

References

A Comparative Analysis of Cardioprotective Agents in Cellular Models: Evaluating Rubrolone and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Research Community,

This guide is intended to provide a comparative overview of the cardioprotective effects of the natural product Rubrolone against other well-established agents in preclinical cardiac cell models. Our objective is to equip researchers, scientists, and drug development professionals with objective, data-driven insights to inform their work.

Important Note on Data Availability:

Following a comprehensive search of scientific literature, we must report that there is a significant lack of published, peer-reviewed experimental data specifically validating the cardioprotective effects of this compound in cell models. While some commercial suppliers note its potential, and related compounds like isarubrolones have been anecdotally linked to protecting neonatal rat cardiomyocytes from hydrogen peroxide (H₂O₂)-induced injury, the primary research articles containing quantitative data, detailed protocols, and mechanistic pathways for this compound itself are not available in the public domain.

Therefore, a direct, data-driven comparison between this compound and other agents is not currently possible. To provide a valuable resource, this guide will instead pivot to:

  • Summarize the current, limited understanding of this compound.

  • Provide a detailed comparative analysis of two well-characterized cardioprotective agents, Quercetin (B1663063) and N-acetylcysteine (NAC), using the H₂O₂-induced oxidative stress model in H9c2 cardiomyoblasts as a consistent experimental paradigm.

  • Present detailed experimental protocols and mechanistic pathways for these alternatives, which can serve as a benchmark for any future evaluation of this compound.

We believe this approach offers a robust framework for understanding cardioprotective validation in cell models and provides the necessary context for assessing novel compounds like this compound should data become available.

Section 1: this compound - A Profile of an Uncharacterized Compound

This compound is a tropolone (B20159) alkaloid natural product isolated from actinomycetes such as Dactylosporangium vinaceum or Streptomyces sp. Its biosynthesis has been studied, but its biological functions remain largely unexplored in the context of cardiovascular science. While its potential is noted, the absence of concrete data precludes any summary of its efficacy.

Section 2: Comparative Analysis of Established Cardioprotective Agents

To provide a functional comparison, we will evaluate two extensively studied compounds, the flavonoid Quercetin and the antioxidant precursor N-acetylcysteine (NAC) , in the context of protecting H9c2 rat cardiomyoblasts from oxidative stress induced by hydrogen peroxide (H₂O₂).

Quantitative Data Summary

The following tables summarize the protective effects of Quercetin and NAC against H₂O₂-induced injury in H9c2 cells, based on data from multiple studies.

Table 1: Effect on Cell Viability

Compound Challenge Condition Pre-treatment Concentration % Increase in Cell Viability (vs. H₂O₂ alone) Citation(s)
Quercetin 0.45 µM Doxorubicin (B1662922) for 24h 50-200 µM for 4h Significantly Improved (Specific % not stated) [1]

| N-acetylcysteine (NAC) | 0.75 mM H₂O₂ for 24h | 4 mM for 1h | ~25-30% |[2][3] |

Table 2: Effect on Apoptosis

Compound Challenge Condition Pre-treatment Concentration Method Outcome (vs. H₂O₂ alone) Citation(s)
Quercetin H₂O₂ Not Specified Caspase-3 Activity Significant Inhibition [4]
Quercetin 0.45 µM Doxorubicin Not Specified Flow Cytometry Apoptotic rate decreased from 61.4% to 9.5% [1]
N-acetylcysteine (NAC) 0.75 mM H₂O₂ for 24h 4 mM for 1h Flow Cytometry (Annexin V/PI) ~50% reduction in apoptotic cells [2][3]

| N-acetylcysteine (NAC) | 0.75 mM H₂O₂ | 4 mM for 1h | Caspase-3, -8, -9 Activity | Significant Inhibition |[2][3][5] |

Section 3: Mechanistic Pathways and Visualizations

The cardioprotective effects of Quercetin and NAC are mediated by distinct but overlapping signaling pathways.

Quercetin's Mechanism of Action

Quercetin exerts its protective effects by scavenging reactive oxygen species (ROS) and modulating key pro-survival signaling pathways.[6][7] It has been shown to activate the PI3K/Akt and ERK1/2 pathways, which promote cell survival and inhibit apoptosis.[6][7]

G H2O2 H₂O₂ Stress ROS ↑ Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Cardiomyocyte Apoptosis Caspases->Apoptosis Quercetin Quercetin Quercetin->ROS Inhibits PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Activates ERK12 ERK1/2 Pathway Quercetin->ERK12 Activates PI3K_Akt->Apoptosis Inhibits Survival ↑ Cell Survival PI3K_Akt->Survival ERK12->Apoptosis Inhibits ERK12->Survival

Quercetin's cardioprotective signaling pathway.
N-acetylcysteine's (NAC) Mechanism of Action

NAC primarily functions as a precursor to L-cysteine, which is a limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By boosting GSH levels, NAC enhances the cell's capacity to neutralize ROS and protects critical proteins from oxidative damage, thereby inhibiting apoptosis.[5]

G H2O2 H₂O₂ Stress ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS OxidativeDamage Oxidative Damage to Proteins & DNA ROS->OxidativeDamage Apoptosis Cardiomyocyte Apoptosis OxidativeDamage->Apoptosis NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine GSH ↑ Glutathione (GSH) Synthesis Cysteine->GSH Neutralize ROS Neutralization GSH->Neutralize Neutralize->ROS

NAC's mechanism via enhanced glutathione synthesis.

Section 4: Experimental Protocols

The following are generalized protocols for inducing and evaluating cardioprotection in H9c2 cells, synthesized from the cited literature.

General Experimental Workflow

G start Seed H9c2 Cells in Culture Plates pretreat Pre-treat with Cardioprotective Agent (e.g., NAC, Quercetin) start->pretreat induce Induce Oxidative Stress (e.g., H₂O₂ or Doxorubicin) pretreat->induce incubate Incubate for Specified Duration (e.g., 3-24 hours) induce->incubate assays Perform Endpoint Assays incubate->assays viability Cell Viability (MTT) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis ros ROS Levels (DCFH-DA) assays->ros western Protein Expression (Western Blot) assays->western

References

A Comparative Analysis of Rubrolone Production in Different Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rubrolone production in different microbial species, focusing on Streptomyces echinoruber, an endophytic Streptomyces sp. KIB-H033, and Dactylosporangium vinaceum. The objective is to offer a comprehensive overview of production capabilities, supported by experimental data, to aid in the selection of suitable strains and optimization of production processes for this bioactive red pigment.

Quantitative Production of this compound

The production of this compound and its derivatives varies among different microbial species and is influenced by the specific strain and cultivation conditions. While a direct comparative study under identical conditions is not available in the current literature, the following table summarizes the reported production information for three known this compound-producing strains.

FeatureStreptomyces echinoruberEndophytic Streptomyces sp. KIB-H033Dactylosporangium vinaceum
This compound Derivative(s) Produced This compoundThis compound BPre-rubrolone, this compound A, this compound B, and other conjugates
Reported Production Yield Not explicitly quantified in available literature, but described as producing a "purple-red pigment complex" in deep culture fermentation.[1]Not explicitly quantified in available literature, but precursor feeding experiments suggest active biosynthesis.[2][3]The biosynthetic gene cluster is reported to be highly expressed, leading to the production of various this compound conjugates.[4][5] Quantitative yield is not specified.
Producing Strain Streptomyces echinoruber sp. nov. (NRRL 8144)[1][6]Endophytic Streptomyces sp. KIB-H033[2][3]Dactylosporangium vinaceum (NRRL B-16297)[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols for the cultivation of the microbial strains and the extraction and quantification of this compound, based on available literature.

I. Cultivation of this compound-Producing Strains

A. Streptomyces echinoruber sp. nov.

  • Inoculum Preparation: Spores from a slant culture are used to inoculate a seed medium. The composition of the seed medium is not specified in detail in the available literature.

  • Fermentation: Deep culture fermentation is employed for the production of the this compound pigment complex.[1] Specific details on the fermentation medium composition, temperature, pH, and aeration are not extensively described in the available search results.

  • Incubation: The fermentation is carried out for a period sufficient to allow for pigment production.

B. Endophytic Streptomyces sp. KIB-H033

  • Cultivation: Specific details on the cultivation medium and conditions for this compound B production are not provided in the available search results. However, precursor feeding experiments with [¹³C]-acetate have been performed, indicating that the strain is cultivated in a liquid medium that supports secondary metabolite production.[2][3]

C. Dactylosporangium vinaceum

  • Cultivation: This strain is known to readily produce a deep wine-red diffusible pigment.[4] While specific media compositions are not detailed in the provided search results, it is cultivated in a liquid medium that supports the high expression of the this compound biosynthetic gene cluster.[4][5]

II. Extraction and Quantification of this compound

A. Extraction

  • General Procedure: The fermentation broth is typically subjected to solvent extraction to isolate the this compound pigments.[1]

  • Solvent System: The specific solvent system used for extraction may vary depending on the polarity of the this compound derivatives. For instance, a general method for extracting secondary metabolites from Streptomyces involves using ethyl acetate.

  • Purification: The crude extract containing the pigment complex is then concentrated.[1] Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

B. Quantification

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of secondary metabolites like this compound.[7][8][9][10]

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid or acetic acid, is typically employed.

    • Detection: A UV-Vis or photodiode array (PDA) detector can be used to monitor the absorbance of this compound, which has a characteristic red color.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more sensitive and specific method for both the identification and quantification of this compound and its derivatives.[11][12][13][14]

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

    • Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used for detection and quantification.

Visualizing the Path to this compound

To better understand the processes involved in this compound research and its biosynthesis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cultivation Strain Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum_Preparation Inoculum Preparation Fermentation Fermentation Inoculum_Preparation->Fermentation Solvent_Extraction Solvent Extraction Fermentation->Solvent_Extraction Broth Purification Chromatographic Purification Solvent_Extraction->Purification Quantification HPLC / LC-MS Quantification Purification->Quantification Purified Extract Structure_Elucidation NMR / MS Structure Elucidation Quantification->Structure_Elucidation Rubrolone_Biosynthesis Acetate_Propionate Acetate & Propionate (Primary Metabolites) Polyketide_Synthase Type II Polyketide Synthase (PKS) Acetate_Propionate->Polyketide_Synthase Polyketide_Intermediate Polyketide Intermediate Polyketide_Synthase->Polyketide_Intermediate Oxidative_Rearrangement Oxidative Rearrangements Polyketide_Intermediate->Oxidative_Rearrangement Pre_this compound Pre-Rubrolone Oxidative_Rearrangement->Pre_this compound Spontaneous_Reaction Spontaneous Reaction with Amines Pre_this compound->Spontaneous_Reaction Rubrolones Rubrolones (e.g., this compound A, B) Spontaneous_Reaction->Rubrolones

References

Assessing the Specificity of Rubrolone's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrolone, a tropolone (B20159) alkaloid natural product isolated from Streptomyces species, has garnered interest for its potential biological activities, notably its cardioprotective effects.[1] This guide provides a comparative assessment of this compound's bioactivity, placing it in the context of its structurally related analogs. Due to a lack of specific quantitative bioactivity data for this compound in publicly available literature, this comparison primarily relies on the reported activities of its close relatives, the Rubrolide and Isatropolone families. This guide aims to equip researchers with the available data and detailed experimental protocols to facilitate further investigation into this compound's specific bioactivity and therapeutic potential.

Comparative Bioactivity of this compound Analogs

While quantitative data for this compound remains elusive, studies on its analogs provide valuable insights into the potential bioactivities of this class of compounds. The primary activities reported are anti-tumor effects and the induction of autophagy.

Anti-Tumor Activity

A study on synthetic Rubrolide analogues, which share a core structure with this compound, has demonstrated significant anti-tumor activity. Specifically, compound 7 , a Rubrolide analog, exhibited broad-spectrum cytotoxic activity against a panel of six human cancer cell lines.

Table 1: Cytotoxic Activity of Rubrolide Analog 7

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.2 - 2.5
HeLaCervical Carcinoma0.2 - 2.5
A549Lung Carcinoma0.2 - 2.5
MCF-7Breast Adenocarcinoma0.2 - 2.5
PC-3Prostate Adenocarcinoma0.2 - 2.5
K562Chronic Myelogenous Leukemia0.2 - 2.5

Note: The source provides a range for the IC50 values across the six cell lines.

The mechanism of action for Rubrolide analog 7 was found to involve the induction of endoplasmic reticulum (ER) stress, leading to apoptosis. This is a promising avenue for cancer therapy, and further investigation is warranted to determine if this compound exhibits similar activity.

Autophagy Induction

Isatropolones, another class of compounds structurally similar to this compound, have been shown to induce autophagy, a cellular process of self-degradation that plays a critical role in cellular homeostasis and disease. Specifically, Isatropolone C and its spontaneously formed dimer, Di-isatropolone C , have been observed to induce autophagy in HepG2 human liver cancer cells.

Interestingly, the study suggests that Di-isatropolone C may activate autophagy through a pathway distinct from that of Isatropolone C, as evidenced by differential effects on the expression of autophagy-related proteins (ATGs). While Isatropolone C upregulates ATG5, Di-isatropolone C does not significantly affect it. Conversely, Di-isatropolone C elevates ATG4A expression, which is downregulated by Isatropolone C. Both compounds, however, lead to an increase in the LC3B-II/I ratio, a key indicator of autophagosome formation.

Signaling Pathways and Experimental Workflows

To facilitate further research, this section provides diagrams of key signaling pathways and experimental workflows relevant to assessing the bioactivity of this compound and its analogs.

Autophagy Induction Pathway

Autophagy Induction Pathway cluster_stress Cellular Stress cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Nutrient Deprivation Nutrient Deprivation ULK1_complex ULK1 Complex Nutrient Deprivation->ULK1_complex ER Stress ER Stress ER Stress->ULK1_complex Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex activates ATG5_12_16 ATG5-ATG12-ATG16L1 Complex Beclin1_complex->ATG5_12_16 recruits LC3_II LC3-II (Lipidated) ATG5_12_16->LC3_II facilitates LC3_I LC3-I LC3_I->LC3_II conjugated to PE Autophagosome Autophagosome LC3_II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Cardioprotection Assay Workflow cluster_setup Cell Culture & Treatment cluster_assays Bioactivity Assessment cluster_analysis Data Analysis seed_cells Seed H9c2 Cardiomyocytes pretreat Pre-treat with this compound (or vehicle control) seed_cells->pretreat induce_injury Induce Injury (e.g., H2O2 or Isoproterenol) pretreat->induce_injury viability Cell Viability Assay (MTT / CCK-8) induce_injury->viability apoptosis Apoptosis Assay (Caspase-3 Activity) induce_injury->apoptosis markers Cardiac Marker Release (cTnT, LDH) induce_injury->markers quantify Quantify Results viability->quantify apoptosis->quantify markers->quantify compare Compare Treated vs. Control quantify->compare

References

A Comparative Guide to the Cross-Validation of Rubrolone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Rubrolone, a tropolone (B20159) alkaloid with known biological activities, including the induction of autophagy. The cross-validation of quantification methods is crucial for ensuring data accuracy, reliability, and reproducibility in research and drug development. This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance, and visualizes key workflows and biological pathways to support methodological decisions.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two common and powerful techniques for the analysis of alkaloids.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range Typically in the µg/mL rangeWide dynamic range, often from pg/mL to µg/mL
Correlation Coefficient (r²) >0.999≥0.998
Limit of Detection (LOD) ng on columnpg on column
Limit of Quantification (LOQ) ng on columnpg on column
Precision (RSD%) < 2% (Intra- and Inter-day)[1]< 15% (Intra- and Inter-day)
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions, minimizing matrix effects.[2]
Sample Throughput Higher, with simpler sample preparation.Lower, due to more complex sample preparation and instrumentation.
Cost Lower instrumentation and operational cost.Higher instrumentation and operational cost.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols provide a starting point for the quantification of this compound.

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction procedure suitable for a wide range of analytes, including alkaloids in various matrices.[3]

Materials:

  • Sample (e.g., bacterial culture, plant tissue, biological fluid)

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Centrifuge

Protocol:

  • Homogenize 1 g of the sample with 10 mL of ACN with 1% acetic acid in a 50 mL centrifuge tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • The resulting supernatant is ready for HPLC-UV or LC-MS/MS analysis.

HPLC-UV Quantification Method

This method provides a robust and widely accessible approach for the quantification of this compound, which is known to absorb light in the visible range (500-550 nm).[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound (within 500-550 nm).

  • Quantification: Based on a calibration curve generated from authentic this compound standards.

LC-MS/MS Quantification Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

  • Quantification: Based on a calibration curve generated from authentic this compound standards, with the use of an appropriate internal standard.

Mandatory Visualizations

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different analytical platforms within a single study.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison Sample This compound-Containing Sample Extraction QuEChERS Extraction Sample->Extraction HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_HPLC Quantitative Data (HPLC-UV) HPLC_UV->Data_HPLC Data_LCMSMS Quantitative Data (LC-MS/MS) LC_MSMS->Data_LCMSMS Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Data_HPLC->Comparison Data_LCMSMS->Comparison Conclusion Assessment of Comparability Comparison->Conclusion

Cross-validation workflow for this compound analysis.
This compound and the Autophagy Signaling Pathway

This compound has been identified as an inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Understanding this pathway is crucial for elucidating the mechanism of action of this compound.

cluster_stress Cellular Stress cluster_regulation Regulation of Autophagy Initiation cluster_execution Autophagosome Formation & Maturation This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition Beclin1_Complex Beclin-1-Vps34 Complex ULK1_Complex->Beclin1_Complex Activation Phagophore Phagophore Formation Beclin1_Complex->Phagophore Activation LC3_Conversion LC3-I to LC3-II Conversion Phagophore->LC3_Conversion Autophagosome Autophagosome LC3_Conversion->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome

References

A Comparative Analysis of Rubrolone and Other Natural Pigments: An In-depth Stability Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study on the stability of Rubrolone, a unique tropolonoid natural product, against other common natural pigments. Understanding the stability of these pigments under various environmental conditions is paramount for their application in research, pharmaceuticals, and various industrial processes. This document presents a synthesis of available experimental data, detailed experimental protocols for stability assessment, and visual representations of key concepts to aid in the objective evaluation of these natural colorants.

Introduction to this compound and Other Natural Pigments

This compound is a red pigment belonging to the tropolonoid class of natural products, characterized by a unique carbon skeleton.[1][2] It is produced by fermentation of Streptomyces echinoruber.[2][3] While its potential as a food coloring agent has been suggested due to its low toxicity, detailed quantitative data on its stability remains limited in publicly available literature.[3] For the purpose of this guide, its stability will be discussed in the context of other well-characterized microbial pigments and the general properties of tropolone (B20159) alkaloids.

This guide will compare this compound with other prominent classes of natural pigments:

  • Anthocyanins: A widespread group of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Their stability is notably influenced by pH.[4]

  • Carotenoids: A large class of lipid-soluble yellow, orange, and red pigments found in plants, algae, and photosynthetic bacteria. They are known for their antioxidant properties but can be susceptible to oxidation.[4]

  • Betalains: Water-soluble pigments found in certain plants, such as beetroot, that produce red-violet (betacyanins) and yellow (betaxanthins) colors. Their stability is affected by heat and light.[4]

  • Chlorophylls: The green pigments essential for photosynthesis in plants and algae. They are notoriously unstable and sensitive to heat, light, and pH changes.[4]

  • Prodigiosin: A red tripyrrole pigment produced by various bacteria, including Serratia marcescens. It exhibits a pH-dependent color and is sensitive to light.[1][5]

  • Violacein (B1683560): A violet pigment produced by Chromobacterium violaceum, known for its stability over a range of pH and temperatures, though it can be degraded by light.[6]

Comparative Stability of Natural Pigments

The stability of natural pigments is a critical factor for their practical application. The following table summarizes available data on the stability of this compound and other selected natural pigments under various conditions. It is important to note that direct comparative studies involving this compound are scarce; therefore, some data for this compound is inferred from the general behavior of microbial and tropolone-based pigments and should be interpreted with caution.

Pigment ClassPigment ExampleSource Organism/PlantColorpH StabilityThermal StabilityPhotostability
Tropolonoid This compound Streptomyces echinoruberRedStable in neutral to slightly alkaline conditions (inferred).Stable for weeks at ambient temperature; long-term storage at -20°C.[1]Data not available; likely sensitive to light as with many natural pigments.
Anthocyanins Cyanidin-3-glucosideRed CabbageRed/Purple/BlueHighly pH-dependent; red in acidic (4]Degrades with increasing temperature; acylated anthocyanins are more stable.[4]Susceptible to degradation upon exposure to light.[6]
Carotenoids β-CaroteneCarrots, AlgaeOrangeGenerally stable across a wide pH range.Relatively heat-stable, but can undergo isomerization and oxidation at high temperatures.[6]Prone to photodegradation, especially in the presence of oxygen.[7]
Betalains BetaninBeetrootRed-VioletMore stable in the acidic to neutral pH range (pH 4-6).[4]Sensitive to heat, leading to degradation.[4]Degrades upon exposure to light and oxygen.[7]
Chlorophylls Chlorophyll aSpinach, AlgaeGreenUnstable in acidic conditions (pheophytinization); more stable in slightly alkaline conditions.Highly sensitive to heat, leading to color loss.[4]Very susceptible to photodegradation.[6]
Tripyrrole ProdigiosinSerratia marcescensRedpH-dependent color: red in acidic (pH < 7), orange-yellow in alkaline (pH > 8).[1][5]Relatively stable at moderate temperatures (e.g., >80% stable at 25°C for 25 days).[8]Sensitive to light; degradation occurs upon illumination.[1][5]
Indole Derivative ViolaceinChromobacterium violaceumVioletStable over a pH range of 5-9.[6]Stable at temperatures up to 100°C.[6]Slowly degrades upon exposure to light.[6]

Experimental Protocols for Pigment Stability Assessment

Accurate and reproducible assessment of pigment stability is crucial. Below are detailed methodologies for key experiments.

Thermal Stability Assessment

Objective: To determine the degradation kinetics of a pigment at various temperatures.

Methodology:

  • Sample Preparation: Prepare a solution of the pigment extract or purified compound in a suitable buffer (e.g., citrate-phosphate buffer for a specific pH) to a known concentration with an absorbance value within the linear range of the spectrophotometer (typically 0.2-0.8).

  • Incubation: Aliquot the pigment solution into sealed, light-protected vials. Place the vials in constant-temperature baths or incubators set at different temperatures (e.g., 50, 60, 70, 80, 90°C).

  • Data Collection: At regular time intervals, remove a vial from each temperature, cool it rapidly to room temperature in an ice bath, and measure the absorbance at the pigment's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time for each temperature. The degradation rate constant (k) can be determined from the slope of the line for a first-order reaction. The half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.[9][10]

pH Stability Assessment

Objective: To evaluate the effect of pH on the color and stability of a pigment.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 11) using appropriate buffer systems (e.g., citrate-phosphate, phosphate, glycine-HCl).

  • Sample Preparation: Add a concentrated stock solution of the pigment to each buffer to achieve the same final pigment concentration.

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C).

  • Data Collection: Immediately after preparation and at regular intervals (e.g., every hour for the first few hours, then daily), measure the absorbance spectrum (e.g., 300-700 nm) of each solution using a UV-Vis spectrophotometer. Also, record the color parameters (L, a, b*) using a colorimeter.

  • Data Analysis: Plot the absorbance at λmax and the color parameters against time for each pH to determine the stability. Changes in the absorption spectrum will indicate color shifts.

Photostability Assessment

Objective: To assess the degradation of a pigment upon exposure to light.

Methodology (following ICH Q1B guidelines): [11]

  • Sample Preparation: Prepare solutions of the pigment or apply it to a solid substrate. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Data Collection: At appropriate time intervals, withdraw samples and measure the change in pigment concentration using a suitable analytical method (e.g., HPLC or spectrophotometry).

  • Data Analysis: Compare the degradation of the light-exposed samples to the dark control to determine the extent of photodegradation.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the comparative study of pigment stability.

PigmentStabilityWorkflow cluster_prep Sample Preparation cluster_thermal Thermal Stability cluster_pH pH Stability cluster_photo Photostability Prep Prepare Pigment Solution (Known Concentration) Incubate_T Incubate at Different Temperatures Prep->Incubate_T Incubate_pH Incubate in Buffers of Different pH Prep->Incubate_pH Expose_Light Expose to Controlled Light Source (ICH Q1B) Prep->Expose_Light Measure_T Measure Absorbance (λmax) at Time Intervals Incubate_T->Measure_T Analyze_T Calculate Degradation Rate (k) and Half-life (t1/2) Measure_T->Analyze_T Measure_pH Measure Absorbance Spectrum and Color (Lab*) Incubate_pH->Measure_pH Analyze_pH Analyze Color Shift and Degradation Measure_pH->Analyze_pH Measure_Photo Measure Concentration (HPLC/Spectrophotometry) Expose_Light->Measure_Photo Analyze_Photo Compare to Dark Control Measure_Photo->Analyze_Photo

Caption: Workflow for Pigment Stability Testing.

PigmentDegradationFactors cluster_factors Degradation Factors Pigment Natural Pigment Stability Temperature Temperature Pigment->Temperature pH pH Pigment->pH Light Light Exposure Pigment->Light Oxygen Oxygen Pigment->Oxygen Enzymes Enzymes Pigment->Enzymes MetalIons Metal Ions Pigment->MetalIons

Caption: Factors Affecting Natural Pigment Stability.

PigmentClassification cluster_plant Plant-Derived cluster_microbial Microbial-Derived NaturalPigments Natural Pigments Anthocyanins Anthocyanins NaturalPigments->Anthocyanins Carotenoids Carotenoids NaturalPigments->Carotenoids Betalains Betalains NaturalPigments->Betalains Chlorophylls Chlorophylls NaturalPigments->Chlorophylls This compound This compound (Tropolonoid) NaturalPigments->this compound Prodigiosin Prodigiosin (Tripyrrole) NaturalPigments->Prodigiosin Violacein Violacein (Indole Derivative) NaturalPigments->Violacein

Caption: Classification of Natural Pigments.

References

Evaluating the Interactions of Rubrolone and Its Precursors with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Rubrolone (B1680259) and the documented interactions of its reactive precursor, pre-rubrolone, with other compounds. Due to a lack of publicly available data on the synergistic effects of this compound, this document focuses on summarizing the existing experimental findings concerning its interactions and intrinsic biological profile.

This compound is a tropolone (B20159) alkaloid natural product derived from Streptomyces and Dactylosporangium vinaceum.[1][2] While research into its synergistic potential is limited, studies on its precursor offer insights into its reactivity and potential for drug-drug interactions.

Biological Activity Profile of this compound

This compound and its analogues have been reported to possess a range of biological activities. These findings suggest potential therapeutic areas for future investigation, including in combination with other agents.

Biological ActivityDescriptionSource
Cardioprotective Effects Stated to have cardioprotective properties, though detailed mechanistic studies are not widely available in the reviewed literature.[2]
Antimicrobial Activity Analogues of this compound have shown anti-bacterial and anti-protozoan activities.[3]
Anti-inflammatory Activity This compound analogues have demonstrated anti-inflammatory properties.[3]
Anti-oxidation Activity Reports indicate that this compound analogues possess anti-oxidation capabilities.[3]
Autophagy Induction Related compounds, isatropolones and isarubrolones, have been shown to induce autophagy in human HepG2 cells.[3][4]
Interaction of Pre-Rubrolone with Other Compounds

Research on Dactylosporangium vinaceum has revealed that the bacterium produces a reactive precursor to this compound, termed pre-rubrolone. This precursor has been observed to interact with and inactivate several classes of amine-containing molecules. This interaction is described as a "minesweeper" role, suggesting a potential for neutralizing other bioactive compounds in its environment.[1][3]

Interacting Compound ClassDescription of InteractionPotential ImplicationSource
Amine-containing Antibiotics Pre-rubrolone reacts with and inactivates various natural antibiotics that possess amine groups.This could represent an antagonistic interaction, where pre-rubrolone reduces the efficacy of co-administered antibiotics.[1][3]
Antimicrobial Peptides The reactive precursor of this compound binds to and inactivates antimicrobial peptides.Similar to its effect on antibiotics, this suggests a potential for reducing the effectiveness of peptide-based therapeutics.[1][3]
Siderophores Pre-rubrolone has been shown to react with siderophores, which are involved in iron acquisition in microbes.This interaction could have implications for microbial competition and pathogenesis.[1][3]

Experimental Methodologies

The following section outlines the general experimental approaches used to identify and characterize the interactions of pre-rubrolone.

Protocol for Characterizing Pre-Rubrolone Interactions

The identification of pre-rubrolone's interaction with other compounds was primarily achieved through the analysis of the culture supernatant of Dactylosporangium vinaceum.

  • Culturing: D. vinaceum is cultured in a suitable medium (e.g., GYM media) for a period sufficient to allow for the production of secondary metabolites, including pre-rubrolone.[3]

  • Supernatant Analysis: The culture supernatant is collected and analyzed using Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (UHPLC-DAD-MS).[3]

  • Identification of Conjugates: The mass spectrometry data is analyzed to identify various this compound conjugates, which are the products of the reaction between the reactive pre-rubrolone and other molecules present in the environment or introduced to the culture.[1]

  • "Minesweeper" Assay: To assess the inactivation of other compounds, pre-rubrolone (in the form of culture supernatant) is incubated with target molecules (e.g., amine-containing antibiotics). The reduction in the biological activity of the target molecules or the formation of new conjugates is then quantified, typically using mass spectrometry.[1][3]

Visualizations

The following diagrams illustrate the conceptual framework of pre-rubrolone's interactions and the experimental workflow for their discovery.

PreRubrolone_Interaction cluster_D_vinaceum Dactylosporangium vinaceum cluster_Environment Surrounding Environment Pre-Rubrolone Pre-Rubrolone Inactivated_Complex Inactivated Conjugates Pre-Rubrolone->Inactivated_Complex Reacts with & Inactivates Amine-containing Antibiotics Amine-containing Antibiotics Amine-containing Antibiotics->Inactivated_Complex Antimicrobial Peptides Antimicrobial Peptides Antimicrobial Peptides->Inactivated_Complex Siderophores Siderophores Siderophores->Inactivated_Complex

Caption: "Minesweeper" role of pre-rubrolone, inactivating various bioactive molecules.

Experimental_Workflow Start Start: Investigate Secondary Metabolites Culture Culture D. vinaceum Start->Culture Harvest Harvest Culture Supernatant Culture->Harvest Analysis UHPLC-DAD-MS Analysis Harvest->Analysis Identify Identify this compound & Pre-Rubrolone Conjugates Analysis->Identify Incubate Incubate Supernatant with Target Compounds Identify->Incubate Quantify Quantify Inactivation / Conjugate Formation Incubate->Quantify End Conclusion: Pre-Rubrolone acts as a 'Minesweeper' Quantify->End

References

In Vivo Therapeutic Potential of Rubrolone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available in vivo data to validate the therapeutic potential of Rubrolone against any specific disease. While research has delved into its biosynthesis, chemical properties, and potential biological activities, comprehensive preclinical or clinical studies demonstrating its efficacy and mechanism of action in a living organism are not available in the public domain. This guide, therefore, serves to summarize the existing knowledge on this compound and highlight the critical need for future in vivo validation.

Understanding this compound: From Biosynthesis to Biological Hypothesis

This compound is a natural pigment produced by various species of Actinobacteria, such as Dactylosporangium vinaceum and Streptomyces echinoruber.[1][2] Its unique chemical structure, featuring a tropolone (B20159) ring, has garnered interest in its biological potential.[3][4] The biosynthesis of this compound involves a complex pathway, and the precursor, pre-rubrolone, is noted for its ability to react with and potentially neutralize various amine-containing molecules, including antibiotics and antimicrobial peptides.[1] This has led to the hypothesis that this compound may act as a "minesweeper" of xenobiotic molecules in its natural environment.[1]

Initial studies have indicated that this compound exhibits low toxicity.[2] However, its biological activity beyond this general observation remains largely uncharacterized in a therapeutic context. While some related tropolone compounds have shown notable biological activities, specific in vivo therapeutic validation for this compound is lacking.[3]

The Path Forward: A Proposed Workflow for In Vivo Validation

To rigorously assess the therapeutic potential of this compound, a structured in vivo validation workflow is essential. The following diagram outlines a potential experimental pathway, from initial target identification to preclinical evaluation.

G cluster_0 Phase 1: Target Identification & In Vitro Screening cluster_1 Phase 2: Preclinical In Vivo Validation cluster_2 Phase 3: Data Analysis & Go/No-Go Decision A Hypothesis Generation (e.g., Anti-inflammatory, Anticancer) B In Vitro Disease Model Screening (Cell Lines, Organoids) A->B C Mechanism of Action Studies (Signaling Pathway Analysis) B->C D Animal Model Selection (e.g., Mouse, Rat) C->D Promising In Vitro Results E Pharmacokinetic & Toxicity Studies (ADME/Tox) D->E F Efficacy Studies (Dose-Response, Comparison to Standard-of-Care) E->F G Statistical Analysis of Efficacy & Safety Data F->G H Decision for Further Development G->H

Caption: Proposed workflow for the in vivo validation of this compound's therapeutic potential.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been definitively associated with this compound's therapeutic action in vivo, based on the activities of other tropolone-containing compounds, one could hypothesize its potential interaction with inflammatory or cell proliferation pathways. The diagram below illustrates a hypothetical scenario where this compound might modulate a generic inflammatory signaling cascade.

G cluster_0 Hypothetical Inflammatory Signaling Pathway cluster_1 Potential Intervention by this compound A Inflammatory Stimulus B Receptor Activation A->B C Kinase Cascade (e.g., MAPK, NF-κB) B->C D Pro-inflammatory Gene Expression C->D E Inflammatory Response D->E R This compound R->C Inhibition?

Caption: Hypothetical modulation of an inflammatory pathway by this compound.

Comparison with Alternatives: A Data-Deficient Landscape

Without any in vivo efficacy data for this compound, a direct comparison with established therapeutic alternatives is not feasible. To illustrate the type of data required for such a comparison, the following table presents a hypothetical scenario comparing this compound to a standard-of-care drug for an inflammatory condition.

ParameterThis compound (Hypothetical Data)Standard-of-Care (Drug X)
Efficacy
Reduction in Edema (%)5065
Pro-inflammatory Cytokine Reduction (%)4560
Safety
LD50 (mg/kg)>20001500
Adverse EventsMild gastrointestinal distressModerate to severe immunosuppression
Pharmacokinetics
Bioavailability (%)3080
Half-life (hours)612

Note: The data presented in this table is purely hypothetical and intended to serve as an example of the quantitative comparisons that would be necessary following comprehensive in vivo studies.

Detailed Experimental Protocols: A Look Ahead

Meaningful experimental protocols for in vivo validation can only be developed once a specific therapeutic target for this compound has been identified. However, a general framework for key experiments would include:

1. Maximum Tolerated Dose (MTD) Study:

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Methodology: Administration of escalating doses of this compound to animal models (e.g., mice) via relevant routes (e.g., oral, intravenous). Monitoring for clinical signs of toxicity, body weight changes, and mortality. Histopathological analysis of major organs at the end of the study.

2. Pharmacokinetic (PK) Study:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Methodology: Administration of a single dose of this compound to animal models. Collection of blood samples at multiple time points to measure plasma concentrations of this compound and its potential metabolites using techniques like LC-MS/MS.

3. Efficacy Study in a Disease Model:

  • Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., a chemically-induced inflammation model or a tumor xenograft model).

  • Methodology: Induction of the disease state in animal models. Treatment with this compound at various doses, a vehicle control, and a positive control (standard-of-care drug). Monitoring of disease-specific endpoints (e.g., tumor volume, inflammatory markers) over time.

Conclusion

The exploration of this compound's therapeutic potential is still in its infancy. While its unique chemical properties and low toxicity are promising, a significant gap exists in our understanding of its in vivo effects. The scientific community awaits robust preclinical studies to validate any potential therapeutic applications and to elucidate the underlying mechanisms of action. Without such data, any claims regarding its therapeutic utility remain speculative. Future research efforts should be directed towards the systematic in vivo evaluation outlined in this guide to unlock the true potential of this intriguing natural product.

References

comparing the fluorescence properties of Rubrolone with commercial probes

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Comparing Novel Probes: The Case of Rubrolone

For researchers, scientists, and professionals in drug development, the discovery of new fluorescent probes offers exciting possibilities for advanced cellular imaging and assays. This compound, a natural product with a unique tropolone (B20159) structure, has been identified as a compound whose fluorescence properties change upon binding to amines, suggesting its potential as a biosensor. However, a detailed quantitative comparison with established commercial fluorescent probes is currently challenging due to the limited availability of its specific photophysical data in published literature.

This guide provides a framework for researchers interested in characterizing this compound or other novel fluorescent compounds. It outlines the known qualitative properties of this compound, offers a comparative overview of common commercial probe classes, details the standard experimental protocols necessary for a full characterization, and presents a workflow for such a comparative study.

Understanding this compound and its Tropolone Core

The fluorescent behavior of this compound is rooted in its tropolone core. Tropolone itself is a weakly fluorescent molecule.[4] However, its fluorescence can be significantly influenced by its chemical environment, including pH and the presence of metal ions.[5] Moreover, chemical modifications to the tropolone structure, such as the creation of lactam-fused tropolones, can lead to a wide range of emission profiles from blue to red, demonstrating the tunability of this scaffold.[4][6] One such derivative, while still less fluorescent than commercial dyes like 3-hydroxyflavone, exhibited a quantum yield of 0.035 in toluene.[4] This inherent environmental sensitivity and potential for chemical modification make tropolone-based compounds like this compound intriguing candidates for novel fluorescent probes.

A Comparative Overview of Commercial Fluorescent Probes

To properly evaluate a new probe like this compound, it is essential to compare its performance against well-established commercial probes. These probes are generally categorized into several classes based on their core chemical structure, each with distinct characteristics.

Probe ClassTypical Excitation Range (nm)Typical Emission Range (nm)Typical Quantum YieldKey Features
Coumarins 350 - 450430 - 5500.50 - 0.90Environmentally sensitive, large Stokes shifts.
Fluoresceins 450 - 500510 - 5400.80 - 0.95High quantum yields, pH-sensitive, moderate photostability.
Rhodamines 540 - 580560 - 6200.30 - 0.98High photostability, high quantum yields, available in a range of colors.
Cyanines (Cy dyes) 480 - 750500 - 7800.10 - 0.30Available in a wide range of wavelengths, including near-infrared (NIR).

Note: The values presented in this table are general ranges and can vary significantly depending on the specific derivative, solvent, and environmental conditions.

Commonly used commercial fluorophores include fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives, and various cyanine (B1664457) dyes (e.g., Cy3, Cy5).[7][][9][10] These probes are selected based on factors like high extinction coefficients, high quantum yields, and good photostability.[10]

Experimental Protocols for Characterizing a Novel Fluorescent Probe

To quantitatively assess the fluorescence properties of a new compound like this compound, a series of standardized experiments must be performed.

Measurement of Excitation and Emission Spectra

This is the first step in characterizing a fluorophore to determine its optimal excitation and emission wavelengths.

  • Objective: To determine the wavelengths at which the molecule absorbs light most efficiently (excitation spectrum) and the wavelengths of light it emits upon excitation (emission spectrum).

  • Instrumentation: A spectrofluorometer is required.[11][12]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent within a quartz cuvette. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[13]

    • Emission Spectrum:

      • Set the excitation monochromator to the wavelength of maximum absorption (if known from UV-Vis spectroscopy) or a wavelength suspected to cause fluorescence.

      • Scan the emission monochromator across a range of longer wavelengths to detect the emitted light.

      • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.[11]

    • Excitation Spectrum:

      • Set the emission monochromator to the wavelength of maximum fluorescence intensity determined from the emission spectrum.

      • Scan the excitation monochromator across a range of shorter wavelengths.

      • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum, which often mirrors the absorption spectrum of the molecule.[11][12]

Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process.

  • Objective: To determine the ratio of photons emitted to photons absorbed by the fluorophore.[14]

  • Methodology: The comparative method (Williams et al.) is most commonly used.[15]

  • Instrumentation: A spectrofluorometer and a UV-Vis spectrophotometer.

  • Procedure:

    • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample.[14][15]

    • Sample and Standard Preparation: Prepare a series of dilutions for both the unknown sample and the standard in the same solvent. Measure the absorbance at the chosen excitation wavelength for each solution. The absorbance should be kept in the linear range (typically < 0.1).[13]

    • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength and under identical instrument settings.

    • Data Analysis:

      • Integrate the area under the emission curve for each spectrum.

      • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

      • The quantum yield of the unknown sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[15]

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

  • Objective: To measure the decay of fluorescence intensity over time after excitation by a pulse of light.

  • Methodology: Time-Correlated Single Photon Counting (TCSPC) is a widely used and precise method.[16][17][18][19]

  • Instrumentation: A TCSPC system, including a pulsed light source (laser or LED), a sensitive single-photon detector, and timing electronics.[16]

  • Procedure:

    • Sample Excitation: The sample is excited with a high-repetition-rate pulsed light source.

    • Photon Detection: The time difference between the excitation pulse ("start") and the detection of the first emitted photon ("stop") is measured for millions of events.

    • Data Analysis: A histogram of the time differences is generated, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).[16][19]

Workflow for Characterization and Comparison

The following diagram illustrates a general workflow for the characterization of a novel fluorescent probe like this compound and its comparison with commercial alternatives.

G Workflow for Novel Fluorescent Probe Characterization cluster_0 Initial Characterization cluster_1 Performance Metrics cluster_2 Comparative Analysis cluster_3 Application & Reporting A Synthesize or Isolate Novel Compound (e.g., this compound) B Measure UV-Vis Absorption Spectrum A->B C Measure Excitation & Emission Spectra B->C D Determine Molar Extinction Coefficient B->D E Measure Fluorescence Quantum Yield C->E F Measure Fluorescence Lifetime C->F G Assess Photostability E->G F->G H Evaluate Environmental Sensitivity (pH, Polarity) G->H I Select Appropriate Commercial Probes H->I J Perform Side-by-Side Experiments I->J K Generate Comparative Data Table J->K L Test in Biological System/Assay K->L M Publish Findings L->M

Caption: A generalized workflow for the systematic characterization and comparison of a novel fluorescent probe.

This comprehensive approach ensures that a new probe is not only thoroughly characterized but also benchmarked against existing standards, providing the scientific community with the necessary data to evaluate its potential for various applications. While the complete photophysical profile of this compound remains to be elucidated, the framework provided here offers a clear path forward for its investigation and for the evaluation of other promising new fluorescent molecules.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Rubrolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Rubrolone, an alkaloid natural product derived from Streptomyces.[1] The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and crucial barrier against potential exposure.[2] The following table summarizes the recommended PPE for handling this compound based on the nature of the task.

ActivityRecommended Personal Protective Equipment (PPE)
Handling solid this compound (weighing, preparing solutions) Primary: - Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[2]- Safety glasses with side shields or safety goggles.[2]- Laboratory coat.Secondary (based on risk assessment): - Face shield if there is a risk of splashing.[2]- Respiratory protection (e.g., N95 respirator) if handling fine powders or if aerosolization is possible.[2]
Handling solutions of this compound Primary: - Chemical-resistant gloves (e.g., nitrile).[2]- Safety glasses with side shields or safety goggles.[2]- Laboratory coat.Secondary (based on risk assessment): - Face shield for splash protection.[2]
Cleaning and Decontamination - Chemical-resistant gloves (e.g., nitrile).[2]- Safety glasses or goggles.[2]- Laboratory coat.
Waste Disposal - Chemical-resistant gloves (e.g., nitrile).[2]- Safety glasses or goggles.[2]- Laboratory coat.

II. Toxicity Data

The available acute toxicity data for this compound is limited. Researchers should handle this compound with care, assuming it may have uncharacterized biological activities.

Test TypeTest SpeciesRoute of AdministrationValue
LD50MouseIntraperitoneal930 mg/kg[3]
LD50MouseOral>4000 mg/kg[3][4]

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk and ensure the integrity of the research.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves) before opening the package.

  • Open the package in a designated area, preferably within a chemical fume hood or on a disposable bench liner.

  • Verify the contents against the shipping documents and check the container for any damage.

  • Store this compound according to the supplier's recommendations, which is typically in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[5]

2. Handling and Preparation of Solutions:

  • All manipulations of solid this compound (e.g., weighing, transferring) should be conducted in a chemical fume hood to prevent inhalation of any airborne particles.

  • Use dedicated spatulas and weighing boats for handling the solid compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[5]

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or involves a volatile solvent.

  • For small spills, wear appropriate PPE (double gloves, lab coat, safety goggles, and if necessary, respiratory protection).

  • Contain the spill using an absorbent material (e.g., spill pillows, vermiculite, or sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by a detergent and water. All cleaning materials should be disposed of as hazardous waste.

IV. Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, weighing paper, and bench liners, should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, shatter-resistant, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any solvents present.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container.

2. Disposal Procedure:

  • Never dispose of this compound waste down the drain or in the regular trash.

  • All waste containers must be kept closed when not in use.

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

V. Experimental Protocols and Visualizations

Safe Handling Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Weigh Solid Weigh Solid Retrieve this compound->Weigh Solid Transfer to hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Logical Relationship for PPE Selection

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the risk associated with the handling activity.

cluster_risk Risk Assessment cluster_ppe PPE Selection Activity Activity Risk Level Risk Level Activity->Risk Level Standard PPE Lab Coat Safety Glasses Gloves Risk Level->Standard PPE Low Risk (e.g., handling dilute solutions) Enhanced PPE Standard PPE + Face Shield Respirator Risk Level->Enhanced PPE High Risk (e.g., handling powder, risk of splash/aerosol)

Caption: Decision tree for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.